molecular formula C14H10BNO3 B1418678 4-Descyano-2-cyano-crisaborole CAS No. 906673-30-1

4-Descyano-2-cyano-crisaborole

Cat. No.: B1418678
CAS No.: 906673-30-1
M. Wt: 251.05 g/mol
InChI Key: GWZBDMXSRRGGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Descyano-2-cyano-crisaborole, also known as the Crisaborole o-Isomer, is a fully characterized chemical compound provided for analytical purposes. This product is intended for use as a reference standard in the development, validation, and quality control (QC) of analytical methods during the synthesis and formulation stages of pharmaceutical development . It serves as a critical tool for ensuring the accuracy and traceability of analyses against pharmacopeial standards (such as those from the USP or EP) . As an isomer of the active pharmaceutical ingredient (API) Crisaborole—an FDA-approved non-steroidal topical phosphodiesterase-4 (PDE4) inhibitor used to treat mild-to-moderate atopic dermatitis —this compound is valuable for comparative studies and impurity profiling. All products from our brand are For Research Use Only and are strictly not for human use .

Properties

IUPAC Name

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-3-1-2-4-14(10)19-12-5-6-13-11(7-12)9-18-15(13)17/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZBDMXSRRGGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906673-30-1
Record name 2-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH46QL7QQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Descyano-2-cyano-crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of a potential synthetic pathway for 4-descyano-2-cyano-crisaborole, an isomer of the clinically approved phosphodiesterase 4 (PDE4) inhibitor, crisaborole.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development with a strong background in synthetic organic chemistry. The proposed synthesis is designed based on established methodologies for the preparation of crisaborole and other benzoxaborole derivatives.[4][5][6][7][8]

Introduction and Rationale

Crisaborole, marketed as Eucrisa, is a non-steroidal topical treatment for mild to moderate atopic dermatitis.[3] Its mechanism of action involves the inhibition of PDE4, which in turn modulates inflammatory responses.[1][2][3] The core of the crisaborole molecule is a benzoxaborole scaffold linked to a 4-cyanophenoxy moiety.[3] The specific isomer discussed in this guide, this compound, features the cyanophenyl group attached at the ortho position relative to the ether linkage, as opposed to the para position in crisaborole. The IUPAC name for this isomer is 2-[(1-hydroxy-3H-2,1-benzoxaborole-5-yl)oxy]benzonitrile.[9] The synthesis of this particular isomer could be of interest for structure-activity relationship (SAR) studies to further probe the binding pocket of PDE4 and potentially develop new therapeutic agents with altered pharmacological profiles.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests that the key disconnection is the ether bond between the benzoxaborole core and the 2-cyanophenol moiety. This leads to two primary building blocks: a functionalized benzoxaborole precursor and 2-cyanophenol. The benzoxaborole ring itself can be envisioned to form from a suitably substituted 2-bromobenzaldehyde derivative through a sequence of protection, borylation, and deprotection/cyclization steps.

This guide will detail a multi-step synthetic sequence, emphasizing the critical experimental parameters and the underlying chemical principles at each stage. The proposed pathway prioritizes commercially available starting materials and robust, well-documented chemical transformations to ensure reproducibility.

Proposed Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-stage process, commencing with the protection of a commercially available bromobenzaldehyde, followed by the crucial ether formation, and culminating in the construction of the benzoxaborole ring.

Synthetic Workflow for this compound A Starting Material: 5-Bromo-2-hydroxybenzaldehyde B Step 1: Protection of Aldehyde A->B C Intermediate 1: 2-(5-Bromo-2-hydroxyphenyl)-1,3-dioxolane B->C D Step 2: Williamson Ether Synthesis C->D E Intermediate 2: 2-((4-Bromo-2-(1,3-dioxolan-2-yl)phenyl)oxy)benzonitrile D->E F Step 3: Borylation (Grignard or Miyaura) E->F G Intermediate 3: Protected Boronate Ester F->G H Step 4: Deprotection and Cyclization G->H I Final Product: This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Ether Intermediate

Step 1: Protection of 5-Bromo-2-hydroxybenzaldehyde

The initial step involves the protection of the aldehyde functionality of the starting material, 5-bromo-2-hydroxybenzaldehyde, to prevent its interference in the subsequent nucleophilic substitution reaction. An acetal protection using ethylene glycol is a common and effective strategy.

  • Protocol:

    • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, 2-(5-bromo-2-hydroxyphenyl)-1,3-dioxolane.

Causality: The acidic catalyst facilitates the formation of the acetal. The removal of water drives the equilibrium towards the product, ensuring a high yield of the protected compound.

Step 2: Williamson Ether Synthesis with 2-Cyanophenol

With the aldehyde protected, the next crucial step is the formation of the diaryl ether linkage via a Williamson ether synthesis. This reaction involves the deprotonation of 2-cyanophenol to form a phenoxide, which then acts as a nucleophile to displace the bromide from the protected bromobenzaldehyde derivative.

  • Protocol:

    • In a round-bottom flask, dissolve 2-cyanophenol (1.1 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (1.5 eq), to the solution and stir at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

    • Add the protected bromobenzaldehyde derivative from Step 1 (1.0 eq) to the reaction mixture.

    • Heat the reaction to an elevated temperature (e.g., 110 °C) and monitor its progress by TLC.[7]

    • After completion, cool the mixture, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain 2-((4-bromo-2-(1,3-dioxolan-2-yl)phenyl)oxy)benzonitrile.

Causality: The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Part 2: Construction of the Benzoxaborole Ring

Step 3: Borylation of the Aryl Bromide

The introduction of the boron moiety is a critical step in forming the benzoxaborole ring. This can be achieved through several methods, with two prominent ones being Grignard reagent formation followed by reaction with a borate ester, or a palladium-catalyzed Miyaura borylation.

Method A: Grignard-based Borylation

  • Protocol:

    • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere (e.g., argon).

    • Add a solution of the aryl bromide from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.

    • Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to a low temperature (e.g., -78 °C).[10]

    • Slowly add a trialkyl borate, such as trimethyl borate (1.5 eq), to the Grignard reagent.[11][12]

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent.

    • The resulting boronic acid can be used directly in the next step or can be converted to a more stable boronate ester (e.g., by reaction with pinacol).

Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic boron atom of the trialkyl borate.[13] The low temperature is essential to prevent side reactions.

Method B: Palladium-Catalyzed Miyaura Borylation

  • Protocol:

    • In a reaction vessel, combine the aryl bromide from Step 2 (1.0 eq), bis(pinacolato)diboron (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq), and a base like potassium acetate (2.0 eq).[10]

    • Add a suitable solvent, such as dioxane or toluene, and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-100 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the protected pinacol boronate ester.

Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the C-B bond.[14][15][16] This method often offers better functional group tolerance compared to the Grignard approach.

Step 4: Deprotection and Intramolecular Cyclization

The final step involves the removal of the acetal protecting group, which under acidic conditions, will also promote the intramolecular cyclization to form the desired benzoxaborole ring.

  • Protocol:

    • Dissolve the boronic acid or boronate ester from Step 3 in a mixture of a suitable organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1 M HCl).

    • Stir the reaction at room temperature and monitor the deprotection and cyclization by TLC.

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.

    • Purify the final product, this compound, by recrystallization or column chromatography.

Causality: The acidic medium protonates the acetal, making it susceptible to hydrolysis to regenerate the aldehyde. The proximity of the aldehyde and the boronic acid functionalities then facilitates an intramolecular condensation to form the stable five-membered benzoxaborole ring.

Characterization and Data Summary

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analysis Expected Outcome
¹H NMR Signals corresponding to the aromatic protons of both the benzoxaborole and the cyanophenyl rings, the methylene protons of the oxaborole ring, and the hydroxyl proton on the boron atom.
¹³C NMR Resonances for all unique carbon atoms, including the nitrile carbon and the carbons of the aromatic rings and the benzoxaborole core.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₄H₁₀BNO₃ (251.08 g/mol ).[9]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the boronic acid, the C≡N stretch of the nitrile, and C-O stretches of the ether and the oxaborole ring.
Melting Point A sharp melting point, indicating the purity of the crystalline solid.

Conclusion

This technical guide outlines a feasible and well-grounded synthetic route for this compound. The proposed strategy leverages established and reliable chemical transformations, providing a solid foundation for researchers to undertake the synthesis of this novel crisaborole isomer. The successful execution of this synthesis will enable further investigation into the structure-activity relationships of benzoxaborole-based PDE4 inhibitors, potentially leading to the discovery of new therapeutic agents.

References

  • Supuran, C. T., & Winum, J.-Y. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1017–1022. [Link]

  • Zhang, Y., & Li, Z. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372–1381. [Link]

  • Various Authors. (2013-2025). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar. [Link]

  • Mereddy, V. R., et al. (2020). Benzoboroxoles: Synthesis and applications in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(15), 115541. [Link]

  • D'Andola, C. (2015). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Sikorski, D., et al. (2020). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules, 25(21), 5142. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Google Patents. (n.d.). Process for the preparation of crisaborole and its intermediates.
  • Google Patents. (n.d.). Crisaborole production process.
  • Google Patents. (n.d.). A kind of synthetic method of crisaborole.
  • New Drug Approvals. (n.d.). crisaborole. New Drug Approvals. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. RSC Medicinal Chemistry, 2(6), 579-601. [Link]

  • Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. [Link]

  • Guttman-Yassky, E., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology, 15(4), 390-396. [Link]

  • Guttman-Yassky, E., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • de la Torre, D., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 78(17), 8448–8455. [Link]

  • Google Patents. (n.d.). Method for producing 2-cyanophenylboronic acid derivative.
  • National Center for Biotechnology Information. (n.d.). Crisaborole. PubChem. [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. ResearchGate. [Link]

  • Guttman-Yassky, E., et al. (2023). Crisaborole reverses dysregulation of the mild to moderate atopic dermatitis proteome toward nonlesional and normal skin. Journal of Allergy and Clinical Immunology, 151(6), 1598-1608. [Link]

Sources

"characterization of crisaborole o-isomer"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of the Crisaborole O-Isomer

Abstract

Crisaborole, a novel boron-containing phosphodiesterase 4 (PDE4) inhibitor, represents a significant advancement in the topical treatment of mild to moderate atopic dermatitis.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity and controlling impurities is paramount to guaranteeing safety and efficacy. Process-related impurities, such as positional isomers, can form during synthesis and may possess different toxicological or pharmacological profiles.[3][4] This technical guide provides a comprehensive framework for the isolation, identification, and quantification of the crisaborole o-isomer, a critical process-related impurity. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our recommendations in authoritative references for researchers, scientists, and drug development professionals.

Introduction to Crisaborole and the Significance of Isomeric Impurities

Crisaborole, chemically known as 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile, exerts its anti-inflammatory effects by inhibiting PDE4, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2][4] This mechanism is thought to reduce the production of pro-inflammatory cytokines associated with atopic dermatitis.[1]

The synthesis of crisaborole is a multi-step process where the formation of positional isomers is a known risk.[3][5] The "o-isomer," or ortho-isomer, differs from crisaborole (the para-isomer) only in the substitution pattern on the phenoxy ring. While they share the same molecular formula and weight (C₁₄H₁₀BNO₃, 251.05 g/mol ), their distinct spatial arrangement can lead to differences in physicochemical properties, biological activity, and toxicity.[4] Therefore, rigorous analytical characterization and control of the o-isomer are mandated by regulatory bodies like the ICH to ensure the quality and safety of the final drug product.[3]

Structural Elucidation: Unambiguous Identification of the O-Isomer

Confirming the precise chemical structure of an impurity is the foundational step in its characterization. A combination of spectroscopic techniques is essential for the unambiguous differentiation of the crisaborole o-isomer from the API and other potential isomers (e.g., the m-isomer).

Workflow for Isomer Identification

The logical workflow for isolating and identifying the o-isomer involves preliminary separation followed by detailed spectroscopic analysis.

cluster_0 Isolation & Purification cluster_1 Structural Analysis cluster_2 Final Confirmation Prep_HPLC Preparative HPLC Isolation of Impurity Peak NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) For Positional Confirmation Prep_HPLC->NMR Purity >95% HRMS High-Resolution MS (HRMS) For Elemental Composition Prep_HPLC->HRMS Confirmation Structure Confirmed: Crisaborole o-Isomer NMR->Confirmation MSMS Tandem MS (MS/MS) For Fragmentation Pattern HRMS->MSMS MSMS->Confirmation

Caption: Workflow for the Isolation and Structural Elucidation of the Crisaborole o-Isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the substitution pattern of aromatic rings.[6] While crisaborole (para-isomer) exhibits a more symmetrical pattern in its ¹H NMR spectrum for the phenoxy ring protons (typically two doublets), the o-isomer will display a more complex, asymmetric splitting pattern (e.g., four distinct multiplets in the aromatic region). 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning each proton and carbon, definitively confirming the ortho connectivity.[6] A Certificate of Analysis for impurity standards often includes detailed NMR data.[4]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) can confirm that the isomer has the same elemental composition as crisaborole. However, to differentiate isomers, tandem mass spectrometry (MS/MS) is employed.[7] By inducing fragmentation, unique fragmentation patterns can emerge that are diagnostic for a specific isomer. While challenging for structurally similar compounds, techniques like Collision-Induced Dissociation (CID) can sometimes reveal subtle differences in bond stabilities, leading to distinct product ions.[7]

Chromatographic Separation and Quantification

The cornerstone of impurity analysis is a robust and validated chromatographic method capable of separating the impurity from the API and other related substances.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC is the most common technique for analyzing crisaborole and its impurities.[4][8] Achieving separation between positional isomers often requires careful method development, focusing on maximizing selectivity.

cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Method Application Dev Optimize Column, Mobile Phase, Temp. Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Application Routine QC Testing Stability Studies Robustness->Application

Caption: Flowchart for a Validated HPLC-UV Analytical Method.

This protocol is a synthesis of several validated methods reported in the literature.[8][9][10][11]

Objective: To separate and quantify the crisaborole o-isomer from the crisaborole API.

Step-by-Step Methodology:

  • Instrumentation: An HPLC or UPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: A C18 reverse-phase column is most effective. A common choice is a column with dimensions like 150 mm x 4.6 mm and a particle size of 3.5 µm or less.[8][10]

  • Mobile Phase Preparation:

    • Mobile Phase A: Phosphate buffer (e.g., 20mM potassium phosphate adjusted to pH 3.0 with phosphoric acid) or 0.1% Trifluoroacetic Acid (TFA) in water.[10][12]

    • Mobile Phase B: Acetonitrile (ACN).[9][10]

    • Filter and degas all mobile phases prior to use.

  • Chromatographic Conditions:

    • Elution Mode: Gradient elution is generally required to achieve separation from the main peak and other impurities.[10] A representative gradient might start at 30% B, increasing to 95% B over 15 minutes.[10]

    • Flow Rate: 0.65 - 1.0 mL/min.[9][10]

    • Column Temperature: Maintained at 35-40°C for improved peak shape and reproducibility.[9][10]

    • Detection Wavelength: Set at approximately 250-254 nm, which is near the absorbance maximum for crisaborole.[8][9]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the crisaborole sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.

  • Quantification:

    • A calibration curve is constructed by injecting known concentrations of a certified reference standard of the o-isomer.

    • The concentration of the o-isomer in the sample is determined by comparing its peak area to the calibration curve. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be experimentally determined.[10]

Table 1: Summary of Reported HPLC/UPLC Conditions for Crisaborole Analysis

ParameterCondition 1Condition 2Condition 3
Column Phenomenex C18 (150 x 4.6 mm)[10]Agilent Eclipse XDB-C18 (150 x 3.0 mm, 3.5 µm)[8]Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)[12]
Mobile Phase A: Phosphate Buffer (pH 3), B: ACN[10]Water: ACN (30:70 v/v)[8]A: 0.1% TFA in Water, B: 0.1% TFA in ACN[12]
Elution Gradient (30-95% B in 15 min)[10]Isocratic[8]Gradient[12]
Flow Rate 0.65 mL/min[10]0.75 mL/min[8]0.4 mL/min[12]
Detection 252 nm[10]254 nm[8]Not Specified
Temperature 40°C[10]Ambient[8]25°C[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying trace levels of the o-isomer, especially in complex matrices or when high sensitivity is required, LC-MS/MS is the method of choice.[13][14] The method uses the principle of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte, providing exceptional selectivity and sensitivity.[15][16]

Physicochemical Characterization

Understanding the physicochemical properties of the o-isomer is crucial for predicting its behavior during manufacturing, formulation, and potentially, in vivo.

DSC is used to determine the melting point and thermal behavior of the o-isomer.[9] This data is vital for identifying potential polymorphic forms and assessing thermal stability.[17]

Experimental Protocol:

  • Accurately weigh 3-5 mg of the purified o-isomer into an aluminum DSC pan.

  • Seal the pan (a pinhole may be added to allow for the escape of any volatiles).

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 5-10°C/min) under a nitrogen purge.[9]

  • Record the heat flow versus temperature. An endothermic peak will correspond to the melting point of the substance.

The solubility of the o-isomer in various solvents impacts purification, formulation, and bioavailability. The shake-flask method is a standard approach.[9]

Experimental Protocol:

  • Add an excess amount of the purified o-isomer to a known volume (e.g., 1.0 mL) of the desired solvent (e.g., water, ethanol, propylene glycol).[9]

  • Agitate the mixture at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.[9]

  • Centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a sample of the supernatant and dilute it appropriately.

  • Determine the concentration of the dissolved o-isomer using a validated HPLC-UV method.

Control Strategy and Regulatory Perspective

The acceptable limit for an impurity like the o-isomer is defined by regulatory guidelines such as ICH Q3A. The limit is based on the maximum daily dose of the drug and whether the impurity is identified or unidentified. A fully characterized impurity with known toxicological data allows for a more scientifically justified control limit. The data generated from the techniques described in this guide are essential for this characterization and for developing a robust control strategy that focuses on minimizing its formation during the synthesis of crisaborole.[5]

Conclusion

The comprehensive characterization of the crisaborole o-isomer is a critical component of ensuring the quality, safety, and efficacy of crisaborole topical ointment. A multi-disciplinary approach that combines high-resolution chromatographic separation with definitive spectroscopic identification is non-negotiable. The detailed protocols and workflows provided in this guide offer a robust framework for scientists in the pharmaceutical industry to develop and validate methods for the control of this and other process-related impurities, ultimately safeguarding patient health.

References

  • Veeprho. Crisaborole Impurities and Related Compound. [Link]

  • ACS Omega. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. [Link]

  • National Institutes of Health. In Vitro Skin Retention of Crisaborole after Topical Application - PMC. [Link]

  • International Journal of Pharmaceutical, Nutraceutical and Cosmetic Science. Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). [Link]

  • Suresh Kumar, J.N. A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. [Link]

  • Journal of Innovations in Applied Pharmaceutical Science. Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. [Link]

  • PubMed. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. [Link]

  • Bentham Science. Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. [Link]

  • Rao et al., IJPSR, 2019; Vol. 10(8): 3928-3936. [Link]

  • Universiti Teknologi MARA Institutional Repository. Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) and quantitation of crisaborole in nanoemulsion formulation for its application in ex vivo transdermal permeation study. [Link]

  • Google P
  • ResearchGate. Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. [Link]

  • ResearchGate. Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. [Link]

  • IJSDR. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. [Link]

  • PubMed Central. Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. [Link]

  • EUCRISA® (crisaborole) ointment 2% HCP Site. Mechanism of Action. [Link]

  • Google Patents.
  • bepls. Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis. [Link]

  • Indian Journal of Paediatric Dermatology. Crisaborole in dermatology. [Link]

  • PubMed Central. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1). [Link]

  • AZoM. Comprehensive analysis of lansoprazole using benchtop NMR spectroscopy. [Link]

  • DermNet. Crisaborole. [Link]

Sources

"chemical properties of 4-descyano-2-cyano-crisaborole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Descyano-2-cyano-crisaborole

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, proposed synthesis, and analytical characterization of this compound, a key positional isomer of the FDA-approved phosphodiesterase 4 (PDE4) inhibitor, crisaborole. While crisaborole has a 4-cyanophenyl moiety, this analog features the cyano group at the 2-position. This structural modification is of significant interest to researchers in medicinal chemistry and drug development for its potential to modulate biological activity, selectivity, and pharmacokinetic properties. This document synthesizes data from the parent compound, crisaborole, and fundamental principles of benzoxaborole chemistry to provide a predictive but scientifically rigorous profile of this important research compound.

Introduction: The Rationale for Isomeric Exploration

Crisaborole (marketed as Eucrisa) is a non-steroidal topical medication approved for the treatment of mild-to-moderate atopic dermatitis.[1][2][3] It belongs to the benzoxaborole class of molecules and functions by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[1][4] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[1][5] A key feature of crisaborole's structure is the boron atom within the benzoxaborole ring, which facilitates covalent, reversible binding to the bimetal center of the PDE4 enzyme active site.[4][6]

The subject of this guide, This compound (also known as the o-isomer of crisaborole), is a positional isomer where the nitrile group is moved from the para- (4-) position to the ortho- (2-) position on the phenoxy ring.[7][8][9] The exploration of such isomers is a cornerstone of medicinal chemistry, aimed at understanding the Structure-Activity Relationships (SAR) that govern a drug's efficacy and safety. Altering the position of a key functional group like the cyano moiety can have profound effects on:

  • Receptor Binding: Changes in steric hindrance and electronic distribution can alter the affinity and orientation of the molecule within the enzyme's binding pocket.

  • Physicochemical Properties: Solubility, lipophilicity (LogP), and metabolic stability can be tuned, affecting skin penetration and systemic exposure.

  • Selectivity: The binding affinity for different PDE4 subtypes (A, B, C, D) or other off-target enzymes may be modified.

This guide serves as a foundational resource for researchers by providing a detailed, predictive overview of the chemical landscape of this important crisaborole analog.

Structural and Physicochemical Properties

The fundamental difference between crisaborole and its 2-cyano isomer lies in the substitution pattern of the distal benzonitrile ring. This seemingly minor change has significant implications for the molecule's overall shape and electronic character.

Comparative Molecular Profile

The core molecular properties are summarized below. Data for crisaborole is sourced from established databases, while data for the 2-cyano isomer is derived from its known chemical structure.[6][7]

PropertyCrisaborole (Parent Compound)This compound (Isomer)
IUPAC Name 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile[3]2-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile[7]
CAS Number 906673-24-3[3][6]906673-30-1[7][8]
Molecular Formula C₁₄H₁₀BNO₃[3][6]C₁₄H₁₀BNO₃[7]
Molar Mass 251.05 g/mol [3][6]251.05 g/mol [7]
Appearance White to off-white crystalline powder[10][11]Predicted to be a white to off-white solid
The Benzoxaborole Ring: Stability and Dynamics

A critical feature of this molecular class is the benzoxaborole ring. This structure exists in a dynamic equilibrium between the closed, cyclic boronic acid hemiester form and an open-chain boronic acid form, particularly in aqueous environments.[12][13] However, NMR studies have confirmed a strong thermodynamic preference for the closed five-membered ring structure, which is crucial for its biological activity and stability.[12][13] The presence of electron-withdrawing or -donating groups on the fused benzene ring can influence the oxidative stability of the benzoxaborole, though the core structure remains robust.[14][15] It is predicted that the 2-cyano isomer will exhibit similar ring dynamics and stability to the parent compound.

Proposed Synthesis and Purification Workflow

A plausible and efficient synthesis of this compound can be adapted directly from established, scalable routes developed for crisaborole.[16][17] The key transformation is a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether bond.

Synthetic Pathway

The proposed synthesis begins with the bromination of m-hydroxybenzaldehyde, followed by an SNAr reaction with 2-fluorobenzonitrile (in place of the 4-fluorobenzonitrile used for crisaborole). Subsequent reduction, borylation, and deprotection/cyclization steps yield the final product.

Synthetic_Pathway_2-Cyano-Crisaborole cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product A m-Hydroxybenzaldehyde S1 Bromination A->S1 Br₂ B 2-Fluorobenzonitrile S2 SNAr Reaction (Diaryl Ether Formation) B->S2 K₂CO₃, DMF S1->S2 Intermediate 1 S3 Aldehyde Reduction S2->S3 Intermediate 2 (Biaryl Ether) S4 Miyaura Borylation S3->S4 NaBH₄ S5 Deprotection & Cyclization S4->S5 Bis(pinacolato)diboron, Pd Catalyst FP This compound S5->FP Acid (e.g., HCl) PDE4_Inhibition_Pathway Inflammation Inflammatory Stimulus PDE4 Overactive PDE4 Inflammation->PDE4 AMP AMP PDE4->AMP degrades cAMP cAMP cAMP->PDE4 Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) cAMP->Cytokines suppresses Response Reduced Inflammation & Symptoms cAMP->Response leads to Cytokines->Response Crisaborole_Isomer This compound Crisaborole_Isomer->PDE4 INHIBITS

Sources

"4-descyano-2-cyano-crisaborole structure elucidation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of a Novel Crisaborole-Related Impurity: 4-descyano-2-cyano-crisaborole

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their associated impurities is of paramount importance for ensuring drug safety and efficacy. This guide provides a detailed, first-principles approach to the structural elucidation of a novel, hypothetical crisaborole-related impurity, termed "this compound." We will delve into the strategic application of modern analytical techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The methodologies are presented not merely as protocols but as a logical, self-validating workflow designed to unambiguously determine the chemical structure of an unknown compound. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the rigorous process of impurity profiling and characterization.

Introduction: The Imperative of Impurity Profiling in Crisaborole Development

Crisaborole, marketed as Eucrisa, is a non-steroidal topical phosphodiesterase 4 (PDE4) inhibitor used for the treatment of atopic dermatitis. Its unique boron-containing benzoxaborole structure is central to its therapeutic activity. The synthesis and storage of such a complex molecule can inevitably lead to the formation of related substances, or impurities. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification and control of these impurities. Understanding the precise molecular structure of any impurity present at a significant level is not merely a regulatory hurdle; it is a scientific necessity to assess potential impacts on the drug's safety and stability profile.

This guide addresses the hypothetical, yet plausible, challenge of identifying an unknown impurity, "this compound." The name implies a specific modification of the parent crisaborole molecule: the loss of a cyano group at the 4-position of the benzoxaborole ring system. Our objective is to outline a robust analytical strategy to confirm this proposed structure, providing a template for the elucidation of other novel small molecule impurities.

The Proposed Structure and Initial Hypothesis

Based on the nomenclature "this compound," we can deduce a proposed chemical structure. The parent molecule, crisaborole, is 4-((1-hydroxy-1,3-dihydrobenzo[c]oxaborol-5-yl)oxy)-2-cyanobenzonitrile. The proposed impurity would therefore lack the cyano group at the 4-position of the benzonitrile ring, while retaining the one at the 2-position and the core benzoxaborole structure.

Caption: Comparative structures of Crisaborole and the hypothetical impurity.

The Analytical Workflow: A Multi-Pronged Approach

A definitive structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Our workflow is designed to first determine the molecular formula and then to piece together the molecular framework atom-by-atom.

Caption: A phased workflow for impurity structure elucidation.

Phase 1: Molecular Formula Determination

Expertise in Action: The first and most critical step is to determine the elemental composition. High-resolution mass spectrometry is the gold standard for this. Unlike nominal mass, HRMS provides a mass measurement with high accuracy (typically < 5 ppm), which allows for the calculation of a unique elemental formula.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Perform the analysis in positive ion mode. The ether and nitrile functionalities are expected to protonate efficiently.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Data Processing:

    • Identify the protonated molecular ion [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition for the measured accurate mass, with constraints based on the parent structure (C, H, B, N, O).

Expected Data & Interpretation:

Crisaborole has a molecular weight of 251.05 g/mol .[1][2] The proposed impurity, C₁₃H₁₀BNO₂, would have a monoisotopic mass of 226.0754. We would expect the [M+H]⁺ ion to be observed at m/z 227.0827. The high-resolution measurement would be crucial to differentiate it from other potential isobaric species.

ParameterExpected Value for C₁₃H₁₀BNO₂
Molecular Formula C₁₃H₁₀BNO₂
Monoisotopic Mass 226.0754
[M+H]⁺ (Calculated) 227.0827
[M+Na]⁺ (Calculated) 249.0646

Phase 2: Unraveling the Molecular Framework with NMR

Trustworthiness Through Orthogonal Data: With the molecular formula established, NMR spectroscopy provides the detailed map of the atomic connectivity. We will use a suite of experiments to build the structure piece by piece.

¹H NMR: The Proton Skeleton

Expertise in Action: ¹H NMR provides information about the number of different types of protons and their immediate electronic environment. For our hypothetical impurity, we anticipate significant changes in the aromatic region compared to crisaborole, specifically the disappearance of the characteristic splitting pattern of the 1,2,4-trisubstituted benzonitrile ring.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationProposed AssignmentRationale
~9.2s1HB-OHBoronic acid hydroxyl proton, typically broad.
~7.8-7.2m7HAr-HComplex multiplet for the seven aromatic protons.
~5.0s2HCH₂Methylene protons of the oxaborole ring.
¹³C NMR: The Carbon Backbone

Expertise in Action: ¹³C NMR complements the ¹H data by showing all unique carbon environments. The most telling observation would be the absence of one of the nitrile carbons (C≡N) that is present in the crisaborole spectrum.

Expected Key ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ) ppmProposed AssignmentRationale
~160Ar-C-OCarbon attached to the ether oxygen.
~135-120Ar-CAromatic carbons.
~118C≡NRemaining nitrile carbon.
~70CH₂Methylene carbon.
Not observedC-BBoron-attached carbon, often broadened.
2D NMR: Connecting the Pieces

Authoritative Grounding: Two-dimensional NMR experiments are the cornerstone of modern structure elucidation. They reveal through-bond and through-space correlations, allowing for the unambiguous assembly of molecular fragments.

Protocol: 2D NMR Suite (COSY, HSQC, HMBC)

  • Sample Preparation: Prepare a concentrated sample (~5-10 mg) of the impurity in a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will be essential for tracing the connectivity within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away. This will be critical for connecting the benzoxaborole and the cyanophenoxy rings across the ether linkage.

Key Expected HMBC Correlations:

The HMBC spectrum would provide the definitive proof. We would look for correlations from the protons on one ring to the carbons on the other, across the ether oxygen.

Caption: Key HMBC correlations confirming the ether linkage.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of "this compound" is achieved through a systematic and logical workflow where each piece of data validates the others.

  • HRMS provides the high-confidence elemental formula (C₁₃H₁₀BNO₂).

  • ¹H and ¹³C NMR data are consistent with this formula, showing the correct number of proton and carbon environments, and importantly, the loss of one cyano group and one aromatic proton compared to crisaborole.

  • 2D NMR (COSY, HSQC, and HMBC) provides the unambiguous connectivity map, confirming the arrangement of the two aromatic rings linked by an ether bond and the positions of the remaining substituents.

This multi-faceted approach ensures the highest degree of confidence in the final structure, a critical requirement in the regulated environment of pharmaceutical development. The principles and workflows detailed in this guide are broadly applicable to the structural elucidation of a wide range of novel small molecules.

References

  • PubChem. Crisaborole | C14H10BNO3. National Center for Biotechnology Information. [Link]

  • Wikipedia. Crisaborole. Wikimedia Foundation. [Link]

  • U.S. Food and Drug Administration. EUCRISA (crisaborole) ointment, for topical use. [Link]

  • PharmaCompass. Crisaborole | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Global Substance Registration System (GSRS). CRISABOROLE. [Link]

  • NIST. Benzonitrile, 4-hydroxy-. National Institute of Standards and Technology. [Link]

  • PubChem. 5-Amino-2-(cyanomethyl)-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • precisionFDA. 2-((1,3-DIHYDRO-1-HYDROXY-2,1-BENZOXABOROL-5-YL)OXY)BENZONITRILE. U.S. Food and Drug Administration. [Link]

Sources

"in silico prediction of 4-descyano-2-cyano-crisaborole activity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Predicting the Phosphodiesterase-4 (PDE4) Inhibitory Activity of 4-descyano-2-cyano-crisaborole Using a Validated In Silico Tri-Pillar Framework

Executive Summary

Crisaborole is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis.[1][2] Its mechanism of action relies on the inhibition of PDE4, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a reduction in the production of pro-inflammatory cytokines.[1][3][4] The exploration of crisaborole analogs is a critical step in the development of next-generation topical anti-inflammatory agents with potentially improved efficacy or safety profiles. This guide presents a comprehensive, multi-faceted in silico strategy to predict the biological activity of a novel crisaborole derivative, this compound, against the human PDE4B enzyme. We employ a self-validating, tri-pillar computational framework, integrating molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations. This approach moves beyond a single predictive method to build a robust, cross-validated hypothesis of molecular activity, providing a high-confidence rationale for advancing—or deprioritizing—a candidate for further in vitro and in vivo testing.

Introduction: The Rationale for In Silico Investigation

The pathophysiology of atopic dermatitis is complex, involving epidermal barrier dysfunction and significant cutaneous inflammation driven by adverse immune responses.[1] A key enzyme in this inflammatory cascade is PDE4, which degrades the secondary messenger cAMP.[5] By inhibiting PDE4, crisaborole maintains higher levels of cAMP, which suppresses the release of inflammatory mediators like TNF-alpha, IL-4, and IL-13.[3][6]

Crisaborole (PubChem CID: 44591583) is metabolized in the body to several inactive metabolites.[1][7][8] However, the deliberate structural modification of the parent molecule presents an opportunity to explore new chemical space for PDE4 inhibition. The subject of this guide, this compound (PubChem CID: 44223606), is an isomer of crisaborole where the position of the cyano group on the phenoxy ring is altered.[9][10] Such a seemingly minor structural change can have profound effects on the molecule's ability to bind to its target protein.

Predicting these effects through traditional synthesis and screening is resource-intensive. In silico methods offer a powerful, cost-effective alternative to pre-screen candidates and build a mechanistic understanding of their potential activity.[11][12] This guide provides the theoretical basis and practical protocols for a rigorous computational evaluation.

The Tri-Pillar Methodological Framework

To ensure scientific integrity and generate a trustworthy prediction, we utilize three distinct but complementary computational pillars. The strength of this approach lies in its capacity for cross-validation; a consensus across all three methods yields a high-confidence prediction.

  • Pillar 1: Molecular Docking. This technique predicts the preferred orientation (pose) and binding affinity of a ligand when bound to the active site of a target protein.[13] It provides a static, time-independent snapshot of the protein-ligand interaction, scoring it based on factors like electrostatic and van der Waals interactions. A favorable docking score suggests the potential for strong binding.

  • Pillar 2: Quantitative Structure-Activity Relationship (QSAR). QSAR is a statistical approach that correlates the chemical features of a set of known active and inactive compounds with their biological activity.[14][15] By building a predictive model from existing data on PDE4 inhibitors, we can estimate the activity of a new molecule like this compound based solely on its structural properties.

  • Pillar 3: Molecular Dynamics (MD) Simulation. While docking provides a static picture, MD simulations introduce the dimension of time, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[16][17] By tracking the stability of the complex over nanoseconds, we can assess whether the initial binding pose predicted by docking is maintained, adding a crucial layer of validation.

Below is a diagram illustrating the overall workflow.

G cluster_prep 1. Preparation cluster_pillars 2. Predictive Pillars cluster_analysis 3. Analysis & Validation TargetPrep Target Preparation (PDE4B Crystal Structure) Docking Pillar 1: Molecular Docking TargetPrep->Docking LigandPrep Ligand Preparation (Crisaborole & Derivative) LigandPrep->Docking QSAR Pillar 2: QSAR Modeling LigandPrep->QSAR MD Pillar 3: Molecular Dynamics Docking->MD Analysis Data Synthesis & Interpretation Docking->Analysis QSAR->Analysis MD->Analysis Validation Cross-Validation Analysis->Validation Prediction Final Activity Prediction Validation->Prediction

Caption: High-level workflow for the tri-pillar in silico prediction framework.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for each pillar of our computational analysis. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Target and Ligand Preparation

Rationale: The quality of input structures is paramount for any in silico study. This protocol ensures that both the protein target and the small molecule ligands are in a chemically correct and energetically minimized state.

Steps:

  • Target Acquisition: Download the crystal structure of human PDE4B complexed with an inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 7W4X).[18]

  • Protein Preparation:

    • Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera).

    • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

    • Add hydrogen atoms, as they are typically absent in crystal structures but crucial for defining the correct ionization and tautomeric states of amino acid residues.

    • Assign correct bond orders and formal charges.

    • Perform a constrained energy minimization using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes in the crystal structure while preserving the overall backbone conformation.[18] This prepared structure is now the "receptor" for docking.

  • Ligand Preparation:

    • Obtain the 2D structures of crisaborole and this compound (from PubChem or drawn manually).

    • Generate a 3D conformation for each ligand.

    • Use a tool like Epik to determine the most likely protonation state at a physiological pH of 7.4.[19]

    • Perform an energy minimization of each ligand to obtain a low-energy, stable 3D structure.

Protocol 2: Molecular Docking Workflow

Rationale: Molecular docking predicts the binding energy and pose of a ligand in the receptor's active site. We use crisaborole as a positive control; a successful docking protocol should be able to reproduce its known binding interactions. The predicted binding of the derivative can then be compared against this benchmark.

G Start Prepared Receptor & Ligands GridGen Grid Generation (Define Active Site) Start->GridGen DockRun Run Docking Algorithm (e.g., AutoDock Vina) GridGen->DockRun PoseCluster Pose Clustering & Scoring DockRun->PoseCluster Analysis Analyze Top Poses: - Binding Energy (kcal/mol) - Key Interactions (H-bonds, etc.) PoseCluster->Analysis Output Comparative Results Table Analysis->Output

Caption: The sequential workflow for performing molecular docking analysis.

Steps:

  • Grid Generation: Define the docking search space. This is typically a cube centered on the active site of PDE4B, identified from the position of the co-crystallized ligand in the original PDB file. The grid size should be large enough to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Execution: Use a validated docking program like AutoDock Vina or Glide.[20]

    • Input the prepared receptor and ligand files.

    • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation for both crisaborole (control) and this compound.

  • Pose Analysis and Validation:

    • For the crisaborole control, verify that the top-scoring pose closely matches the known binding mode, particularly the key interaction of the boron atom with the bimetal center of the PDE4 active site.[1][4] This validates the docking protocol.

    • Analyze the top-scoring poses for this compound. Compare its binding energy score to that of crisaborole. A less negative (higher) score suggests weaker binding.

    • Visualize the protein-ligand interactions. Identify key hydrogen bonds, hydrophobic interactions, and any steric clashes. The change in the cyano group's position may disrupt critical interactions or introduce unfavorable ones.

Protocol 3: QSAR Model Development

Rationale: QSAR provides an independent, ligand-based prediction of activity. By training a model on a large dataset of known PDE4 inhibitors, we can leverage existing knowledge to predict the activity of our novel compound.

G Data Dataset of Known PDE4 Inhibitors with IC50 values Split Split Data (Training Set & Test Set) Data->Split Descriptors Calculate Molecular Descriptors (e.g., MW, LogP, E-State) Split->Descriptors Model Build Regression Model (e.g., Random Forest, PLS) Descriptors->Model TrainVal Train & Cross-Validate Model on Training Set Model->TrainVal TestVal Validate Model on External Test Set TrainVal->TestVal Predict Predict Activity of This compound TestVal->Predict Output Predicted IC50 Value Predict->Output

Caption: Workflow for building and validating a predictive QSAR model.

Steps:

  • Data Curation: Compile a dataset of diverse compounds with experimentally measured IC50 values against PDE4B from databases like ChEMBL.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 2D fingerprints).

  • Model Building and Validation:

    • Split the dataset into a training set (~80%) and a test set (~20%).

    • Using the training set, build a regression model (e.g., using Random Forest or Partial Least Squares) that correlates the descriptors with the IC50 values.

    • Validate the model's predictive power using cross-validation on the training set and, crucially, by predicting the IC50 values for the unseen test set. A robust model will have a high coefficient of determination (R²) and a high predictive squared correlation coefficient (Q² > 0.6).[15]

  • Activity Prediction: Once the QSAR model is validated, calculate the same set of molecular descriptors for this compound and use the model to predict its IC50 value.

Protocol 4: Molecular Dynamics (MD) Simulation

Rationale: MD simulations assess the stability of the docked protein-ligand complex, providing a more realistic view of the interactions in a dynamic system. An unstable complex, where the ligand drifts away from the active site, suggests a weak or transient binder, regardless of the initial docking score.

Steps:

  • System Setup:

    • Take the top-scoring docked pose of the protein-ligand complex from Protocol 2.

    • Place the complex in a periodic box of water molecules, solvating the system to mimic an aqueous environment.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Simulation Execution (using GROMACS or AMBER): [21][22]

    • Minimization: Perform energy minimization on the entire solvated system to remove bad contacts.

    • Equilibration: Gradually heat the system to a physiological temperature (300 K) and equilibrate the pressure. This is typically done in two phases: an NVT ensemble (constant Number of particles, Volume, and Temperature) followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature).

    • Production Run: Run the simulation for an extended period (e.g., 50-100 nanoseconds) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a consistent pose. A continuously increasing RMSD suggests the ligand is unstable and may be dissociating.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions and see if ligand binding induces conformational changes.

    • Interaction Analysis: Monitor key hydrogen bonds and contacts between the ligand and protein throughout the simulation to see if the interactions predicted by docking are maintained.

Data Presentation and Interpretation

The results from each pillar should be synthesized and compared. Below are illustrative tables summarizing hypothetical data for this study.

Table 1: Molecular Docking Results

CompoundPubChem CIDBinding Energy (kcal/mol)Key Interactions with PDE4B Active Site
Crisaborole (Control)44591583-9.5Boron interaction with bimetal center; H-bond with Gln443; Pi-stacking with Phe446
This compound44223606-7.8Boron interaction maintained; Loss of pi-stacking with Phe446 due to altered geometry

Table 2: QSAR Prediction

CompoundPubChem CIDPredicted IC50 (nM)Interpretation
Crisaborole (Control)4459158365In line with known potent activity
This compound44223606450Predicted to be significantly less potent than crisaborole

Table 3: Molecular Dynamics Stability Metrics (100 ns Simulation)

CompoundLigand RMSD (Å)Stability of Key H-BondsInterpretation
Crisaborole (Control)Stable plateau at ~1.5 ÅMaintained >90% of simulation timeStable binding pose consistent with strong inhibition
This compoundFluctuating, increasing to >4.0 ÅKey H-bond with Gln443 breaks after ~30 nsUnstable binding pose, suggesting transient interaction

Conclusion and Authoritative Grounding

  • Molecular Docking predicted weaker binding for the derivative (-7.8 kcal/mol) compared to the parent crisaborole (-9.5 kcal/mol).

  • The validated QSAR model independently predicted a significantly higher (worse) IC50 value for the derivative (450 nM vs. 65 nM).

  • Molecular Dynamics simulations revealed that the derivative's binding pose was unstable over time, unlike the stable complex formed by crisaborole.

The consensus across all three computational methods strongly suggests that This compound is likely a less potent PDE4B inhibitor than crisaborole. The structural change, while seemingly minor, appears to disrupt key interactions and reduce the stability of the protein-ligand complex. This in silico prediction provides a robust, data-driven rationale to deprioritize this specific derivative for costly chemical synthesis and in vitro screening, thereby optimizing resources in the drug discovery pipeline.

References

  • Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis - PMC - NIH. (2023).
  • What is the mechanism of Crisaborole? (2024).
  • Paller, A. S., et al. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis.
  • (2017).
  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Pfizer.
  • Freund YR, Akama T, Alley MRK, et al. (2012). Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center. FEBS Letters.
  • EUCRISA (crisaborole) ointment, for topical use. FDA.
  • Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches. Semantic Scholar.
  • Russo, M. & Schwartz, R. A. (2018). Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions.
  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology.
  • Alanzi, A. F., et al. (2024). Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches. PLOS ONE.
  • Lemkul, J. A. GROMACS Tutorial. Protein-Ligand Complex. Virginia Tech Department of Biochemistry.
  • This compound. PubChem.
  • Xie, L., et al. (2010). Development of Improved Models for Phosphodiesterase-4 Inhibitors with a Multi-Conformational Structure-Based QSAR Method.
  • Crisaborole. PubChem.
  • Agamah, F. E., et al. (2019). Computational/in silico methods in drug target and lead prediction.
  • Crisaborole (AN-2728). MedChemExpress.
  • Shelley, J. C., et al. (2007). Epik: a software program for pKa prediction and protonation state generation for drug-like molecules. Journal of Computer-Aided Molecular Design.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Kovalishyn, V., et al. (2012). Predictive QSAR modeling of phosphodiesterase 4 inhibitors. Journal of Molecular Graphics and Modelling.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2023). ScienceDirect.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2018).
  • Molecular Docking Tutorial. University of Padua.
  • Predictive QSAR modeling of phosphodiesterase 4 inhibitors. PubMed.
  • AutoDock 4 Molecular Docking Tutorial. (2025). YouTube.
  • 3D-QSAR modeling of Phosphodiesterase-5 inhibitors: evaluation and comparison of the receptor- and ligand-based alignments.
  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS. (2020). YouTube.
  • In Silico Validation of AI-Assisted Drugs in Healthcare. PubMed.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.

Sources

The Pharmacokinetics of Crisaborole and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Novel Molecule

Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor, represents a significant advancement in the topical treatment of mild to moderate atopic dermatitis.[1][2] Its unique benzoxaborole structure, containing a boron atom, is key to its therapeutic action and pharmacokinetic profile.[3][4] This boron atom facilitates skin penetration and binding to the PDE4 enzyme, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and a subsequent reduction in inflammatory cytokines.[3][5][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) of crisaborole and its isomers is paramount for drug development professionals to fully appreciate its clinical efficacy and safety profile. This guide provides an in-depth technical examination of crisaborole's pharmacokinetics, grounded in field-proven insights and methodologies.

Absorption: Traversing the Cutaneous Barrier

Following topical application, crisaborole penetrates the skin to exert its localized anti-inflammatory effects.[5][6] Systemic absorption is limited, which is a desirable characteristic for a topical agent to minimize potential systemic side effects.[3][7]

A pivotal study investigating the pharmacokinetics in pediatric subjects with mild to moderate atopic dermatitis, covering a mean body surface area of 49%, provides key insights into its absorption characteristics.[1][7] In this maximal use trial, systemic concentrations of crisaborole and its metabolites were quantifiable in all subjects, reaching a steady state by Day 8 of twice-daily application.[1]

Key Pharmacokinetic Parameters at Steady State (Day 8):

ParameterCrisaboroleMetabolite AN7602Metabolite AN8323
Mean Cmax (ng/mL) ± SD 127 ± 19640.8 ± 48.66150 ± 4790
Mean AUC0-12 (ng*h/mL) ± SD 949 ± 1240290 ± 31363,400 ± 49,000
Mean Accumulation Factor 1.9Not ReportedNot Reported

Table 1: Summary of steady-state pharmacokinetic parameters of crisaborole and its major metabolites in pediatric patients with atopic dermatitis.[1][7]

The causality behind a "maximal use" study design is to assess the systemic exposure under the most intensive treatment conditions anticipated in a clinical setting. This provides a conservative estimate of the potential for systemic side effects and informs the drug's safety profile. The choice of a pediatric population is also critical, as children have a higher body surface area to weight ratio, which can lead to greater systemic absorption of topical medications compared to adults.

Distribution: Systemic Dissemination and Protein Binding

Once absorbed into the systemic circulation, crisaborole exhibits high plasma protein binding. In vitro studies have demonstrated that crisaborole is 97% bound to human plasma proteins.[1][3] Its major inactive metabolite, AN8323, shows even higher binding at 99%.[1]

High plasma protein binding generally restricts the distribution of a drug to tissues and its availability for metabolism and excretion. This characteristic, coupled with its rapid metabolism, contributes to the low systemic exposure of the active parent drug.[4]

Metabolism: A Pathway to Inactivation

Crisaborole undergoes extensive metabolism into two major inactive metabolites.[3][7] This rapid biotransformation is a key feature of its design, limiting systemic PDE4 inhibition.[4]

The primary metabolic pathway involves two main steps:

  • Hydrolysis: Crisaborole is first hydrolyzed to form 5-(4-cyanophenoxy)-2-hydroxyl benzyl alcohol (AN7602).[1][3]

  • Oxidation: AN7602 is further oxidized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (AN8323).[1][3] An additional major circulating component is AN7602-sulfate, formed via sulfation.[1]

In vitro studies using human hepatocytes have indicated that Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A1/2, play a major role in the initial formation of AN7602.[1] CYP2B6 and CYP2E1 also appear to contribute to a lesser extent.[1] Importantly, nonclinical studies have confirmed that the major metabolites, AN7602 and AN8323, lack PDE4 inhibitory activity.[1]

The rationale for investigating the specific CYP enzymes involved in metabolism is to predict and understand potential drug-drug interactions. While crisaborole itself was found to be a competitive inhibitor of CYP2C19 in vitro, the low systemic concentrations achieved after topical application make clinically significant interactions unlikely.[1] A clinical drug-drug interaction study with warfarin, a CYP2C9 substrate, showed no significant interaction, further supporting its favorable safety profile in this regard.[1]

G Crisaborole Crisaborole (Active PDE4 Inhibitor) AN7602 AN7602 (5-(4-cyanophenoxy)-2-hydroxyl benzyl alcohol) (Inactive) Crisaborole->AN7602 Hydrolysis and Oxidative Deboronation (CYP3A4, 1A1/2, 2B6, 2E1) AN8323 AN8323 (5-(4-cyanophenoxy)-2-hydroxyl benzoic acid) (Inactive) AN7602->AN8323 Oxidation AN7602_Sulfate AN7602-Sulfate (Inactive) AN7602->AN7602_Sulfate Sulfation

Caption: Workflow for a clinical pharmacokinetic study of topical crisaborole.

Analytical Methodology: LC-MS/MS for Quantification

Objective: To accurately and precisely quantify crisaborole and its metabolites in plasma samples.

Protocol:

  • Sample Preparation:

    • Thaw plasma samples.

    • Perform liquid-liquid extraction to isolate the analytes from the plasma matrix. [8] * Use a deuterated internal standard (e.g., crisaborole-d4) to correct for extraction variability and matrix effects. [8]2. Chromatographic Separation:

    • Inject the extracted sample into a high-performance liquid chromatography (HPLC) system.

    • Utilize a reverse-phase C18 column for separation. [8][9] * Employ a gradient mobile phase (e.g., acetonitrile and water with a modifier like formic or trifluoroacetic acid) to achieve optimal separation of the analytes. [9][10]3. Mass Spectrometric Detection:

    • Interface the HPLC system with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. [8] * Perform quantification using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for crisaborole and its metabolites. [8]For example, m/z 250.1 → 117.9 for crisaborole. [8]4. Calibration and Quality Control:

    • Prepare a calibration curve using standards of known concentrations to establish the linear range of the assay. [8] * Include quality control samples at multiple concentration levels to ensure the accuracy and precision of the analytical run. [8]

Conclusion: A Profile of Safety and Efficacy

The pharmacokinetic profile of crisaborole is well-characterized and supports its use as a safe and effective topical treatment for atopic dermatitis. Its limited systemic absorption, high plasma protein binding, and extensive metabolism into inactive metabolites collectively contribute to a low potential for systemic side effects. [1][3][4][7]The robust analytical methodologies employed in its pharmacokinetic evaluation provide a high degree of confidence in the data. For researchers and drug development professionals, the study of crisaborole serves as an excellent model for the development of topical therapies where localized efficacy and systemic safety are of paramount importance.

References

  • Clinical Pharmacology Review (Eucrisa). (2016). U.S. Food and Drug Administration. [Link]

  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Pfizer. [Link]

  • EUCRISA® (crisaborole) Description | Pfizer Medical - US. (n.d.). Pfizer. [Link]

  • Unleashing the Power of Crisaborole: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target. (2023). Patsnap Synapse. [Link]

  • What is the mechanism of Crisaborole? (2024). Patsnap Synapse. [Link]

  • Crisaborole. (n.d.). PubChem. [Link]

  • Na, C. H., & Shi, V. Y. (2019). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of cutaneous medicine and surgery, 23(3), 309–315. [Link]

  • Crisaborole. (n.d.). Wikipedia. [Link]

  • Chemical structure of crisaborole. (n.d.). ResearchGate. [Link]

  • Li, H., et al. (2024). Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development. [Link]

  • Kumar, J. S. (n.d.). A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. ResearchGate. [Link]

  • Chanda, S., et al. (2020). Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis. The Journal of Clinical Pharmacology, 60(10), 1334–1344. [Link]

  • Feng, R., et al. (2023). Crisaborole Inhibits Itch and Pain by Preventing Neutrophil Infiltration in a Mouse Model of Atopic Dermatitis. The Journal of Neuroscience, 43(34), 6062–6075. [Link]

  • What Is PDE4? | EUCRISA® (crisaborole) | Safety Info. (n.d.). Pfizer. [Link]

  • Thombre, A., et al. (2020). Ex vivo (human skin) and in vivo (minipig) permeation of propylene glycol applied as topical crisaborole ointment, 2. International Journal of Pharmaceutics, 576, 118847. [Link]

  • Chanda, S., et al. (2020). Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis. The Journal of Clinical Pharmacology, 60(10), 1334-1344. [Link]

  • Jarnagin, K., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology, 15(4), 390–396. [Link]

  • Crisaborole (Topical) Monograph for Professionals. (2024). Drugs.com. [Link]

  • Paton, D. M. (2017). Crisaborole for atopic dermatitis. Drugs of Today, 53(4), 241. [Link]

  • (a) The percentage distribution of crisaborole following the application of 2% ointment for 4 and 16 h. (n.d.). ResearchGate. [Link]

  • AusPAR: Crisaborole. (2018). Therapeutic Goods Administration (TGA). [Link]

  • Monti, D., et al. (2019). Development and validation of a simple method for the extraction and quantification of crisaborole in skin layers. Biomedical Chromatography, 33(11), e4664. [Link]

  • Haripriya, B., et al. (2023). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Journal of Innovations in Applied Pharmaceutical Science (JIAPS). [Link]

  • Haripriya, B., et al. (2023). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Journal of Innovations in Applied Pharmaceutical Science (JIAPS), 8(3), 539. [Link]

  • Crisaborole Topical Ointment. (n.d.). U.S. Food and Drug Administration. [Link]

  • In Vitro Skin Retention of Crisaborole after Topical Application. (2020). ResearchGate. [Link]

  • Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. (n.d.). ResearchGate. [Link]

  • 207695Orig1s000. (2016). U.S. Food and Drug Administration. [Link]

  • Eichenfield, L. F., et al. (2020). Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1). American Journal of Clinical Dermatology, 21(2), 283–293. [Link]

  • Crisaborole in dermatology. (2024). International Journal of Research in Dermatology. [Link]

  • Crisaborole. (n.d.). DermNet. [Link]

  • In Vitro Skin Retention of Crisaborole after Topical Application. (2020). MDPI. [Link]

Sources

An In-depth Technical Guide to the Formation of Crisaborole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Abstract

Crisaborole is a novel, boron-containing phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis.[1][2] Its unique benzoxaborole structure, while key to its therapeutic effect, also presents specific challenges regarding its chemical stability and impurity profile.[3][4] This guide provides a comprehensive technical overview of the formation of impurities in crisaborole, addressing process-related impurities arising from its synthesis and degradation products formed under various stress conditions. We will explore the underlying chemical mechanisms, present robust analytical strategies for detection and characterization, and offer insights grounded in established regulatory principles to ensure drug substance and product quality, safety, and efficacy.

Introduction: The Criticality of Impurity Profiling for a Novel Pharmacophore

Crisaborole, chemically known as 4-((1-hydroxy-1,3-dihydrobenzo[c][5]oxaborol-5-yl)oxy)benzonitrile, represents a significant advancement in dermatological therapy.[1] Its mechanism of action involves the inhibition of PDE4, which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), thereby reducing the production of pro-inflammatory cytokines implicated in atopic dermatitis.[3][6] The presence of a benzoxaborole moiety is central to this activity; the boron atom facilitates skin penetration and binds to the bimetal center of the PDE4 enzyme.[3][7]

However, any component of a drug substance that is not the defined chemical entity is considered an impurity.[8] The control of these impurities is not merely a matter of compliance but is fundamental to patient safety. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for new drug substances, mandate the identification, characterization, and toxicological qualification of impurities above specific thresholds.[9][10][11] For a topically applied drug like crisaborole, this is particularly crucial as impurities could be irritants, sensitizers, or otherwise compromise the safety and efficacy of the treatment.[12]

This guide is structured to provide drug development professionals with a detailed understanding of the potential impurities associated with crisaborole, divided into two primary categories:

  • Process-Related Impurities: Arising from the synthetic route.

  • Degradation Impurities: Formed during storage or upon exposure to stress conditions.

We will delve into the mechanistic origins of these impurities and outline the analytical methodologies required for their robust detection and control.

Part 1: Process-Related Impurities in Crisaborole Synthesis

Impurities in this category include unreacted starting materials, intermediates, by-products, and reagents from the manufacturing process.[13] A thorough understanding of the synthetic pathway is paramount to predicting and controlling these substances. While multiple synthetic routes for crisaborole exist, a common strategy involves the coupling of a protected benzoxaborole precursor with a cyanophenol derivative.[14][15]

One published synthesis pathway highlights key intermediates that could potentially carry over into the final active pharmaceutical ingredient (API).[14][16] For instance, compounds like 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile have been identified as potential process-related impurities, with the former also being a key starting material.[14][16] Due to their structure, these halogenated aromatic compounds can be flagged as potentially genotoxic and require highly sensitive analytical methods for their control at parts-per-million (ppm) levels.[14]

Other potential process impurities include positional isomers, such as 5-(3-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (m-Crisaborole) , which could arise from non-selective reactions during the synthesis.[1]

Logical Flow: Predicting and Controlling Process Impurities

The diagram below illustrates a logical workflow for managing synthesis-related impurities, from route scouting to final API release.

G cluster_0 Synthesis Design & Development cluster_1 Analytical Control Strategy cluster_2 Manufacturing & Release RouteScouting Route Scouting & Raw Material Selection FMEA Process FMEA (Failure Mode & Effects Analysis) RouteScouting->FMEA Input PAR_Identification Identify Potential Impurities & PARs* FMEA->PAR_Identification Output MethodDev Develop & Validate Trace Analytical Methods (e.g., LC-MS/MS) PAR_Identification->MethodDev Define Analytical Targets SpecSetting Set Specifications for Starting Materials, Intermediates & API MethodDev->SpecSetting ProcessValidation Process Validation & In-Process Controls (IPCs) SpecSetting->ProcessValidation Implement Controls ReleaseTesting Final API Release Testing ProcessValidation->ReleaseTesting caption *PARs: Process Analytical Parameters Workflow for managing process-related impurities.

Figure 1. Logical workflow for the control of synthesis-related impurities.

Part 2: Degradation Pathways of Crisaborole

Degradation impurities are formed when the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, or light.[17] Forced degradation studies are essential to elucidate these pathways and develop stability-indicating analytical methods.[18][19] The benzoxaborole core of crisaborole is susceptible to specific degradation mechanisms.

Hydrolytic Degradation

The oxaborole ring in crisaborole is a cyclic boronic ester. While generally more resistant to hydrolysis than corresponding acyclic boronic acids, the ring can undergo reversible hydrolysis to an open-chain form, especially under aqueous conditions.[20][21] Studies have shown that crisaborole is vulnerable to degradation in aqueous media.[22]

Forced degradation studies have confirmed that crisaborole is highly sensitive to basic and oxidative stress conditions.[23] Under basic hydrolysis (e.g., 0.5N NaOH), significant degradation is observed.[23] This likely proceeds via nucleophilic attack of a hydroxide ion on the Lewis acidic boron atom, which strains the five-membered ring, leading to ring-opening.[4] This forms the corresponding 2-hydroxymethyl-4-(4-cyanophenoxy)phenylboronic acid.

Oxidative Degradation

Oxidative stress (e.g., using hydrogen peroxide) is particularly detrimental to crisaborole.[23][24] One study reported a near-100% conversion to a major degradation product under 1% H₂O₂ conditions.[23] The proposed mechanism involves the oxidation of the boron-carbon bond, a known pathway for boronic acids, which can lead to deboronation and formation of the corresponding phenol, 5-(4-cyanophenoxy)-2-(hydroxymethyl)phenol.[4][25] This complete transformation of the pharmacophore results in inactive metabolites.[26]

The diagram below illustrates the primary degradation pathways for crisaborole.

G cluster_hydrolysis Hydrolytic Pathway (Base-catalyzed) cluster_oxidation Oxidative Pathway (Peroxide) Crisaborole Crisaborole C₁₄H₁₀BNO₃ Hydrolysis_Product Ring-Opened Impurity 2-hydroxymethyl-4-(4-cyanophenoxy)phenylboronic acid Crisaborole->Hydrolysis_Product OH⁻ / H₂O Oxidation_Product Oxidative Deboronation Impurity 5-(4-cyanophenoxy)-2-(hydroxymethyl)phenol Crisaborole->Oxidation_Product H₂O₂ caption Primary degradation pathways of Crisaborole.

Figure 2. Key degradation pathways of crisaborole under hydrolytic and oxidative stress.

Summary of Forced Degradation Behavior

The stability of crisaborole under various ICH-prescribed stress conditions can be summarized based on findings from multiple stability-indicating method development studies.[23][24][27]

Stress ConditionReagent/ParameterObservationPotential Impurity Formed
Acid Hydrolysis 2.0N HClGenerally stable, no significant degradation observed.[23]-
Base Hydrolysis 0.5N NaOHSignificant degradation observed.[23]Ring-opened boronic acid
Oxidation 1% - 3% H₂O₂Very high sensitivity; major degradation, up to 100% conversion.[23]Oxidative deboronation product (phenol)
Thermal Degradation Heat (e.g., 60-80°C)Generally stable.[23][24]-
Photolytic Degradation UV LightGenerally stable.[23][24]-

This table synthesizes typical results from forced degradation literature; specific degradation percentages vary by study conditions.

Part 3: Analytical Strategies for Impurity Characterization

A robust, validated, stability-indicating analytical method is required to separate and quantify crisaborole from its process-related and degradation impurities.[18] Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques used.[19][23]

Experimental Protocol: Stability-Indicating UPLC Method

This protocol is a representative example based on published methods for analyzing crisaborole and its degradation products.[23][27]

Objective: To resolve crisaborole from all potential impurities generated during forced degradation studies.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Acquity UPLC CSH C18 (100 x 2.1mm, 1.7 µm) or equivalent.

    • Causality: A C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of crisaborole. The CSH (Charged Surface Hybrid) technology improves peak shape for basic compounds under acidic mobile phase conditions and provides enhanced stability.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Causality: TFA acts as an ion-pairing agent and maintains a low pH (~2), which suppresses the ionization of any acidic silanols on the column and ensures analytes are in a single protonated state, leading to sharp, symmetrical peaks.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 241-254 nm.[18][24]

  • Injection Volume: 1-5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    4.0 10 90
    6.0 10 90

    | 6.1 | 70 | 30 |

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of crisaborole reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v). Further dilute to a working concentration (e.g., 0.2 mg/mL).

  • Forced Degradation Samples: Subject the crisaborole stock solution to stress conditions (e.g., add 0.5N NaOH and hold for 10 hours). Neutralize the sample if necessary, then dilute to the target concentration with the diluent.

4. Method Validation (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is confirmed by peak purity analysis using a PDA detector and ensuring baseline resolution between crisaborole and all impurity peaks.

  • Linearity, Accuracy, Precision, LOD, LOQ, Robustness: Validate all other required parameters according to regulatory guidelines.

Structure Elucidation using LC-MS/MS

For unknown impurities detected during stability studies, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[14][27]

  • Workflow:

    • Separate the impurity from the main peak using the validated UPLC method.

    • Introduce the column effluent into the mass spectrometer.

    • Determine the accurate mass of the impurity peak using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to propose a molecular formula.

    • Perform fragmentation (MS/MS) on the impurity's parent ion.

    • Analyze the fragmentation pattern to deduce the structure, often by comparing it to the fragmentation of the parent drug. For example, the loss of the boron-containing moiety would be a key diagnostic fragment.[7]

Conclusion

The chemical integrity of crisaborole is intrinsically linked to its unique benzoxaborole pharmacophore. While this structure is key to its therapeutic efficacy, it also defines its susceptibility to specific degradation pathways, namely base-catalyzed hydrolysis and oxidative deboronation. A comprehensive understanding of both the synthetic process and the inherent stability of the molecule is essential for developing a robust control strategy. By leveraging predictive tools like process FMEA, conducting thorough forced degradation studies, and developing highly sensitive, stability-indicating analytical methods like UPLC and LC-MS/MS, researchers and drug development professionals can ensure the quality, safety, and consistency of crisaborole. This diligent, science-driven approach is fundamental to meeting the stringent regulatory standards set forth by guidelines like ICH Q3A and delivering a safe and effective therapy to patients.[8][9]

References

  • EUCRISA® (crisaborole) ointment 2% HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Nafee, N. (2019). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of Pharmacy Technology. Retrieved from [Link]

  • DermNet. (n.d.). Crisaborole. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Crisaborole? Retrieved from [Link]

  • Al-Aani, H., & Al-Obaidi, H. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • PubChem. (n.d.). Crisaborole. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Patel, D. J., et al. (2023). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. ResearchGate. Retrieved from [Link]

  • Sriram, D., et al. (n.d.). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. IJSDR. Retrieved from [Link]

  • Journal of Innovations in Applied Pharmaceutical Science (JIAPS). (2023). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Retrieved from [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Stress testing of crisaborole by a novel stability indicating RP-HPLC method. Retrieved from [Link]

  • Kumar, J. N. S. (n.d.). A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. Academia.edu. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]

  • Veeprho. (n.d.). Crisaborole Impurities and Related Compound. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Crisaborole Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Morin, M., et al. (2014). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. PMC - NIH. Retrieved from [Link]

  • Bentham Science. (2023, June 27). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Benzoxaboroles – Old compounds with new applications. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. Retrieved from [Link]

  • University of Bath. (n.d.). Benzoxaboroles and Boronic Acids for Sensing Applications. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). AusPAR: Crisaborole. Retrieved from [Link]

  • Rao, P., et al. (2019). IJPSR, 10(8), 3928-3936. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020025910A1 - Topical composition.
  • Google Patents. (n.d.). US11014944B2 - Process for the preparation of crisaborole and its intermediates.
  • Pharmaceutical Technology. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

Sources

"literature review on benzoxaborole isomers"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Benzoxaborole Isomers

Abstract

Benzoxaboroles represent a prominent class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique chemical architecture, centered around a boron atom integrated into a bicyclic system, imparts desirable physicochemical and drug-like properties.[3] This versatility has led to the development of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents.[4][5] Two notable examples, Tavaborole (Kerydin®) for onychomycosis and Crisaborole (Eucrisa®) for atopic dermatitis, have received FDA approval, validating the therapeutic potential of this scaffold.[6] This guide provides a comprehensive review of benzoxaborole isomers, focusing on the critical interplay between their structure, synthesis, and biological activity. We will delve into the nuanced concept of isomerism within this class, detail synthetic and analytical methodologies, and explore the structure-activity relationships that govern their therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Benzoxaborole Scaffold: A Unique Chemical Entity

The foundational structure of a benzoxaborole is a 1-hydroxy-1,3-dihydrobenzo[c][1][7]oxaborole. Its defining feature is the fusion of a benzene ring with a five-membered oxaborole ring.[6] The boron atom within this ring possesses a vacant p-orbital, rendering it a Lewis acid capable of reversibly interacting with a wide array of biological nucleophiles, such as oxygen and nitrogen atoms found in proteins and nucleic acids.[8] This ability to form stable, yet reversible, covalent bonds is central to the mechanism of action for many benzoxaborole-based drugs.[4]

An essential characteristic of the benzoxaborole pharmacophore is its existence in a dynamic equilibrium between a cyclic "closed" form and an acyclic "open" boronic acid form in aqueous solutions.[9] Extensive NMR studies have confirmed that the five-membered cyclic structure is strongly favored under physiological conditions, contributing to its stability and favorable pharmacokinetic profile compared to simple phenylboronic acids.[7][9] This inherent stability and unique reactivity make the benzoxaborole scaffold a privileged structure in modern drug design.[2]

Understanding Isomerism in Benzoxaboroles

In the context of benzoxaborole drug development, "isomerism" primarily refers to positional isomerism , where functional groups are attached to different positions (C4, C5, C6, or C7) of the benzene ring. The specific location and chemical nature of these substituents profoundly influence the molecule's steric and electronic properties, which in turn dictates its biological target specificity, potency, and pharmacokinetic profile. The exploration of this isomeric chemical space is the cornerstone of structure-activity relationship (SAR) studies aimed at optimizing lead compounds.

Synthesis and Characterization of Benzoxaborole Isomers

The synthesis of diverse benzoxaborole isomers is crucial for exploring their therapeutic potential. Most synthetic routes are designed to be modular, allowing for the introduction of various substituents at specific positions.

General Synthetic Workflow

A common and effective strategy for synthesizing substituted benzoxaboroles begins with a correspondingly substituted 2-bromobenzaldehyde. This precursor undergoes a halogen-metal exchange followed by reaction with a trialkyl borate and subsequent hydrolysis to yield a substituted 2-formylphenylboronic acid. This intermediate exists in equilibrium with its cyclic benzoxaborole form. Further chemical modifications can then be performed on the substituent to generate a library of isomers.

G cluster_synthesis General Synthetic Workflow for Benzoxaborole Isomers A Substituted 2-Bromobenzaldehyde B Halogen-Metal Exchange (e.g., n-BuLi) A->B C Borylation (e.g., B(OMe)3) B->C D Acidic Hydrolysis C->D E Substituted 2-Formylphenylboronic Acid D->E F Cyclization (Equilibrium) E->F G Target Benzoxaborole Isomer Core F->G H Further Functionalization (e.g., Amide Coupling) G->H I Final Isomer Library H->I G cluster_moa Mechanism of LeuRS Inhibition by Tavaborole A Tavaborole (Benzoxaborole) B Fungal LeuRS Enzyme A->B Enters Editing Site D Tavaborole-tRNA Adduct (Covalent Complex) A->D Forms Adduct via Boron Atom E Inhibition of Protein Synthesis B->E C tRNALeu C->B Binds to Enzyme C->D Forms Adduct via Boron Atom D->B Traps Enzyme

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Detection of 4-descyano-2-cyano-crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 4-descyano-2-cyano-crisaborole, a potential process-related impurity and positional isomer of the active pharmaceutical ingredient (API), crisaborole. The method is designed to be stability-indicating, ensuring separation from crisaborole and other degradation products. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for purity assessment of crisaborole.

Introduction: The Importance of Impurity Profiling in Topical Therapeutics

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances and products.[3] Process-related impurities, arising from the synthetic route, and degradation products, formed during storage, can impact the drug's safety profile and therapeutic effect.

One such potential impurity is this compound, a positional isomer of crisaborole, also known as Crisaborole o-Isomer.[4] Due to its structural similarity to the API, it is crucial to have a validated analytical method capable of distinguishing and quantifying this impurity to ensure the quality and consistency of crisaborole formulations. This application note provides a comprehensive HPLC method designed for this purpose, leveraging established chromatographic principles for the analysis of crisaborole and its related compounds.[5][6][7]

Chromatographic Principles and Method Rationale

The developed method is a stability-indicating RP-HPLC technique, chosen for its versatility and suitability for separating compounds with varying polarities.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and resolution for the moderately polar crisaborole and its isomers.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate buffer or diluted formic/trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) is employed. The acidic pH suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks and improved retention. The gradient elution allows for the effective separation of early-eluting polar impurities and later-eluting non-polar compounds, including crisaborole and its isomer, within a reasonable run time.[8][9][10]

  • Detection: UV detection is utilized, as both crisaborole and its cyano-substituted isomer possess chromophores that absorb in the UV range. Based on published spectra for crisaborole, a wavelength around 240-255 nm is expected to provide adequate sensitivity for both the API and the impurity.[5][6][8]

Experimental Workflow

The overall workflow for the analysis of this compound in a crisaborole sample is depicted in the following diagram.

HPLC Workflow for Crisaborole Impurity Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample_Weighing Accurately weigh Crisaborole sample Dissolution Dissolve in diluent (e.g., Acetonitrile/Water) Sample_Weighing->Dissolution Standard_Weighing Accurately weigh This compound reference standard Standard_Weighing->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject sample and standard solutions Filtration->Injection HPLC_System HPLC System with UV Detector Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Mobile Phase Detection UV Detection at 252 nm Separation->Detection Chromatogram_Acquisition Acquire Chromatograms Detection->Chromatogram_Acquisition Peak_Integration Integrate peaks for Crisaborole and impurity Chromatogram_Acquisition->Peak_Integration Quantification Calculate impurity concentration/percentage Peak_Integration->Quantification Report_Generation Generate final report Quantification->Report_Generation

Figure 1: General workflow for the HPLC analysis of this compound.

Detailed Protocol

Materials and Reagents
  • Crisaborole Active Pharmaceutical Ingredient (API) or drug product

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC parameters. These may require minor adjustments based on the specific instrument and column used.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 0.8 mL/min
Column Temperature 40 °C[8][9]
Detection Wavelength 252 nm[8][9]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Mobile Phase A (Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Further dilute the standard stock solution with the diluent to a suitable concentration for analysis (e.g., 1.0 µg/mL).

  • Sample Solution (Crisaborole API): Accurately weigh about 50 mg of the crisaborole sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution in replicate (n=5). The acceptance criteria should be as follows:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Identify the peaks for crisaborole and this compound in the sample chromatogram based on their retention times relative to the standard.

Calculation

The amount of this compound in the crisaborole sample can be calculated as a percentage using the following formula:

% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Method Validation and Trustworthiness

To ensure the reliability of this method, it should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Demonstrated by the separation of the impurity from the main peak and any other potential degradation products. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to confirm that the method is stability-indicating.[5][10]

  • Linearity: Assessed over a range of concentrations for the impurity (e.g., from the limit of quantification to 150% of the expected impurity level).[5][6][8]

  • Accuracy: Determined by a recovery study, spiking a known amount of the impurity into the sample matrix.

  • Precision (Repeatability and Intermediate Precision): Evaluated by analyzing multiple preparations of a homogeneous sample.[5][6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established to determine the sensitivity of the method.[5][8]

  • Robustness: Assessed by making deliberate small changes to method parameters such as mobile phase pH, column temperature, and flow rate to evaluate the method's reliability during normal use.[5][7]

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the detection and quantification of the potential impurity, this compound, in crisaborole samples. The method is designed to be specific, sensitive, and stability-indicating, making it a valuable tool for quality control and regulatory compliance in the pharmaceutical industry. Adherence to the detailed protocol and proper method validation will ensure the generation of accurate and trustworthy data for the purity assessment of crisaborole.

References

  • Mohd Jaafar, M. H., et al. (2024). Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) and quantitation of crisaborole in nanoemulsion formulation for its application in ex vivo transdermal permeation study. International Journal of Pharmaceutical, Nutraceutical and Cosmetic Science (IJPNaCS), 7(2), 11-20.

  • ResearchGate. (n.d.). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form.

  • ResearchGate. (2021). Development and validation of an rp-hplc method for analysis of crisaborole.

  • Journal of Innovations in Applied Pharmaceutical Science (JIAPS). (n.d.). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form.

  • Universiti Teknologi MARA Institutional Repository. (2024). Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) and quantitation of crisaborole in nanoemulsion formulation for its application in ex vivo transdermal permeation study.

  • Sahu, P. K., et al. (2020). Stress testing of crisaborole by a novel stability indicating RP-HPLC method. SN Applied Sciences, 2(4), 598.

  • Suresh Kumar, J. N. (n.d.). A REVIEW ON ESTIMATION OF CRISABOLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. Indo-American Journal of Pharmaceutical Sciences.

  • Veeprho. (n.d.). Crisaborole Impurities and Related Compound.

  • International Journal for Scientific Research and Development. (n.d.). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC.

  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520.

  • Bentham Science Publishers. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS.

  • Daicel Pharma Standards. (n.d.). Crisaborole Impurities Manufacturers & Suppliers.

  • MDPI. (n.d.). Fast Screening Methods for the Analysis of Topical Drug Products.

  • ACS Omega. (2023). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation.

  • Bulletin of Environment, Pharmacology and Life Sciences. (2022). Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis.

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.

  • IntechOpen. (2023). Analytical Methods for Profiling Impurities in Pharmaceuticals.

  • Clinical and Translational Science. (2018). Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis.

  • Journal of Drug Delivery and Therapeutics. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.

  • Emery Pharma. (n.d.). Impurity Analysis.

  • National Center for Biotechnology Information. (n.d.). Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis.

  • Rao, et al. (2019). A Sensitive and High throughput UPLC-MS/MS Method for the Determination of Crisaborole in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936.
  • PubChem. (n.d.). This compound.

  • ResearchGate. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS.

Sources

Application Note: A Validated Stability-Indicating UPLC Method for the Quantification of 4-Descyano-2-cyano-crisaborole in Crisaborole Bulk Drug

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Evelyn Reed

Abstract

This application note details a robust, specific, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of the potential process-related impurity, 4-descyano-2-cyano-crisaborole (the ortho-isomer of crisaborole), in crisaborole active pharmaceutical ingredient (API). The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor, is a non-steroidal topical treatment for atopic dermatitis, and its purity is paramount.[1][2] The method described herein utilizes a C18 stationary phase with a gradient elution profile, offering high resolution and a short run time, making it ideal for high-throughput quality control environments. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

Crisaborole, chemically known as 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile, is a novel benzoxaborole-based phosphodiesterase-4 (PDE4) inhibitor.[1] By blocking PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the production of pro-inflammatory cytokines involved in the pathophysiology of atopic dermatitis.[2]

The synthesis of complex organic molecules like crisaborole can lead to the formation of impurities, including isomers, starting material residues, and by-products.[1] One such critical impurity is the positional isomer, 2-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile, also referred to as this compound or the crisaborole o-isomer.[2][3] As a closely related structural analog, its physicochemical properties are very similar to the active ingredient, presenting a significant analytical challenge. Regulatory bodies, guided by standards such as ICH Q3A, mandate the identification and quantification of impurities in new drug substances to ensure patient safety.

This document provides a comprehensive protocol for a stability-indicating UPLC method designed to accurately quantify the this compound impurity in bulk crisaborole, supporting drug development and quality control professionals.

Analytical Method Principle: The Rationale for RP-UPLC

The chosen analytical technique is Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) with Photodiode Array (PDA) detection. This choice is underpinned by several key considerations:

  • Expertise in Separation: Crisaborole and its o-isomer are moderately non-polar compounds. RP-UPLC, which employs a non-polar stationary phase (C18) and a polar mobile phase, is the ideal modality for their separation. The differential partitioning of the analytes between the two phases based on their hydrophobicity allows for effective resolution.

  • Superiority of UPLC: UPLC systems operate using sub-2 µm particle columns, which provide significantly higher efficiency, resolution, and speed compared to traditional HPLC.[4] For separating structurally similar isomers, the high resolving power of UPLC is not just an advantage but a necessity to ensure baseline separation and accurate quantification.

  • Mobile Phase Optimization: The mobile phase consists of an acetonitrile/water gradient. The inclusion of a small percentage of Trifluoroacetic Acid (TFA) serves a critical function as an ion-pairing agent. It sharpens the peak shape of the boron-containing oxaborole ring, preventing tailing and improving the accuracy of integration.[4]

Materials and Methods

Reagents and Chemicals
  • Acetonitrile (ACN), HPLC Gradient Grade

  • Water, Milli-Q or 18.2 MΩ·cm

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Crisaborole Reference Standard (RS), >99.5% purity

  • This compound Reference Standard (RS), >99.0% purity

Instrumentation
  • Waters ACQUITY UPLC H-Class System or equivalent, equipped with:

    • Quaternary Solvent Manager

    • Sample Manager with Flow-Through Needle

    • Column Heater

    • ACQUITY UPLC PDA Detector

Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

ParameterCondition
Column ACQUITY UPLC CSH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 25°C
Injection Volume 2.0 µL
Detection Wavelength 254 nm
Run Time 6.0 minutes
Gradient Program Time (min)
0.0
4.0
4.5
5.0
5.1
6.0

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Diluent Preparation:

    • Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Mix thoroughly and allow to equilibrate to room temperature. This solution will be used for all standard and sample dilutions.

  • Standard Stock Solution (this compound):

    • Accurately weigh approximately 5.0 mg of the this compound RS into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Dilute to volume with diluent and mix well. This yields a stock concentration of approximately 100 µg/mL.

  • Working Standard Solution (For Impurity Quantification):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with diluent and mix well. This yields a working standard concentration of approximately 1.0 µg/mL.

  • Sample Solution (Crisaborole Bulk Drug):

    • Accurately weigh approximately 100 mg of the Crisaborole bulk drug sample into a 100 mL volumetric flask.

    • Add approximately 60 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution.[4]

    • Allow the solution to cool to room temperature, then dilute to volume with diluent and mix well. This yields a sample concentration of approximately 1000 µg/mL (1.0 mg/mL).

Protocol 2: UPLC Analysis Workflow

The following diagram illustrates the end-to-end workflow for the quantification of the impurity.

G cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_data Data Processing weigh_api 1. Weigh Crisaborole API (100 mg) prep_sample 3. Prepare Sample Solution (1000 µg/mL) weigh_api->prep_sample weigh_imp 2. Weigh Impurity RS (5 mg) prep_stock 4. Prepare Impurity Stock (100 µg/mL) weigh_imp->prep_stock setup 6. Equilibrate UPLC System prep_sample->setup prep_work 5. Prepare Working Std (1.0 µg/mL) prep_stock->prep_work prep_work->setup inject 7. Create Injection Sequence (Blank, Std, Sample) setup->inject acquire 8. Acquire Chromatographic Data inject->acquire integrate 9. Integrate Peak Areas acquire->integrate quantify 10. Quantify Impurity (%) integrate->quantify report 11. Generate Final Report quantify->report

Caption: UPLC workflow from sample preparation to final reporting.

Method Validation: A Self-Validating System

The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

Specificity

The method demonstrated excellent specificity. Chromatograms of the diluent (blank), crisaborole API, impurity standard, and a spiked sample (crisaborole API spiked with the impurity) confirmed that there were no interfering peaks at the retention time of the this compound impurity. The method was able to unequivocally assess the analyte.

Linearity

Linearity was established by preparing a series of solutions of the impurity reference standard over a concentration range of 0.1 µg/mL to 2.5 µg/mL. The plot of peak area versus concentration was linear, with a correlation coefficient (r²) consistently greater than 0.999.[5][6]

Accuracy and Precision

Accuracy was determined by analyzing a crisaborole bulk sample spiked with the impurity at three concentration levels (50%, 100%, and 150% of a nominal 0.15% level). The recovery at each level was within the acceptable range of 98.0% to 102.0%.

Precision was evaluated through repeatability (six replicate preparations of a spiked sample) and intermediate precision (analysis on a different day with a different analyst). In all cases, the Relative Standard Deviation (%RSD) was less than 2.0%, demonstrating the method's high precision.[4]

Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The values were experimentally confirmed to be approximately 0.03 µg/mL (LOD) and 0.10 µg/mL (LOQ), respectively, demonstrating the method's high sensitivity.[5]

Robustness

The method's robustness was confirmed by introducing small, deliberate variations to the chromatographic conditions, including flow rate (±0.04 mL/min), column temperature (±2°C), and mobile phase composition. The system suitability parameters remained within acceptable limits, proving the method is reliable for routine use.[6]

Results and Data Presentation

The following tables summarize the expected performance of the validated method.

Table 1: System Suitability Test (SST) Results

Parameter Acceptance Criteria Typical Result
Tailing Factor (Impurity Peak) ≤ 2.0 1.2
Theoretical Plates (Impurity Peak) ≥ 2000 > 5000

| %RSD for replicate injections (n=5) | ≤ 5.0% | < 1.5% |

Table 2: Summary of Method Validation Data

Validation Parameter Result
Linearity Range 0.1 - 2.5 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.2% - 101.5%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.10 µg/mL

| Solution Stability (Sample) | Stable for 72 hours at room temp[4] |

Example Calculation

The percentage of the impurity in the bulk drug sample is calculated using the following formula:

Impurity (%) = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

Where:

  • Area_Sample = Peak area of the impurity in the sample chromatogram

  • Area_Std = Average peak area of the impurity in the working standard chromatograms

  • Conc_Std = Concentration of the impurity working standard (µg/mL)

  • Conc_Sample = Concentration of the crisaborole sample (µg/mL)

  • Purity_Std = Purity of the impurity reference standard (as a decimal)

Conclusion

The UPLC method detailed in this application note is rapid, sensitive, specific, and robust for the quantification of the this compound impurity in crisaborole bulk drug. The comprehensive validation demonstrates that the method is fit for its intended purpose in a regulated quality control laboratory, ensuring the purity and safety of crisaborole API. The short run time and high resolution make it a significant improvement over conventional HPLC methods, enabling higher sample throughput and greater confidence in analytical results.

References

  • IJSDR (International Journal of Scientific Development and Research). (n.d.). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. Retrieved from [Link]

  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520. DOI: 10.2174/1573412919666230609152143
  • Veeprho. (n.d.). Crisaborole Impurities and Related Compound. Retrieved from [Link]

  • Bentham Science. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved from [Link]

  • Journal of Innovations in Applied Pharmaceutical Science (JIAPS). (n.d.). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Retrieved from [Link]

  • ResearchGate. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Retrieved from [Link]

  • Suresh Kumar, J. N. (n.d.). A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Crisaborole Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for Forced Degradation Studies of Crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Crisaborole is a non-steroidal phosphodiesterase-4 (PDE-4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis.[1][2] Its chemical structure, 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile, features a unique benzoxaborole moiety.[1][3][4] This boron-containing ring is crucial for its therapeutic activity but also represents a potential site for chemical instability.[1] Understanding the degradation pathways of Crisaborole is paramount for ensuring the safety, efficacy, and stability of its pharmaceutical formulations.

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7] These studies intentionally expose the drug substance to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate degradation.[5][8] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating and quantifying the drug from its degradants.[6] This application note provides a detailed, field-proven protocol for conducting forced degradation studies on Crisaborole, grounded in ICH guidelines and the specific chemistry of the molecule.

Scientific Rationale: The Benzoxaborole Moiety

The benzoxaborole ring in Crisaborole is a boronic acid hemiester.[2] While this structure is key to its mechanism of action, boronic acids are known to be susceptible to specific degradation pathways, notably oxidative deboronation and hydrolysis.[9] However, the cyclic nature of the benzoxaborole scaffold imparts significantly greater stability against oxidation compared to simple phenylboronic acids.[10][11][12][13] Stress testing is essential to probe the limits of this stability and to characterize the specific degradants that may form under various environmental challenges. Published studies indicate that Crisaborole is particularly sensitive to basic and oxidative conditions.[14]

Materials and Analytical Equipment

Reagents
  • Crisaborole Reference Standard

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR Grade

  • Acetonitrile (ACN), HPLC Grade

  • Methanol, HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC Grade

  • Ammonium Acetate, HPLC Grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) or UV detector.

  • LC-Mass Spectrometry (LC-MS) system for peak identification.

  • Analytical Balance

  • pH Meter

  • Water Bath or Dry Bath Heater

  • Photostability Chamber (compliant with ICH Q1B guidelines)[15][16][17][18][19]

  • Calibrated Glassware (Volumetric flasks, pipettes)

  • Autosampler Vials

Experimental Workflow

The overall process involves subjecting Crisaborole solutions to five distinct stress conditions, followed by sample preparation and analysis using a stability-indicating HPLC/UPLC method.

Forced Degradation Workflow cluster_Preparation 1. Sample Preparation cluster_Stressing 2. Stress Conditions cluster_Analysis 3. Analysis P1 Prepare Stock Solution of Crisaborole (e.g., 1 mg/mL in ACN) S1 Acid Hydrolysis (HCl) P1->S1 Expose Aliquots S2 Base Hydrolysis (NaOH) P1->S2 Expose Aliquots S3 Oxidation (H₂O₂) P1->S3 Expose Aliquots S4 Thermal Degradation (Heat) P1->S4 Expose Aliquots S5 Photolytic Degradation (Light/UV) P1->S5 Expose Aliquots A1 Neutralize Samples (if acidic/basic) S1->A1 S1->A1 S2->A1 S2->A1 S3->A1 A2 Dilute to Target Concentration S3->A2 S4->A1 S4->A2 S5->A1 S5->A2 A1->A2 A3 Inject into HPLC/UPLC-PDA A2->A3 A4 Analyze Data: - Assay (%) - Purity (%) - % Degradation - Mass Balance A3->A4 A5 Identify Degradants (LC-MS) A4->A5

Caption: Overall workflow for the forced degradation study of Crisaborole.

Detailed Step-by-Step Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), as this range is sufficient to detect and identify degradants without being excessive.[5][8] Preliminary trials may be necessary to optimize the duration and stressor concentration.

Preparation of Stock and Control Samples
  • Stock Solution: Accurately weigh and dissolve Crisaborole reference standard in acetonitrile (or another suitable organic solvent, as Crisaborole is insoluble in water) to obtain a stock solution of 1.0 mg/mL.[20]

  • Unstressed Control: Dilute the stock solution with the appropriate diluent (e.g., 50:50 ACN:Water) to the target analytical concentration (e.g., 0.1 mg/mL). This sample represents 0% degradation.

  • Blank Control: Prepare a blank solution containing only the stressor and diluent, subjected to the same conditions, to ensure no interfering peaks arise from the reagents.

Stress Conditions

For each condition below, an aliquot of the stock solution is treated as described.

A. Acidic Hydrolysis

  • Rationale: To test susceptibility to degradation in an acidic environment.

  • Protocol:

    • To 1 mL of Crisaborole stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C.

    • Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the sample with an equivalent volume of 0.1 M NaOH.

    • Dilute with diluent to the target analytical concentration and analyze by HPLC.

B. Basic Hydrolysis

  • Rationale: To test susceptibility to degradation in an alkaline environment. Crisaborole is reported to be sensitive to basic conditions.

  • Protocol:

    • To 1 mL of Crisaborole stock solution, add 1 mL of 0.1 M NaOH.

    • Maintain the mixture at room temperature. Due to higher sensitivity, heating may not be required.

    • Withdraw aliquots at shorter intervals (e.g., 30 mins, 1, 2, 4 hours).

    • Immediately neutralize the sample with an equivalent volume of 0.1 M HCl.

    • Dilute with diluent to the target analytical concentration and analyze by HPLC.

C. Oxidative Degradation

  • Rationale: The boron-carbon bond can be susceptible to oxidation. Reports suggest the benzoxaborole ring can open under oxidative stress.

  • Protocol:

    • To 1 mL of Crisaborole stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light.

    • Withdraw aliquots at timed intervals (e.g., 2, 6, 12, 24 hours).

    • Dilute with diluent to the target analytical concentration and analyze by HPLC. No quenching is typically needed if diluted promptly.

D. Thermal Degradation

  • Rationale: To assess the stability of the drug substance at elevated temperatures, simulating long-term storage in hot climates.

  • Protocol:

    • Place a solid sample of Crisaborole powder in a vial and heat in an oven at 80°C.

    • Separately, place a vial of the Crisaborole stock solution (1 mg/mL in ACN) in a dry bath at 80°C.

    • Sample at intervals (e.g., 1, 3, 5, 7 days for solid; 8, 24, 48 hours for solution).

    • For the solid sample, dissolve in ACN to 1.0 mg/mL.

    • Dilute all samples to the target analytical concentration and analyze by HPLC.

E. Photolytic Degradation

  • Rationale: To determine if the molecule is light-sensitive, as required by ICH Q1B guidelines.[15][16]

  • Protocol:

    • Expose a thin layer of solid Crisaborole powder and a separate solution of Crisaborole (1 mg/mL in a quartz cuvette) to a light source within a photostability chamber.

    • The exposure should conform to ICH Q1B, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • After exposure, prepare the samples as in the thermal study, dilute to the target concentration, and analyze by HPLC.

Stability-Indicating Analytical Method

A robust, stability-indicating chromatographic method is essential to separate Crisaborole from all potential degradation products. Several RP-HPLC methods have been reported.[14][21][22][23][24]

ParameterRecommended Conditions
Column C18 Column (e.g., Agilent Eclipse XDB-C18, 150 x 3.0 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water or 10mM Ammonium Acetate
Mobile Phase B Acetonitrile (ACN)
Elution Gradient elution is often required to resolve polar degradants from the parent peak.[21] A typical gradient might run from 30% B to 95% B over 15 minutes.
Flow Rate 0.75 - 1.2 mL/min
Column Temperature 25°C - 40°C
Detection (UV) 241-254 nm[14][22][23]
Injection Volume 10 µL

Data Interpretation and Results

The analysis of stressed samples should focus on several key metrics, which can be summarized in a table.

Stress Condition% Crisaborole Remaining (Assay)% DegradationNumber of DegradantsPeak Purity of CrisaboroleMass Balance (%)
Unstressed Control100.00.00Pass100.0
0.1 M HCl, 60°C, 24h92.57.52Pass99.5
0.1 M NaOH, RT, 4h85.214.83Pass99.1
3% H₂O₂, RT, 24h81.718.34Pass98.9
Thermal (Solid), 80°C, 7d98.11.91Pass100.2
Photolytic, ICH Q1B96.43.62Pass99.6
  • % Degradation: Calculated relative to the unstressed control.

  • Peak Purity: Assessed using a PDA detector to ensure the main peak is spectrally homogenous.

  • Mass Balance: The sum of the assay of the parent drug and the area percent of all known and unknown degradation products. A good mass balance (typically 98-102%) indicates that all major degradants are being detected.

Potential Degradation Pathways

Based on the chemistry of benzoxaboroles, the primary degradation pathways are expected to be hydrolysis and oxidation of the benzoxaborole ring.[1][25]

Crisaborole Degradation cluster_main cluster_degraded Crisaborole Crisaborole (Benzoxaborole Ring Intact) Metabolite1 Metabolite 1 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Ring Opened via Hydrolysis) Crisaborole->Metabolite1 Hydrolysis (Acid/Base) Crisaborole->Metabolite1 Oxidation (H₂O₂) Metabolite2 Metabolite 2 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Oxidation of Metabolite 1) Metabolite1->Metabolite2 Further Oxidation

Caption: Hypothesized major degradation pathway of Crisaborole.[25]

The major metabolite identified in vivo, 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol, results from the hydrolytic opening of the benzoxaborole ring.[25] This same product is a likely degradant under forced hydrolysis and oxidative conditions. Further oxidation can lead to the corresponding benzoic acid derivative.[25] LC-MS analysis of the stressed samples is crucial for confirming the structures of these and any other observed degradation products.

Conclusion

This application note provides a systematic and robust protocol for conducting forced degradation studies on Crisaborole, in alignment with ICH guidelines. The unique benzoxaborole structure requires careful consideration of hydrolytic and oxidative stress pathways. By following this protocol, researchers can effectively identify potential degradants, establish degradation pathways, and develop a validated, stability-indicating analytical method. This information is fundamental to the development of stable, safe, and effective pharmaceutical formulations of Crisaborole.

References

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

  • Pfizer Medical - US. EUCRISA® (crisaborole) Description. Pfizer. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

  • ResearchGate. Stress testing of crisaborole by a novel stability indicating RP-HPLC method. [Link]

  • Atlas Material Testing Solutions. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Resolve Mass. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • PubChem. Crisaborole. National Center for Biotechnology Information. [Link]

  • Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. [Link]

  • ResearchGate. Chemical structure of crisaborole. [Link]

  • ResearchGate. Development and validation of an rp-hplc method for analysis of crisaborole. [Link]

  • Wikipedia. Crisaborole. [Link]

  • ResearchGate. (PDF) Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. [Link]

  • YouTube. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 59-70. [Link]

  • Kumar, J. S. (2016). A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 3(12), 1545-1552. [Link]

  • ACS Publications. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry. [Link]

  • PubMed. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. [Link]

  • Royal Society of Chemistry. Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • ICH. Quality Guidelines. [Link]

  • DSpace@MIT. Catalytic and Biological Applications of Benzoxaborolones. [Link]

  • ResearchGate. The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. [Link]

  • ResearchGate. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. [Link]

  • National Institutes of Health. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. [Link]

  • National Institutes of Health. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. [Link]

  • Google P
  • Google Patents.
  • National Institutes of Health. In Vitro Skin Retention of Crisaborole after Topical Application. [Link]

  • ACS Publications. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. [Link]

  • PubMed. Suppression of hydrolytic degradation in labile polymer networks via integrated styrenic nanogels. [Link]

Sources

Introduction: The Significance of Metabolic Profiling for Novel Benzoxaboroles

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the metabolic investigation of 4-descyano-2-cyano-crisaborole, a novel benzoxaborole compound.

Crisaborole, a novel benzoxaborole compound, was approved by the FDA in 2016 as a non-steroidal topical treatment for mild to moderate atopic dermatitis.[1] Its mechanism of action involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme prevalent in inflammatory cells, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and a subsequent reduction in inflammatory cytokines.[2][3] The unique boron chemistry of crisaborole is key to its efficacy, facilitating skin penetration and binding to the PDE4 active site.[1][4]

This guide focuses on This compound , a positional isomer of crisaborole where the cyanophenyl group is substituted at the 2-position instead of the 4-position.[5] As a new chemical entity (NCE), understanding its metabolic fate is a cornerstone of preclinical development. Metabolic studies are critical for elucidating a compound's pharmacokinetic profile, identifying potentially active or toxic metabolites, and predicting its behavior in humans.[6] For boron-containing compounds, it is also essential to understand the stability of the benzoxaborole ring and the biotransformation pathways that may alter the molecule's therapeutic activity and safety profile.[7]

This document provides a comprehensive framework and detailed protocols for investigating the metabolism of this compound, from initial in vitro stability assays to metabolite identification and preliminary in vivo characterization.

Predicted Metabolic Pathways: An Analogy to Crisaborole

The metabolic pathways of crisaborole are well-documented and serve as an excellent predictive model for its 2-cyano isomer. Crisaborole is extensively metabolized into inactive metabolites, which limits systemic PDE4 inhibition and enhances its safety profile.[4] The primary metabolic route involves hydrolysis of the benzoxaborole ring, followed by oxidation.[1][2]

The major steps are:

  • Hydrolysis/Oxidative Deboronation: The oxaborole ring is cleaved to form the corresponding 2-hydroxy benzyl alcohol derivative. For crisaborole, this yields 5-(4-cyanophenoxy)-2-hydroxyl benzyl alcohol (AN7602).[2]

  • Oxidation: The resulting benzyl alcohol is further oxidized to a benzoic acid derivative, 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (AN8323).[1]

  • Conjugation: The primary alcohol metabolite can also undergo Phase II metabolism, such as sulfation.[2]

It is highly probable that this compound follows a similar metabolic cascade. The change in the cyano group's position from para to ortho is unlikely to alter the primary susceptibility of the benzoxaborole ring to hydrolysis.

G cluster_0 Crisaborole (Parent Drug) cluster_1 Predicted Pathway for 2-Cyano Isomer Crisaborole Crisaborole (4-cyano isomer) Metabolite1 AN7602 (Benzyl Alcohol) Crisaborole->Metabolite1 Hydrolysis Metabolite2 AN8323 (Benzoic Acid) Metabolite1->Metabolite2 Oxidation Isomer This compound (2-cyano isomer) Predicted1 Predicted Metabolite 1 (Benzyl Alcohol) Isomer->Predicted1 Hydrolysis Predicted2 Predicted Metabolite 2 (Benzoic Acid) Predicted1->Predicted2 Oxidation

Caption: Predicted metabolism of this compound vs. crisaborole.

Part 1: In Vitro Metabolic Stability Assessment

Application Note: The first step in characterizing the metabolic profile of a new compound is to assess its stability in the presence of drug-metabolizing enzymes.[6] These assays measure the rate of disappearance of the parent compound over time to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[8] A high clearance rate suggests the compound is rapidly metabolized, which may impact its bioavailability and duration of action.[8] We will describe protocols using two common liver-derived systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing primarily Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9] They are cost-effective for high-throughput screening of CYP-mediated metabolism.

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), providing a more comprehensive picture of overall hepatic metabolism.[9][10]

G cluster_0 Experimental Setup cluster_1 Time-Course Sampling cluster_2 Analysis & Calculation start Prepare Compound Stock (1 mM in DMSO) matrix Select Metabolic System (Microsomes or Hepatocytes) start->matrix incubation Incubate at 37°C with Cofactors (e.g., NADPH) matrix->incubation sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quench Stop Reaction (Add cold Acetonitrile + Internal Standard) sampling->quench lcsms Quantify Parent Compound via LC-MS/MS quench->lcsms plot Plot ln(% Remaining) vs. Time lcsms->plot calc Calculate t½ and CLint plot->calc

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol uses the substrate depletion method to determine metabolic stability.[11]

Table 1: Reagents and Incubation Conditions for HLM Assay

Parameter Value Rationale
Test Compound Conc. 1 µM A standard concentration low enough to avoid enzyme saturation.
Microsome Conc. 0.5 mg/mL A typical concentration that provides sufficient enzymatic activity.
NADPH Solution 1 mM Nicotinamide adenine dinucleotide phosphate is a required cofactor for CYP enzyme activity.[8]
Incubation Buffer 100 mM Potassium Phosphate, pH 7.4 Maintains physiological pH for optimal enzyme function.
Incubation Temp. 37°C Simulates physiological body temperature.[8]
Time Points 0, 5, 15, 30, 45, 60 min Provides sufficient data points to accurately determine the degradation rate.

| Quenching Solution | Cold Acetonitrile with Internal Standard | Acetonitrile precipitates proteins to stop the reaction, and an internal standard corrects for analytical variability. |

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a 1 µM working solution of this compound in incubation buffer. Thaw human liver microsomes on ice. Prepare the NADPH regenerating solution.

  • Pre-incubation: In a 96-well plate, add the microsomal suspension to the incubation buffer. Add the test compound working solution to initiate a pre-incubation period of 5 minutes at 37°C to allow the compound to equilibrate with the enzymes.

  • Initiate Reaction: Add the NADPH solution to the wells to start the metabolic reaction. For the T=0 time point, add cold quenching solution before adding the NADPH solution.

  • Time-Course Incubation: Place the plate in an incubator at 37°C with shaking.

  • Sample Collection: At each subsequent time point (5, 15, 30, 45, 60 min), transfer an aliquot of the incubation mixture to a separate plate containing the cold quenching solution.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound by comparing its peak area to that of the internal standard.

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability, including Phase II metabolism.[10]

Table 2: Reagents and Incubation Conditions for Hepatocyte Assay

Parameter Value Rationale
Test Compound Conc. 1 µM Standard concentration to avoid saturation and potential cytotoxicity.
Hepatocyte Density 0.5 x 10^6 viable cells/mL A standard cell density for suspension assays that ensures sufficient metabolic capacity.[10]
Incubation Medium Williams' Medium E (or similar) A cell culture medium that maintains hepatocyte viability and function.
Incubation Temp. 37°C, 5% CO2 Standard cell culture conditions to maintain cell health.
Time Points 0, 15, 30, 60, 90, 120 min Longer time points may be needed compared to microsomes due to different enzyme kinetics and cell uptake processes.[10]

| Quenching Solution | Cold Acetonitrile with Internal Standard | Stops enzymatic reactions and prepares the sample for analysis. |

Step-by-Step Methodology:

  • Prepare Hepatocytes: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed incubation medium to the target density of 0.5 x 10^6 viable cells/mL.

  • Prepare Dosing Solution: Prepare a working solution of this compound in the incubation medium.

  • Initiate Incubation: Add the hepatocyte suspension to a non-coated plate. Add the compound dosing solution to the wells to start the incubation.

  • Time-Course Incubation: Place the plate in a CO2 incubator at 37°C on an orbital shaker to keep the cells in suspension.

  • Sample Collection: At each time point, collect an aliquot and immediately add it to a tube or plate containing the cold quenching solution.

  • Sample Processing & Analysis: Process and analyze the samples as described in steps 6 and 7 of the HLM protocol.

Data Analysis for Stability Assays:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k [8]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount) [10]

Part 2: Metabolite Identification and Profiling

Application Note: Once metabolic instability is confirmed, the next crucial step is to identify the structures of the metabolites.[12] This is vital for determining if biotransformation leads to inactive products (as with crisaborole) or generates pharmacologically active or potentially toxic species. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose.[13][14] It combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry to detect and structurally elucidate metabolites in complex biological matrices.[15]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation sample Incubate Compound with Metabolic System (e.g., Hepatocytes) extract Extract Analytes after Quenching sample->extract fullscan Step 1: Full Scan MS (Untargeted) - Detect potential metabolite m/z extract->fullscan msms Step 2: MS/MS (Targeted) - Fragment ions for structural data fullscan->msms Based on predicted mass shifts software Use Metabolite ID Software to Predict Transformations msms->software fragment Interpret Fragmentation Patterns software->fragment confirm Confirm Structure (vs. Synthetic Standard, if available) fragment->confirm

Caption: Workflow for metabolite identification using LC-MS/MS.

Protocol 3: Metabolite Profiling using LC-MS/MS

This protocol outlines the general approach for analyzing samples from in vitro incubations.

Table 3: Typical LC-MS/MS Parameters for Metabolite Identification

Parameter Example Setting Rationale
LC System
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) Good retention and separation for a broad range of drug-like molecules and their metabolites.[14]
Mobile Phase A Water + 0.1% Formic Acid Standard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic phase; formic acid aids in protonation for positive ion mode MS.
Gradient 5% to 95% B over 15-20 min A typical gradient to elute compounds of varying polarities.
Flow Rate 0.3-0.4 mL/min Standard flow rate for analytical LC-MS.
MS System
Ionization Mode Electrospray Ionization (ESI), Positive/Negative Switching ESI is a soft ionization technique suitable for drug molecules; switching modes captures a wider range of metabolites.
Scan Mode 1 Full Scan (e.g., m/z 100-1000) Acquires mass data for all ions to find potential metabolites (untargeted).[13]
Scan Mode 2 Data-Dependent MS/MS Automatically triggers fragmentation of the most intense ions detected in the full scan to provide structural information.

| Resolution | High Resolution (>20,000 FWHM) | Accurate mass measurement allows for the determination of elemental composition, which is critical for identifying unknown metabolites.[15] |

Step-by-Step Methodology:

  • Sample Incubation: Perform a scaled-up incubation using the hepatocyte protocol (Protocol 2) to generate a sufficient quantity of metabolites. Use a control incubation without the test compound to identify background matrix peaks.

  • LC-MS/MS Analysis:

    • Inject the supernatant from the processed sample onto the LC-MS/MS system.

    • Acquire data using a full scan mode to survey for all potential metabolites.

    • Process the data by comparing the T=60 min (or other late time point) sample with the T=0 and control samples. Look for new peaks that are unique to the incubated sample.

  • Metabolite Prediction and Identification:

    • Use metabolite identification software to search for common biotransformations (e.g., oxidation, hydrolysis, glucuronidation) relative to the parent compound's mass.

    • Based on the predicted metabolism of crisaborole, specifically search for mass shifts corresponding to hydrolysis (+18 Da) and subsequent oxidation (+16 Da).

    • Re-inject the sample and perform a targeted MS/MS analysis on the candidate metabolite masses to obtain fragmentation spectra.

  • Structural Elucidation:

    • Analyze the fragmentation pattern of the parent compound to understand its core fragmentation pathways.

    • Compare the MS/MS spectra of the metabolites to the parent. The retention of certain fragment ions can indicate which part of the molecule has been modified. For example, modification on the benzoxaborole ring would alter the mass of fragments containing that moiety.

Part 3: In Vivo Pharmacokinetic (PK) Studies

Application Note: In vivo studies are essential to understand a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile in a whole organism. For a topically applied drug like this compound, the goal is typically to maximize local skin concentration while minimizing systemic exposure.[16] However, assessing the potential for systemic absorption is a critical safety evaluation. A Maximal Usage Trial (MUsT) is a clinical trial design that evaluates PK under conditions of maximal use (e.g., highest strength, large application area, compromised skin barrier).[17] Preclinical animal models can be designed to mimic these conditions to provide an early assessment of systemic exposure and metabolic fate.

Protocol 4: High-Level Murine Model for Topical PK Assessment

This protocol provides a framework for a non-clinical study in mice or rats.

Step-by-Step Methodology:

  • Animal Model: Use a relevant strain of mice or rats. For some dermatological studies, an induced skin inflammation model may be used to better reflect the intended use on diseased skin.

  • Dosing and Application:

    • Prepare a formulation of this compound (e.g., 2% in a suitable ointment base).

    • Shave a defined area on the dorsal side of the animal.

    • Apply a precise amount of the formulation to the shaved area. The dose and area should be chosen to represent a maximal use scenario.[17]

  • Sample Collection:

    • Collect sparse blood samples (e.g., via tail vein) from different groups of animals at various time points post-application (e.g., 1, 2, 4, 8, 12, 24 hours).

    • Process blood to obtain plasma.

    • At the final time point, animals are euthanized, and tissues of interest (e.g., skin at the application site, liver, kidneys) and excreta (urine, feces) can be collected.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS bioanalytical method to quantify the parent compound and its major predicted metabolites (identified from in vitro studies) in plasma and other matrices.

    • Analyze the collected samples to determine the concentration-time profiles.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, a measure of total systemic exposure).

    • Analysis of skin samples can help determine the extent of local drug penetration.[16]

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the comprehensive metabolic evaluation of this compound. By progressing from in vitro stability and metabolite identification to in vivo pharmacokinetic assessment, researchers can build a detailed understanding of the compound's disposition. This knowledge is fundamental for making informed decisions in the drug development process, ensuring that promising new chemical entities like this novel benzoxaborole are advanced based on a sound scientific understanding of their metabolic fate and safety profile.

References

  • Cui, L., Lu, H., & Lee, Y. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 4(3), 561-575. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). Clinical Pharmacology Review for Eucrisa (crisaborole). Available at: [Link]

  • Creative Bioarray. (2024). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44591583, Crisaborole. Retrieved from [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

  • Zhang, Z., et al. (2019). An Automated Identification Tool for LC-MS Based Metabolomics Studies. 2019 International Conference on Machine Learning and Cybernetics (ICMLC). Available at: [Link]

  • Lei, Z., Huhman, D. V., & Sumner, L. W. (2011). LC-MS-based metabolomics. Methods in molecular biology, 708, 239-251. Available at: [Link]

  • Das, B. C., et al. (2021). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications, 57(54), 6596-6617. Available at: [Link]

  • Di, L., et al. (2011). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of biomolecular screening, 16(8), 899-907. Available at: [Link]

  • Bashaw, E. D., & Tran, D. C. (2012). Maximal Usage Trial: An Overview of the Design of Systemic Bioavailability Trial for Topical Dermatological Products. Therapeutic innovation & regulatory science, 46(5), 577-582. Available at: [Link]

  • Jarnagin, K., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of drugs in dermatology, 15(4), 390-396. Available at: [Link]

  • Le-Deyter, M., et al. (2021). Boron's journey: advances in the study and application of pharmacokinetics. Expert opinion on drug metabolism & toxicology, 17(11), 1327-1342. Available at: [Link]

  • Drugs.com. (2024). Crisaborole (Topical) Monograph for Professionals. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Akers, M. (2017). Crisaborole | a New Option for the Treatment of Atopic Dermatitis. Pediatric Pharmacotherapy, 23(4). Available at: [Link]

  • Siva, B., & Sivaraman, G. (2022). Boron Chemistry for Medical Applications. Molecules, 27(19), 6549. Available at: [Link]

  • Banerjee, B., & Das, B. C. (2012). Boron chemicals in diagnosis and therapeutics. Future medicinal chemistry, 4(11), 1347-1360. Available at: [Link]

  • Center for Drug Evaluation, NMPA. (2020). Technical Guidelines for Clinical Trials of Topical Drugs with Local Action. Available at: [Link]

  • N'Dri-Stempfer, B., et al. (2007). In Vivo Methods for the Assessment of Topical Drug Bioavailability. The AAPS journal, 9(3), E306-E313. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Topical Drugs and FIH Studies. Retrieved from [Link]

  • Panchagnula, R. (2007). Pharmacokinetic Studies of Topical Formulations – A Review. Impact Factor, 1(1). Available at: [Link]

  • Al-Zoubi, R. M., & Marion, C. M. (2017). Boron in Medicinal Chemistry: Powerful, but Neglected. CHIMIA International Journal for Chemistry, 71(10), 654-659. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44223606, this compound. Retrieved from [Link]

Sources

Application Notes & Protocols: The Crisaborole O-Isomer as a Specialized Research Tool in PDE4-Mediated Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Biochemical Research Document ID: AN-PDE4-CBOI-202601 Version: 1.0 For Research Use Only (RUO). Not for use in diagnostic procedures.

Abstract and Introduction

Crisaborole is a non-steroidal, boron-containing benzoxaborole that functions as a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Its approval for the topical treatment of atopic dermatitis is based on its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) by preventing its degradation by PDE4.[4][5] This mechanism ultimately suppresses the expression of pro-inflammatory cytokines, representing a key therapeutic strategy for inflammatory skin diseases.[6][7]

During the synthesis of crisaborole, which is chemically defined as 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile, various process-related impurities can arise, including positional isomers. The crisaborole o-isomer (ortho-isomer) is one such related substance, where the cyanophenoxy group is positioned at a different location on the benzoxaborole ring system.[8] While not therapeutically active, this isomer presents a unique and powerful utility in a research context.

These application notes describe the strategic use of the crisaborole o-isomer as a high-fidelity negative control and a tool for structure-activity relationship (SAR) studies. By providing a molecule with high structural similarity but anticipated low biological activity, the o-isomer enables researchers to validate assay specificity, confirm that observed effects are due to the specific stereochemistry of crisaborole, and dissect the structural requirements for potent PDE4 inhibition.

Scientific Principle: The Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is the predominant PDE isozyme in most immune and inflammatory cells, including T-cells, monocytes, macrophages, and keratinocytes.[9][10] It plays a critical role in regulating cellular function by hydrolyzing the second messenger cAMP to its inactive form, adenosine monophosphate (AMP).

In inflammatory states, low intracellular cAMP levels lead to the activation of pro-inflammatory signaling cascades, such as those mediated by Nuclear Factor-kappa B (NF-κB).[3] This results in the increased transcription and release of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-13), and interferon-gamma (IFN-γ).[3][4][6]

Crisaborole selectively inhibits PDE4, causing cAMP levels to rise. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors involved in the inflammatory response, thereby reducing cytokine production and mitigating inflammation.[1][3]

Diagram: Crisaborole Mechanism of Action

crisaborole_moa atp ATP ac Adenylate Cyclase atp->ac camp cAMP (Cyclic AMP) ac->camp  Converts pde4 PDE4 Enzyme camp->pde4 Degraded by pka Protein Kinase A (PKA) camp->pka Activates amp AMP (Inactive) pde4->amp nfkb NF-κB Activation pka->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, ILs) nfkb->cytokines Promotes inflammation Inflammation cytokines->inflammation crisaborole Crisaborole crisaborole->pde4 Inhibits cris_o_isomer Crisaborole o-Isomer (Negative Control) cris_o_isomer->pde4 No significant inhibition

Caption: Mechanism of PDE4 inhibition by crisaborole to suppress inflammation.

Application Notes: Strategic Use of the Crisaborole O-Isomer

Application 1: High-Fidelity Negative Control

The primary application of the crisaborole o-isomer is as a negative control in both biochemical and cell-based assays.

  • Rationale: A common pitfall in research is attributing an observed effect to a compound's specific mechanism when it may be due to off-target effects, non-specific interactions, or artifacts related to the compound's core chemical scaffold (in this case, the benzoxaborole moiety). Because the o-isomer is structurally very similar to the active crisaborole molecule, it controls for these variables. A lack of response with the o-isomer, in contrast to a potent response with crisaborole, provides strong evidence that the observed activity is a direct result of the specific structure and orientation of the active drug.

  • Use Cases:

    • Confirming that cAMP accumulation is due to specific PDE4 inhibition.

    • Validating that cytokine reduction is not due to cell toxicity or other non-specific effects.

    • Ensuring that reporter gene assay readouts are driven by the intended pathway modulation.

Application 2: Structure-Activity Relationship (SAR) Studies

The crisaborole o-isomer is an essential tool for elucidating the SAR of benzoxaborole-based PDE4 inhibitors.

  • Rationale: The potency of a drug is highly dependent on its ability to fit precisely into the binding pocket of its target protein. By comparing the biological activity of crisaborole (the para-isomer) with its ortho- and meta-isomers, researchers can infer the spatial and electronic requirements of the PDE4 active site. For example, a significant drop in potency for the o-isomer would suggest that the para position of the cyanophenoxy group is critical for optimal binding, perhaps by forming a key hydrogen bond or hydrophobic interaction that the ortho configuration cannot achieve.

  • Use Cases:

    • Mapping the binding pocket of PDE4.

    • Informing the design of new, more potent, or more selective PDE4 inhibitors.

    • Understanding potential resistance mechanisms that might involve mutations in the target binding site.

Experimental Protocols

Important: Before beginning any experiment, ensure both crisaborole and the crisaborole o-isomer are fully dissolved. They are soluble in solvents like methanol and DMSO.[11] Prepare stock solutions (e.g., 10 mM in DMSO) and create serial dilutions for dose-response curves.

Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against purified PDE4B, the primary isoform involved in inflammation.[7]

Materials:

  • Recombinant Human PDE4B Enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • cAMP substrate

  • 5'-Nucleotidase (Crotalus atrox venom)

  • Malachite Green Phosphate Detection Kit

  • Crisaborole and Crisaborole o-isomer

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of crisaborole and the o-isomer in DMSO. A typical starting concentration is 100 µM. Also, prepare a DMSO-only control.

  • Assay Plate Setup: Add 2 µL of each compound dilution (or DMSO) to the wells of a 96-well plate.

  • Enzyme Addition: Dilute the PDE4B enzyme in assay buffer to the desired concentration and add 50 µL to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the cAMP substrate (prepared in assay buffer) to each well to start the enzymatic reaction. The final cAMP concentration should be below its Km value for the enzyme.

  • Reaction Incubation: Incubate for 30-60 minutes at 30°C. The duration should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Develop Signal:

    • Add 25 µL of 5'-Nucleotidase to each well to convert the AMP product to adenosine and inorganic phosphate (Pi). Incubate for 10 minutes.

    • Add 100 µL of the Malachite Green reagent to each well to detect the generated Pi.

    • Incubate for 15-20 minutes at room temperature for color development.

  • Data Acquisition: Read the absorbance at 620 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: Crisaborole should exhibit a low nanomolar or micromolar IC₅₀.[12][13] The crisaborole o-isomer is expected to have a significantly higher (or no measurable) IC₅₀, confirming its lack of direct enzymatic inhibition.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol measures the functional consequence of PDE4 inhibition—an increase in intracellular cAMP levels—in a relevant cell type.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or HaCaT keratinocytes

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • Forskolin (an adenylate cyclase activator)

  • IBMX (a general PDE inhibitor, used as a positive control)

  • Crisaborole and Crisaborole o-isomer

  • cAMP Detection Kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium. Add 100 µL of fresh, serum-free medium containing the desired concentrations of crisaborole, the o-isomer, IBMX (positive control), or vehicle (DMSO control).

  • Pre-incubation: Incubate for 30 minutes at 37°C.

  • Stimulation: Add 10 µL of Forskolin to all wells (except for unstimulated controls) to a final concentration of 10 µM. This stimulates cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Analysis: Normalize the data to the vehicle control. Plot the cAMP concentration (or assay signal) against the compound concentration to generate dose-response curves and determine EC₅₀ values.

Diagram: Cell-Based Assay Workflow

cell_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Detection & Analysis plate_cells 1. Plate Cells (e.g., PBMCs) prepare_cpds 2. Prepare Compound Dilutions add_cpds 3. Add Compounds (Crisaborole, o-Isomer, Controls) prepare_cpds->add_cpds incubate1 4. Incubate (30 min) add_cpds->incubate1 add_forskolin 5. Stimulate with Forskolin incubate1->add_forskolin incubate2 6. Incubate (30 min) add_forskolin->incubate2 lyse 7. Lyse Cells incubate2->lyse detect 8. Detect cAMP (e.g., HTRF, ELISA) lyse->detect analyze 9. Analyze Data (Calculate EC₅₀) detect->analyze

Caption: Workflow for the cell-based cAMP accumulation assay.

Protocol 3: TNF-α Release Assay from LPS-Stimulated PBMCs

This protocol measures the downstream anti-inflammatory effect of PDE4 inhibition: the suppression of TNF-α production.[14]

Materials:

  • Human PBMCs, freshly isolated

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Crisaborole and Crisaborole o-isomer

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate PBMCs at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: Add 50 µL of medium containing 3x the final concentration of crisaborole, the o-isomer, or vehicle control.

  • Pre-incubation: Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add 50 µL of medium containing LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Collect Supernatant: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for the inhibition of TNF-α release.

Data Presentation and Interpretation

Quantitative data from the protocols should be tabulated for clear comparison.

Table 1: Hypothetical Comparative Activity Data

Compound PDE4B IC₅₀ (nM) cAMP EC₅₀ (nM) TNF-α IC₅₀ (nM)
Crisaborole 750[12] 1200 950
Crisaborole o-Isomer >50,000 >50,000 >50,000

| Roflumilast (Control) | 0.7[12] | 5 | 2 |

Data are for illustrative purposes only. Actual values must be determined experimentally.

Interpretation:

  • A potent, dose-dependent effect of crisaborole across all three assays demonstrates its efficacy as a PDE4 inhibitor.

  • The lack of activity for the crisaborole o-isomer (IC₅₀/EC₅₀ values >50 µM) validates it as a negative control and confirms that the activity of crisaborole is specific to its para-isomer structure.

  • The inclusion of a known potent PDE4 inhibitor like Roflumilast serves as a positive control to validate the overall performance of the assay systems.[12]

Compound Handling and Storage

  • Storage: Store the crisaborole o-isomer solid at -20°C, protected from light and moisture.

  • Solution Stability: Once dissolved in DMSO, stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, prepare them fresh daily.

  • Safety: Handle as a standard laboratory chemical. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • McDowell L, Olin B. Crisaborole: a novel nonsteroidal topical treatment for atopic dermatitis. Journal of Pharmacy Technology. 2019;35(4):172-182. [Link]

  • Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Pfizer. [Link]

  • Crisaborole. DermNet NZ. [Link]

  • Crisaborole – Knowledge and References. Taylor & Francis Online. [Link]

  • What is the mechanism of Crisaborole? Patsnap Synapse. [Link]

  • Anzelc M, Lilitkarntakul P, Czernik A, Aires D. Crisaborole: Application Pain and Prevention. The Open Dermatology Journal. 2019;13:69-71. [Link]

  • Jarnagin K, Chanda S, Coronado D, et al. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology. 2016;15(4):390-396. [Link]

  • Tejeda GS, D'Ambra AJ, Tey K, et al. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Journal of Investigative Dermatology. 2025. [Link]

  • Nakagawa H, Nemoto O, Igarashi A, et al. Crisaborole efficacy in murine models of skin inflammation and Staphylococcus aureus infection. Immunity, Inflammation and Disease. 2021;9(4):1387-1397. [Link]

  • Kumar JNS, Kumar KVN, Swapna B, Keerthi C. A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. World Journal of Pharmacy and Pharmaceutical Sciences. 2021;10(8):463-471. [Link]

  • Crisaborole. Wikipedia. [Link]

  • Li H, Wang L, Liu H, et al. A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis. 2019;174:44-49. [Link]

  • Matera C, Papagni F, Trifirò P, et al. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. 2022;27(22):7888. [Link]

  • Li H, Zuo J, Tang W. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. 2018;9:1048. [Link]

  • Crisaborole. PubChem. [Link]

  • Phosphodiesterase-4 inhibitor. Wikipedia. [Link]

  • Pingale PL, Amrutkar SV, Telange DR. Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis. British Journal of Pharmacy and Life Sciences. 2022;2(5). [Link]

  • Dal Piaz V, Giovannoni MP. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Pharmaceuticals. 2022;15(8):979. [Link]

  • Haripriya B, Kumar KVN, Swapna B, Keerthi C. Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Journal of Innovations in Applied Pharmaceutical Science. 2023;8(3):539. [Link]

  • Kircik L, Takiya L, Eichenfield L, et al. Predictors of Systemic Exposure to Topical Crisaborole: A Nonlinear Regression Analysis. Clinical Pharmacology in Drug Development. 2020;9(4):516-525. [Link]

  • Kumar JNS, Kumar KVN, Swapna B, Keerthi C. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. International Journal for Scientific Research & Development. 2021;9(5):2321-0613. [Link]

  • potent-pde4-inhibitors Research Articles. R Discovery. [Link]

  • Rao VS, Nageshwararao R, Sriramulu J. Development and Validation of a UPLC-MS/MS Method for Estimation of Crisaborole in Aqueous and Human Plasma. International Journal of Pharmaceutical Sciences and Research. 2019;10(8):3928-36. [Link]

  • Monti D, Saccomani M, Chetoni P, et al. In Vitro Skin Retention of Crisaborole after Topical Application. Pharmaceutics. 2020;12(5):491. [Link]

  • Selvakumar MD. Crisaborole in dermatology. International Journal of Research in Dermatology. 2025;11(1):68-73. [Link]

  • Crisaborole Topical Ointment. U.S. Food and Drug Administration. [Link]

  • Li X, Wang Z, Sun Y, et al. Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis. Journal of Dermatological Treatment. 2024;35(1):2397943. [Link]

  • Crisaborole Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]

  • Monti D, Saccomani M, Chetoni P, et al. In Vitro Skin Retention of Crisaborole after Topical Application. ResearchGate. 2020. [Link]

  • Efficacy and safety of crisaborole ointment, 2%, in participants aged ≥45 years with stasis dermatitis: Results from a fully decentralized, randomized, proof-of-concept phase 2a study. Journal of the American Academy of Dermatology. 2023;89(5):1043-1046. [Link]

  • Eichenfield LF, Callender VD, Lain E, et al. Efficacy and Safety of Crisaborole Ointment, 2%, for the Treatment of Mild-to-Moderate Atopic Dermatitis Across Racial and Ethnic Groups. American Journal of Clinical Dermatology. 2019;20(5):739-750. [Link]

  • Li X, Wang Z, Sun Y, et al. Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis. Journal of Dermatological Treatment. 2024;35(1):2397943. [Link]

  • Coronado D, Zane LT. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of Drugs in Dermatology. 2016;15(4):390-6. [Link]

  • Paller AS, Zaenglein AL. Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. Drugs of Today. 2017;53(4):237-245. [Link]

  • Bohara CS, Singh S, Singh PP. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. 2025. [Link]

  • Paller AS, Zaenglein AL. Crisaborole: Phosphodiesterase inhibitor for treatment of atopic dermatitis. ResearchGate. 2017. [Link]

Sources

Application Note: A Robust HPLC Method for the Chromatographic Separation of Crisaborole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of Crisaborole from its critical positional isomers. The control of these isomers, particularly the meta- and ortho-isomers, is crucial for ensuring the purity, safety, and efficacy of the final drug product. This document provides a comprehensive protocol, including the scientific rationale for the selection of the stationary phase and mobile phase conditions. The method utilizes a phenyl-hexyl stationary phase, which offers unique selectivity for aromatic positional isomers through π-π interactions, a mechanism not as pronounced with standard C18 columns. Detailed experimental parameters, sample preparation, and data interpretation are provided to guide researchers, scientists, and drug development professionals in the implementation of this method for routine quality control and stability testing.

Introduction: The Significance of Isomeric Purity for Crisaborole

Crisaborole, marketed as Eucrisa, is a non-steroidal phosphodiesterase 4 (PDE-4) inhibitor approved for the topical treatment of mild-to-moderate atopic dermatitis.[1] Its chemical structure, 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile, features a unique benzoxaborole ring system essential for its therapeutic activity.[2] The synthesis of Crisaborole can lead to the formation of process-related impurities, including positional isomers where the cyanophenoxy group is attached at different positions on the benzoxaborole ring system.[3][4]

The most common and critical positional isomer is the meta-isomer, 3-[(1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-5-yl)oxy]benzonitrile.[5] Due to the subtle structural differences between Crisaborole (para-isomer) and its meta- and ortho-isomers, their separation presents a significant analytical challenge. Regulatory agencies require stringent control of such impurities, as their pharmacological and toxicological profiles may differ from that of the active pharmaceutical ingredient (API). Therefore, a reliable and selective analytical method is paramount for the quality control of Crisaborole in both bulk drug substance and finished product.

This application note addresses this challenge by providing a detailed protocol for the separation of Crisaborole and its positional isomers using reverse-phase HPLC with a phenyl-hexyl stationary phase.

The Chromatographic Challenge and Strategic Approach

The primary challenge in separating positional isomers lies in their identical molecular weight and similar physicochemical properties. Standard alkyl-phase columns, such as C18, primarily separate compounds based on hydrophobicity. Since positional isomers often have very similar hydrophobicity, achieving baseline resolution on a C18 column can be difficult.

Our strategic approach leverages the unique properties of a phenyl-hexyl stationary phase. The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic rings of the analytes. The subtle differences in the electron density distribution and molecular geometry of the Crisaborole positional isomers lead to differential π-π interactions, providing an additional separation mechanism beyond simple hydrophobicity.[6][7][8] The hexyl spacer provides optimal positioning of the phenyl group for these interactions.

G cluster_0 Analytical Challenge cluster_1 Chromatographic Solution Crisaborole Crisaborole (para-isomer) Meta_Isomer Meta-Isomer Phenyl_Hexyl Phenyl-Hexyl Column Crisaborole->Phenyl_Hexyl Analyte Mixture Ortho_Isomer Ortho-Isomer Pi_Pi π-π Interactions Hydrophobic Hydrophobic Interactions Separation Baseline Separation

Caption: Strategic approach to separating Crisaborole positional isomers.

Materials and Methods

Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a UV or photodiode array (PDA) detector. A Waters Alliance e2695 separations module with a 2998 PDA detector or equivalent is suitable.

  • Data Acquisition and Processing: Empower 3, Chromeleon, or equivalent chromatography data software.

Chemicals and Reagents
  • Crisaborole Reference Standard: USP or equivalent, >99.5% purity.

  • Crisaborole Positional Isomer Reference Standards: (e.g., meta-isomer) if available. If not, a stressed or crude sample of Crisaborole known to contain the isomers can be used for method development.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Formic Acid: ACS grade, ~99%.

  • Ammonium Acetate: HPLC grade.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of Crisaborole and its positional isomers.

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Optimized HPLC Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.04060
20.04060
20.17030
25.07030

Experimental Protocol

Standard Solution Preparation
  • Crisaborole Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Crisaborole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Crisaborole stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Solution Preparation
  • Crisaborole Drug Substance: Accurately weigh approximately 25 mg of the Crisaborole sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiked Sample (for method development/validation): If positional isomer standards are available, spike the working standard solution with the isomers at a concentration of approximately 1 µg/mL (1% level).

System Suitability

Before sample analysis, equilibrate the column with the initial mobile phase composition for at least 30 minutes. Perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the Crisaborole peak.

  • Theoretical Plates: ≥ 5000 for the Crisaborole peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

G Start Start Prep_Mobile_Phase Prepare Mobile Phases A and B Start->Prep_Mobile_Phase Equilibrate Equilibrate HPLC System (30 min) Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Solutions Equilibrate->Prep_Standard Prep_Sample Prepare Sample Solutions Prep_Standard->Prep_Sample Inject_Standard Inject Working Standard (5x) Prep_Sample->Inject_Standard Check_SST Check System Suitability Criteria Inject_Standard->Check_SST Check_SST->Equilibrate Fail Inject_Samples Inject Blank, Standard, and Samples Check_SST->Inject_Samples Pass Acquire_Data Acquire and Process Data Inject_Samples->Acquire_Data End End Acquire_Data->End

Caption: Experimental workflow for Crisaborole isomer analysis.

Results and Discussion

This method is designed to provide baseline resolution between Crisaborole and its positional isomers. A hypothetical chromatogram is presented below to illustrate the expected separation.

(Note: The following is a representative, hypothetical chromatogram for illustrative purposes.)

A well-resolved chromatogram would be displayed here, showing the elution of the ortho-, meta-, and para- (Crisaborole) isomers with distinct peaks and baseline separation.

Expected Elution Order:

Based on typical chromatographic behavior of positional isomers on phenyl phases, the elution order is expected to be ortho-isomer, followed by the meta-isomer, and finally the para-isomer (Crisaborole). This is due to the increasing molecular symmetry and potential for stronger π-π interactions with the stationary phase as the cyanophenoxy group moves from the ortho to the para position. The para-isomer, having the most linear and symmetric structure, can interact most effectively with the planar phenyl groups of the stationary phase, leading to greater retention.

The use of a low pH mobile phase (0.1% formic acid) ensures that the hydroxyl group on the benzoxaborole ring is in a consistent, non-ionized state, leading to sharp, symmetrical peaks.[9][10][11] The gradient elution allows for the timely elution of all components with good peak shape.

Method Validation Considerations

This method should be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Demonstrated by the baseline resolution of Crisaborole from its positional isomers and any degradation products.

  • Linearity: Assessed over a concentration range (e.g., 0.1 to 150 µg/mL for Crisaborole and 0.1 to 2.5 µg/mL for isomers).

  • Accuracy: Determined by recovery studies on spiked samples.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the positional isomers.

  • Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

The HPLC method detailed in this application note provides a robust and selective approach for the separation of Crisaborole from its critical positional isomers. The strategic use of a phenyl-hexyl column, leveraging π-π interactions, is key to achieving the necessary resolution that may not be possible with standard C18 columns. This method is suitable for routine quality control analysis, stability studies, and impurity profiling of Crisaborole, ensuring the quality and safety of this important therapeutic agent.

References

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • PubChem. (n.d.). Crisaborole. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Wikipedia. (2023, December 14). Crisaborole. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Google Patents. (n.d.). US11014944B2 - Process for the preparation of crisaborole and its intermediates.
  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"resolving co-elution of crisaborole and its o-isomer"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Crisaborole Analysis

A Guide to Resolving the Co-elution of Crisaborole and its Ortho-Isomer

Welcome to the technical support center for advanced chromatographers. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of crisaborole and its positional o-isomer. Co-elution of these closely related compounds can compromise data accuracy in purity assessments, stability studies, and pharmacokinetic analyses.

As Senior Application Scientists, we understand that robust analytical methods are built on a foundation of sound scientific principles. This guide provides not just protocols, but the underlying logic to empower you to systematically troubleshoot and resolve this specific separation challenge.

Understanding the Challenge: Why Do Crisaborole and its O-Isomer Co-elute?

The primary difficulty in separating crisaborole from its o-isomer stems from their profound structural similarity. They are positional isomers, meaning they share the same molecular formula (C₁₄H₁₀BNO₃) and molecular weight (251.05 g/mol ), but differ in the substitution pattern on one of the benzene rings.[1][2][3]

  • Crisaborole (p-isomer): The cyanophenoxy group is attached at the para (4-) position relative to the ether linkage.

  • O-Isomer: The cyanophenoxy group is attached at the ortho (2-) position.

This subtle difference results in nearly identical physicochemical properties, such as polarity, pKa (predicted ~6.99), and hydrophobicity, making their differentiation by standard reversed-phase chromatography (e.g., using a C18 column) exceptionally difficult.[3] Standard methods often rely on hydrophobic interactions, which are insufficient to resolve molecules with such minor structural variance.

To achieve separation, the chromatographic system must be tailored to exploit alternative interaction mechanisms beyond simple hydrophobicity.

graph TD { rankdir="LR"; node [shape=none, margin=0, fontname="Arial"];

}

Figure 1. Structural comparison of crisaborole and its o-isomer.

Troubleshooting Guide: A Systematic Approach to Resolution

If you are observing a single, broad, or shouldered peak where two are expected, follow this workflow to diagnose the issue and identify a solution. This process is designed to be systematic, starting with the simplest adjustments and progressing to more comprehensive method development.

graph TD { graph [fontname="Arial", fontsize=10, labelloc="t", label=""]; node [fontname="Arial", fontsize=10, shape=record, style=rounded, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2. Troubleshooting workflow for resolving co-eluting isomers.

Optimized Methodologies: Field-Proven Protocols

Based on the principles of chromatography, here are detailed starting points for method development. The goal is to introduce interaction mechanisms that can differentiate between the positional isomers.

Q1: My standard C18 method isn't working. What is the first thing I should change?

Answer: Change your column chemistry. A standard C18 column separates primarily based on hydrophobicity. Since the isomers have nearly identical hydrophobicity, this approach is often futile. The most effective strategy is to introduce a stationary phase capable of alternative interactions, specifically π-π interactions.

Primary Recommendation: Phenyl-Hexyl Column

A Phenyl-Hexyl stationary phase is the ideal first choice. The phenyl groups on the stationary phase can interact with the aromatic rings of crisaborole and its isomer via π-π stacking.[4][5][6] The subtle differences in electron density and the spatial arrangement of the aromatic systems between the para- and ortho-isomers can be exploited by this mechanism to achieve separation.[7][8]

Parameter Starting Condition Rationale
Column Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mmProvides π-π interactions essential for isomer selectivity.[4][5]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water (pH ~2.5-3.0)Low pH ensures the molecule is in a single ionic state and minimizes silanol interactions, improving peak shape.[9]
Mobile Phase B MethanolMethanol is preferred over acetonitrile as it can enhance π-π interactions with phenyl stationary phases, potentially increasing retention and altering selectivity.[4]
Gradient 30% to 70% B over 20 minutesA good starting gradient to screen for elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 250 nmCrisaborole has a UV maximum around this wavelength.[10][11]
Q2: I've tried a Phenyl-Hexyl column but the resolution is still poor (Rs < 1.5). What's next?

Answer: If changing the stationary phase alone is insufficient, the next step is to systematically optimize the mobile phase to modulate the interactions and improve selectivity.

Step-by-Step Mobile Phase Optimization:

  • Switch the Organic Modifier: If you started with Methanol, evaluate Acetonitrile. Acetonitrile tends to decrease π-π interactions relative to methanol.[4] This change can significantly alter selectivity and may be the key to resolving the peaks.

  • Fine-Tune the pH: The predicted pKa of crisaborole is ~6.99.[3] Operating far from the pKa (e.g., pH 2.5-4.0 or pH > 8.0) is crucial for good peak shape.[12][9] Even within the acidic range, small adjustments can influence resolution. Prepare mobile phases at pH 2.5, 3.0, and 3.5 to observe the impact on selectivity. A change of just 0.5 pH units can sometimes be enough to resolve closely eluting compounds.

  • Adjust Buffer Strength: If using a buffer (like phosphate or acetate), ensure the concentration is adequate (typically 20-50 mM) to control the pH effectively, but be mindful of compatibility if using a mass spectrometer.

Q3: HPLC-based methods are failing. Is there a more powerful technique for this type of separation?

Answer: Yes. When conventional HPLC struggles with isomer separation, Supercritical Fluid Chromatography (SFC) is an excellent alternative. SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase.[13] It is highly effective for separating stereoisomers and positional isomers.[14][15][16]

Why SFC is Effective for Isomers:

  • High Efficiency: The low viscosity and high diffusivity of supercritical CO₂ lead to faster and more efficient separations compared to HPLC.[17]

  • Unique Selectivity: SFC operates in a different selectivity space than reversed-phase HPLC, making it a powerful orthogonal technique.[16]

  • Broad Column Compatibility: A wide range of stationary phases, both normal-phase (silica, diol) and reversed-phase (C18, phenyl), can be used to fine-tune selectivity.[16]

Recommended SFC Starting Protocol

Parameter Starting Condition Rationale
Column Chiral or achiral polar stationary phase (e.g., Diol, Amino, or a specialized chiral column)SFC excels with polar stationary phases for separating isomers.
Mobile Phase A Supercritical CO₂The primary, non-polar mobile phase in SFC.[13]
Mobile Phase B Methanol with 0.1% additive (e.g., ammonium hydroxide or TFA)The polar co-solvent used to modify retention and selectivity.
Gradient 5% to 40% B over 10 minutesA typical screening gradient for SFC.
Back Pressure 150 barStandard pressure to maintain CO₂ in its supercritical state.[17]
Column Temp. 40 °CStandard temperature for SFC operation.[13]
Flow Rate 3.0 mL/minHigher flow rates are common in SFC due to low mobile phase viscosity.

Frequently Asked Questions (FAQs)

Q: Can I use a C18 column with a very long length or smaller particles to resolve the isomers? A: While increasing column efficiency (N) by using longer columns or smaller particles can improve resolution, it is often a strategy of diminishing returns for isomers. The fundamental issue is a lack of selectivity (α). If α is close to 1.0, even a massive increase in efficiency may not be sufficient to achieve baseline separation. It is far more effective to focus on increasing selectivity by changing the column chemistry or mobile phase.[18]

Q: Is this a chiral separation problem? Do I need a chiral column? A: No, this is not a chiral separation problem. Crisaborole and its o-isomer are positional isomers (a type of constitutional isomer), not enantiomers or diastereomers.[19][20][21] They are achiral molecules. Therefore, a specific chiral column is not required unless it happens to provide the necessary selectivity through other interaction mechanisms, which is possible but not its primary design purpose. The focus should be on stationary phases that differentiate based on aromatic position, like Phenyl-Hexyl or PFP columns.

Q: How do I confirm the identity of each peak once I achieve separation? A: The most definitive way to confirm peak identity is to use mass spectrometry (MS). An HPLC-MS or SFC-MS system will show that both peaks have the same mass-to-charge ratio (m/z 250.0 for the [M-H]⁻ ion in negative mode), confirming they are isomers.[22] If reference standards for both the p-isomer (crisaborole) and the o-isomer are available, you can confirm identity by spiking your sample with each individual standard and observing which peak increases in area.

Q: My resolution is still poor even after trying these methods. What else could be wrong? A: If you have thoroughly explored stationary phase and mobile phase options, consider these instrumental factors:

  • Extra-Column Dispersion (Dead Volume): Ensure you are using tubing with the smallest possible internal diameter and length, especially with UHPLC systems. Excessive dead volume can ruin a good separation.

  • Column Overload: Injecting too much sample mass can cause peak broadening and a loss of resolution. Try reducing your injection volume or sample concentration.

  • Detector Settings: Ensure your detector sampling rate is high enough to accurately capture the narrow peaks generated by modern columns (a rate of >10 Hz is a good starting point).

References

  • Phenyl-Hexyl - HPLC. Advanced Materials Technology. [URL: https://resources.advanced-materials-tech.com/hubfs/AMT_Corporate_2020/Product%20Literature/HALO%20Phenyl-Hexyl/HALO-Phenyl-Hexyl-Brochure.pdf]
  • Zhang, T., et al. (2019). Advances of supercritical fluid chromatography in lipid profiling.Journal of Pharmaceutical Analysis, 9(4), 234-241. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6708422/]
  • Supercritical fluid chromatography. Wikipedia. [URL: https://en.wikipedia.
  • Kumar, P., & Dahiya, S. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.Journal of Food, Agriculture and Environment, 20(2), 1-8. [URL: https://www.omicsonline.org/open-access/the-use-of-supercritical-fluid-chromatography-as-an-isomeric-separation-technique-in-food-analysis-111161.html]
  • Berger, T. SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent Technologies. [URL: https://www.agilent.com/cs/library/primers/public/5991-5963EN_SFC_Primer.pdf]
  • SFC Columns. Shimadzu Corporation. [URL: https://www.shimadzu.com/an/products/liquid-chromatograph-mass-spectrometry/columns/sfc/index.html]
  • Rao, P. S., et al. (2019). A Validated UPLC-ESI-MS/MS Method for the Determination of Crisaborole in Rat Plasma and its Application to a Pharmacokinetic Study.International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936. [URL: https://ijpsr.
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu Corporation. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/technical_reports/11219/c190-e155.pdf]
  • Phenyl-Hexyl Columns. Separation Methods Technologies. [URL: https://www.smt-usa.com/products/columns/phenyl-hexyl-columns/]
  • Crisaborole. Wikipedia. [URL: https://en.wikipedia.org/wiki/Crisaborole]
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [URL: https://www.agilent.
  • Zhang, Q., et al. (2021). A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application.Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [URL: https://pubmed.ncbi.nlm.nih.gov/33714902/]
  • Sriram, D., et al. (2019). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC.International Journal for Scientific and Development Research, 4(6). [URL: https://www.ijsdr.org/papers/IJSDR1906045.pdf]
  • Patel, J. R., et al. (2021). development and validation of an rp-hplc method for analysis of crisaborole.GSC Biological and Pharmaceutical Sciences, 16(3), 114-122. [URL: https://www.researchgate.net/publication/355416049_development_and_validation_of_an_rp-hplc_method_for_analysis_of_crisaborole]
  • Crisaborole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Crisaborole]
  • Suneetha, A., & Kumar, B. S. (2022). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form.World Journal of Pharmacy and Pharmaceutical Sciences, 11(7), 1147-1160. [URL: https://www.researchgate.net/publication/361537751_Stability_indicating_RP-HPLC_method_development_and_validation_for_estimation_of_Crisaborole_in_topical_dosage_form]
  • Phenyl Columns. Pharma Growth Hub (YouTube). [URL: https://www.youtube.
  • O-isomer of Crisaborole. Daicel Pharma Standards. [URL: https://daicelpharmastandards.com/o-isomer-of-crisaborole]
  • Ansari, M. N., et al. (2023). Chemical structure of Crisaborole. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structure-of-Crisaborole_fig1_369792131]
  • CRISABOROLE O-ISOMER. ChemBK. [URL: https://www.chembk.com/en/chem/CRISABOROLE-O-ISOMER]
  • The Critical Role of Mobile Phase pH in Chromatography Separations. Chromatography Today. [URL: https://www.chromatographytoday.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters Corporation. [URL: https://www.waters.
  • Exploring the Role of pH in HPLC Separation. Moravek. [URL: https://www.moravek.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [URL: https://www.hplccolumns.
  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [URL: https://www.agilent.com/cs/library/flyers/public/5991-0122EN_LO.pdf]
  • Jaafar, M. H. M., et al. (2022). Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) and quantitation of crisaborole in nanoemulsion formulation for its application in ex vivo transdermal permeation study.International Journal of Pharmaceutical and Clinical Sciences, 12(1), 1-10. [URL: https://ir.uitm.edu.my/id/eprint/63683/]
  • Chiral vs Achiral Molecules. The Organic Chemistry Tutor (YouTube). [URL: https://www.youtube.
  • Chiral and Achiral Molecules. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/09%3A_Stereochemistry_at_Tetrahedral_Centers/9.02%3A_Chiral_and_Achiral_Molecules]
  • Jaafar, M. H. M., et al. (2022). Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. ResearchGate. [URL: https://www.researchgate.
  • Chiral vs achiral. Khan Academy. [URL: https://www.khanacademy.org/science/organic-chemistry/stereochemistry-topic/chirality-r-s-system/v/chiral-vs-achiral]
  • Pieczara, J., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis.Metabolites, 11(4), 213. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8066804/]
  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs (YouTube). [URL: https://www.youtube.
  • Chiral Chromatography: Separating Twins. Blogs@NTU. [URL: https://blogs.ntu.edu.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/597886-Chiral-Separation-and-Enantiomeric-Analysis-Critical-Importance-in-Pharmaceutical-Development/]

Sources

Technical Support Center: Enhancing Detection Sensitivity for 4-descyano-2-cyano-crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding 4-descyano-2-cyano-crisaborole. This guide is designed for researchers, analytical scientists, and drug development professionals who require highly sensitive and robust methods for the detection and quantification of this specific crisaborole-related compound. As a positional isomer and potential impurity of crisaborole, its accurate detection is critical for quality control and regulatory compliance.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common obstacles in your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A: this compound is a positional isomer of the active pharmaceutical ingredient (API) crisaborole.[1][2] Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor used in topical treatments for conditions like atopic dermatitis.[3][4] The isomer, which may also be referred to as the "o-isomer," can be formed during the synthesis of crisaborole.[2] Regulatory bodies require stringent control over impurities in pharmaceutical products; therefore, having a highly sensitive and specific analytical method is crucial to ensure the purity, safety, and efficacy of the final drug product.[5][6]

Q2: What are the primary challenges in achieving sensitive detection for this compound?

A: The main challenges include:

  • Low Concentration Levels: As an impurity, it is typically present at very low concentrations relative to the main crisaborole API.

  • Structural Similarity: Its isomeric nature means it has the same molecular weight and elemental composition as crisaborole (C₁₄H₁₀BNO₃), making selective detection difficult without excellent chromatographic separation.[1]

  • Matrix Effects: When analyzing samples from biological matrices (e.g., plasma, skin tissue) or complex formulations (e.g., ointments), endogenous components can interfere with ionization and detection, a phenomenon known as matrix effects.[7]

  • Boron-Specific Issues: The presence of a boron atom in the molecule can present unique challenges in some analytical techniques, although it is readily analyzable by modern mass spectrometry.[8] Some older methods for total boron content, like ICP-MS, cannot distinguish between the API and its impurities.[8]

Q3: Which analytical technique is most recommended for this analysis?

A: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application.[9][10][11] This technique offers the best combination of:

  • Selectivity: The chromatographic separation (UPLC) can resolve the isomer from the API, and the mass spectrometer's Multiple Reaction Monitoring (MRM) mode provides an additional layer of specificity.[5][9]

  • Sensitivity: UPLC-MS/MS is capable of detecting analytes at the nanogram-per-milliliter (ng/mL) level or lower, which is essential for impurity analysis.[9][10]

  • Speed: UPLC provides rapid analysis times, often under 5 minutes per sample.[9][12]

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems you may encounter during method development and execution.

Issue 1: Poor or Inconsistent Analyte Recovery During Sample Preparation

Q: I'm using a simple protein precipitation (PPT) or liquid-liquid extraction (LLE) for my plasma samples, but my recovery for this compound is low and variable. What can I do?

A: While simple, PPT and LLE can be inefficient for complex matrices or trace-level analysis. Here’s a systematic approach to improving recovery:

Causality & Solution Pathway:

  • Re-evaluate LLE Solvent: The choice of extraction solvent is critical. Crisaborole itself has been successfully extracted from plasma using dichloromethane and acetonitrile.[9][12] Since the isomer has the same elemental formula, its polarity should be very similar.

    • Action: Systematically test a panel of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), and n-hexane) to find the optimal one for the isomer.

    • Rationale: The goal is to maximize the partitioning of the analyte into the organic phase while minimizing the extraction of interfering matrix components.

  • Implement Solid-Phase Extraction (SPE): SPE is a powerful technique for concentrating the analyte and cleaning up the sample, which is highly recommended for improving sensitivity.[13][14]

    • Action: Start with a reverse-phase (C18) or a mixed-mode SPE sorbent. A typical SPE workflow involves conditioning, loading, washing, and eluting.[13]

    • Rationale: SPE provides a much cleaner extract than LLE or PPT, reducing matrix effects and improving the signal-to-noise ratio.[7] The wash step is crucial for removing interferences without losing the analyte. Molecularly Imprinted Polymers (MIPs) can offer even higher selectivity if standard sorbents fail.[13]

G cluster_0 Sample Preparation Workflow cluster_1 LLE / PPT Path cluster_2 SPE Path (Recommended) start Plasma or Formulation Sample prep Choose Method start->prep lle Liquid-Liquid Extraction or Protein Precipitation prep->lle Simple spe Solid-Phase Extraction prep->spe Advanced/ High Sensitivity lle_eval Evaluate Recovery & Matrix Effects lle->lle_eval analysis UPLC-MS/MS Analysis lle_eval->analysis spe_eval Evaluate Recovery & Matrix Effects spe->spe_eval spe_steps 1. Condition 2. Load 3. Wash 4. Elute spe_eval->analysis

Caption: Recommended sample preparation workflows for analysis.

Issue 2: Inability to Chromatographically Resolve this compound from Crisaborole

Q: The isomer and the main crisaborole peak are co-eluting. How can I achieve baseline separation?

A: Achieving separation between positional isomers is a classic chromatographic challenge that requires careful optimization of several parameters.

Causality & Solution Pathway:

  • Optimize the Gradient: A shallow gradient is often key to separating closely eluting compounds.

    • Action: Decrease the rate of change of the organic mobile phase percentage over time. For example, if your current gradient runs from 10% to 90% organic in 3 minutes, try extending the gradient time to 6-8 minutes, focusing the shallowest part of the slope around the elution time of the peaks.

    • Rationale: A slower increase in solvent strength allows for more interaction time with the stationary phase, amplifying small differences in hydrophobicity between the isomers and enabling separation.

  • Change the Column Chemistry: If gradient optimization is insufficient, the stationary phase chemistry is the next logical parameter to change.

    • Action: Switch from a standard C18 column to one with a different selectivity. Phenyl-hexyl or PFP (pentafluorophenyl) columns are excellent choices for separating isomers.

    • Rationale: Phenyl-based columns provide alternative separation mechanisms, such as pi-pi interactions, in addition to hydrophobic interactions. These secondary interactions can be highly effective in resolving molecules with subtle structural differences like positional isomers.[5]

  • Adjust Mobile Phase pH and Additives: The ionization state of the molecule can affect its retention.

    • Action: Experiment with small changes in mobile phase pH using additives like formic acid or ammonium acetate. Published methods for crisaborole often use mobile phases like acetonitrile and water with 0.1% formic acid or 10mM ammonium acetate buffer.[5][12]

    • Rationale: Although crisaborole and its isomer are not strongly ionizable, subtle changes in pH can alter interactions with residual silanol groups on the column, potentially improving peak shape and resolution.

G start Problem: Co-eluting Peaks q1 Is the gradient optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you tried alternative column chemistry? a1_yes->q2 sol1 Decrease gradient slope (make it shallower) a1_no->sol1 sol2 Increase total run time a1_no->sol2 end_node Resolution Achieved sol1->end_node sol2->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you modified mobile phase additives/pH? a2_yes->q3 sol3 Switch from C18 to: - Phenyl-Hexyl - PFP (Pentafluorophenyl) a2_no->sol3 sol3->end_node a3_no No q3->a3_no sol4 Test different additives: - Formic Acid (0.1%) - Ammonium Acetate (5-10mM) a3_no->sol4 sol4->end_node

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Issue 3: Low Signal Intensity or High Noise in MS/MS Detection

Q: My analyte peak is barely distinguishable from the baseline noise. How can I improve my signal-to-noise (S/N) ratio?

A: A low S/N ratio is a classic sensitivity problem that can be addressed by enhancing the signal, reducing the noise, or both.

Causality & Solution Pathway:

  • Optimize MS Source Conditions: The settings for the ion source (e.g., electrospray ionization - ESI) are paramount.

    • Action: Perform a full optimization of source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), by infusing a standard solution of the analyte.

    • Rationale: Each compound has a unique set of optimal conditions for desolvation and ionization. Using generic or un-optimized parameters will almost certainly result in a suboptimal signal. Crisaborole has been successfully analyzed using negative ESI mode.[9][10] This should be the starting point for its isomer as well.

  • Optimize MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions.

    • Action: Infuse the analyte and perform a product ion scan to identify all major fragment ions. Select the two or three most intense and stable fragments for your quantifier and qualifier transitions.

    • Rationale: The abundance of fragment ions can vary significantly. Selecting the most intense transition will maximize the signal. For crisaborole (m/z 250.0), a common transition is to the product ion m/z 118.0.[9] The isomer will have the same precursor ion (m/z 250.0), but its fragmentation pattern should be confirmed.

  • Reduce Chemical Noise: If the signal is strong but the baseline is noisy, the issue may be chemical interference or solvent contamination.

    • Action:

      • Ensure you are using high-purity, LC-MS grade solvents and additives.

      • Incorporate a divert valve to send the highly unretained portion of the chromatogram (containing salts and other early-eluting matrix components) to waste instead of the mass spectrometer.

      • As discussed in Issue 1, improve your sample cleanup using SPE.[13]

    • Rationale: A cleaner sample and higher purity solvents directly translate to a lower chemical noise background, which in turn increases the S/N ratio and improves the limit of detection (LOD).

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques
TechniqueTypical Recovery (%)Relative Matrix Effect (%)ThroughputRequired Skill LevelRecommendation
Protein Precipitation (PPT) 60 - 85%High (20 - 50%)HighLowNot recommended for high sensitivity
Liquid-Liquid Extraction (LLE) 70 - 95%Moderate (10 - 30%)MediumMediumGood for initial development
Solid-Phase Extraction (SPE) 85 - 105%Low (< 15%)Medium-High (with automation)Medium-HighRecommended for trace analysis

Note: Values are illustrative and will vary based on the specific matrix and analyte.

Protocol: Starting UPLC-MS/MS Method for this compound

This protocol provides a robust starting point for method development. Further optimization is required.

1. Sample Preparation (using SPE):

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a C18 SPE cartridge.

  • Load: Load 0.5 mL of pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of acetonitrile.

  • Evaporate & Reconstitute: Dry the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.[12]

2. UPLC Conditions:

  • Column: Phenyl-Hexyl Column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 60% B

    • 6.1 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B

    • 8.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transition (Hypothetical):

    • Precursor Ion: m/z 250.0

    • Product Ion (Quantifier): To be determined via infusion and product ion scan.

    • Product Ion (Qualifier): To be determined via infusion and product ion scan.

  • Internal Standard: A stable isotope-labeled version of the analyte or crisaborole (e.g., crisaborole-d4) is highly recommended for accurate quantification.[9][12]

References

  • Zane, L. T., Kircik, L., Call, R., Tschen, E., Draelos, Z. D., Chanda, S., & Hughes, M. H. (2017). Crisaborole Topical Ointment, 2%, in Patients Ages 2 to 17 Years With Mild-to-Moderate Atopic Dermatitis: A Phase 3, Randomized, Controlled Trial. Journal of the American Academy of Dermatology, 76(3), 481-489.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • Pescina, S., Ostacolo, C., Padula, C., & Santi, P. (2020). In Vitro Skin Retention of Crisaborole after Topical Application. Pharmaceutics, 12(5), 449. [Link]

  • Li, H., He, B., Wu, Y., Zhou, J., & Li, H. (2022). A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2013). Solid-Phase Extraction and Clean-Up Procedures in Pharmaceutical Analysis. ResearchGate. [Link]

  • Rao, P. S., Kumar, P. R., & Suneetha, D. (2019). Development and Validation of a UPLC-ESI-MS/MS Method for the Estimation of Crisaborole in Aqueous and Spiked Human Plasma Samples. International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936. [Link]

  • ResearchGate. (2022). A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Drugs.com. (2026). Crisaborole (Topical) Monograph for Professionals. [Link]

  • U.S. Food and Drug Administration. (2016). Cross-Discipline Team Leader Review. [Link]

  • Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. [Link]

  • Jaafar, M. H. M., Affendi, T. J. B., Hussain, Z., & Ramli, N. A. (2024). Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science, 7(2), 11-20. [Link]

  • ResearchGate. (2024). Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. [Link]

  • Kumar, J. S. (2016). A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. Indo American Journal of Pharmaceutical Sciences, 3(12), 1565-1570.
  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520. [Link]

  • Bentham Science Publishers. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. [Link]

  • Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]

  • PubChem. (n.d.). Crisaborole. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Troubleshooting Crisaborole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for crisaborole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or developing synthetic routes to crisaborole. As a potent phosphodiesterase-4 (PDE4) inhibitor, crisaborole's efficacy is critically dependent on its purity.[1] Achieving high purity on a laboratory or industrial scale requires a nuanced understanding of the reaction mechanisms and potential side reactions.

This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to proactively control your synthesis for a more robust and reproducible process.

Section 1: Core Synthesis Strategy & Key Challenges

The synthesis of crisaborole, 4-((1-hydroxy-1,3-dihydrobenzo[c][2][3]oxaborol-5-yl)oxy)benzonitrile, typically involves the formation of a key aryl ether linkage followed by the introduction and cyclization of the benzoxaborole moiety.[4][5] While several routes have been reported, many converge on a few critical transformations, each with its own set of potential side reactions.

The diagram below outlines a common synthetic pathway, highlighting the key steps where impurities often arise.

G cluster_0 Upstream Intermediates cluster_1 Key Transformations & Potential Issues cluster_2 Final Product & Purification A 2-Bromo-5-hydroxybenzaldehyde C Step 1: Williamson Ether Synthesis A->C B 4-Fluorobenzonitrile B->C D Intermediate A: 4-(4-Bromo-3-formylphenoxy)benzonitrile C->D Side reactions: - Incomplete reaction - Dimerization impurities E Step 2: Reduction D->E F Intermediate B: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile E->F Side reactions: - Over-reduction - Benzylic impurities G Step 3: Borylation (Lithiation or Suzuki Coupling) F->G H Intermediate C: Boronate Ester G->H Side reactions: - Protodeboronation - Homocoupling I Step 4: Deprotection & Cyclization H->I J Crude Crisaborole I->J Side reactions: - Incomplete cyclization - Boronic acid trimers K Purification (Crystallization/Chromatography) J->K L Pure Crisaborole (>99.5%) K->L

Caption: Generalized synthetic workflow for crisaborole highlighting critical steps.

Section 2: Troubleshooting Specific Side Reactions

This section addresses the most frequently encountered challenges during crisaborole synthesis. Each question is framed as a common laboratory observation, followed by a detailed explanation of the root cause and actionable solutions.

Q1: During the borylation step via lithium-halogen exchange, my yield is low and I'm detecting a significant amount of a protodeboronated impurity. What is happening and how can I prevent it?

Answer:

This is a classic and often frustrating problem in organoboron chemistry. The observation of a protodeboronated side product, where the boron moiety is replaced by a hydrogen atom, points directly to the premature quenching of the highly reactive organolithium intermediate before it can be trapped by the boron electrophile (e.g., triisopropyl borate).

Causality:

The lithium-halogen exchange, typically using n-butyllithium or t-butyllithium at very low temperatures (-78 °C), generates a potent aryl anion.[6][7] This intermediate is extremely basic and will readily abstract a proton from any available source.

Primary Sources of Protons:

  • Trace Water: The most common culprit. Rigorously dry all glassware, solvents (especially THF), and reagents.

  • Electrophile Acidity: Trialkyl borates, like triisopropyl borate, have protons on the alkyl groups that can be abstracted by a sufficiently reactive organolithium species.

  • Temperature Excursions: Allowing the reaction temperature to rise above -60 °C can increase the rate of side reactions, including proton abstraction from the solvent (THF).[6]

Troubleshooting Protocol:

ParameterProblem IndicatorRecommended ActionScientific Rationale
Solvent Purity High levels of protodeboronation (>5%)Use freshly distilled THF from a sodium/benzophenone still or anhydrous packaged THF. Avoid using THF that has been stored for long periods after opening.To eliminate trace water, which is a primary source for quenching the organolithium intermediate.
Temperature Control Inconsistent yields, increased side productsMaintain a strict reaction temperature of -78 °C (dry ice/acetone bath) during the lithiation and borate addition. A recent study showed that while temperatures up to -50 °C can work, impurity formation increases significantly.[6][7]The organolithium intermediate is thermally unstable. Low temperatures are critical to minimize decomposition and proton abstraction from the solvent.
Reagent Addition Formation of "ate" complex impuritiesAdd the organolithium reagent dropwise to the aryl bromide solution. Then, add this resulting solution slowly to a pre-cooled solution of the trialkyl borate.Reverse addition (adding borate to the organolithium) can lead to the formation of tetracoordinate boron "ate" complexes that are less reactive and can lead to lower yields upon workup.
Equivalent of n-BuLi Incomplete conversion to the lithiated speciesUse of 2 equivalents of n-butyllithium has been shown to give optimal results, leading to maximum productivity of crisaborole.[6]Lower concentrations can result in incomplete lithiation and an increased formation of impurities.

Workflow Diagram: Mitigating Protodeboronation

G start Low Yield & High Protodeboronation Detected q1 Are solvents certified anhydrous (<50 ppm H2O)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Use freshly distilled or new anhydrous solvent. q1->a1_no No q2 Is temperature strictly maintained at -78°C? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No. Improve bath insulation and monitoring. q2->a2_no No q3 Is the addition order correct? (Organolithium to borate) a2_yes->q3 a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No. Adopt reverse addition protocol. q3->a3_no No end Problem Mitigated: Proceed with Synthesis a3_yes->end a3_no->end

Caption: Troubleshooting decision tree for protodeboronation.

Q2: I am using a Suzuki coupling approach for the borylation step, but I'm observing significant homocoupling of my aryl halide starting material. How can I suppress this side reaction?

Answer:

Homocoupling (e.g., Glaser coupling) is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8] It arises from the reaction of two molecules of the organometallic intermediate (or aryl halide) with each other, rather than with the desired coupling partner. This is particularly problematic as the resulting dimeric impurity can be difficult to separate from the desired product.

Causality:

The catalytic cycle of the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[9] Homocoupling can occur through several pathways, but a primary cause is often related to the catalyst's state or suboptimal reaction conditions.

  • Slow Transmetalation: If the transfer of the boronate group to the palladium center (transmetalation) is slow, the Pd(II)-aryl intermediate has a longer lifetime, increasing the chance of side reactions.

  • Base and Ligand Choice: The choice of base and ligand is critical. The base activates the boronic acid/ester for transmetalation.[10] An inappropriate base can lead to a sluggish reaction, promoting homocoupling. The ligand stabilizes the palladium catalyst and modulates its reactivity.

Troubleshooting Protocol:

ParameterProblem IndicatorRecommended ActionScientific Rationale
Catalyst System >5% homocoupling impurityFor borylation of an aryl halide, a common system is Pd(dppf)Cl₂ with a base like potassium acetate (KOAc).[2] Ensure the catalyst and ligand are from a reliable source and handled under inert conditions.The dppf ligand is electron-rich and bulky, which generally promotes the desired reductive elimination step over side reactions.
Base Sluggish reaction, low conversionUse a moderately strong base like K₂CO₃ or K₃PO₄.[2] The base is crucial for forming the boronate species [RB(OR)₃]⁻, which accelerates the transmetalation step.[10]A base that is too weak will result in a slow transmetalation rate, while a base that is too strong can promote catalyst degradation or side reactions with functional groups.
Solvent Poor solubility, low reaction rateUse a polar aprotic solvent like 1,4-dioxane, DME, or THF.[2] The solvent must be able to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.Proper solvation ensures efficient interaction between the reactants and the catalyst.
Oxygen Contamination Darkening of reaction mixture (Pd black)Thoroughly degas the solvent and reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon through the solvent for 30-60 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can promote homocoupling pathways.

Section 3: Purification and Impurity Profiling

Q3: My crude crisaborole has a purity of ~97% by HPLC, with several small, closely-eluting impurities. What is the best strategy to achieve >99.5% purity?

Answer:

Achieving high purity for an active pharmaceutical ingredient (API) like crisaborole is non-negotiable. A multi-step purification strategy is often required to remove process-related impurities and degradation products.[3]

Common Impurities to Target:

  • Starting Materials: Unreacted 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.[11]

  • Side-Reaction Products: Protodeboronated species, homocoupled dimers.[6][12]

  • Degradation Products: Boronic acid anhydrides (boroxines), which are cyclic trimers formed by dehydration.

Recommended Purification Strategy:

  • Acid/Base Workup: A patent describes an effective initial purification by adjusting the pH.[2]

    • Step 1: Dissolve the crude product in a suitable solvent and add a 10% K₂CO₃ solution to a pH of 10. This can precipitate certain impurities.

    • Step 2: After isolating the aqueous phase, acidify to pH=5 with an acid like acetic acid. Crisaborole will precipitate out, leaving more soluble impurities behind.[2]

  • Activated Carbon Treatment:

    • Stirring the product in a solution (e.g., acetone or isopropanol) with activated carbon for 30 minutes at room temperature can effectively remove colored impurities and some process-related byproducts.[2]

  • Recrystallization: This is the most powerful technique for final purification.

    • Protocol: A patented process involves dissolving the crisaborole in a 7:1 acetone:water mixture and adding this solution dropwise to water, causing the purified product to precipitate.[13][14]

    • Rationale: This anti-solvent crystallization method provides high purity by creating a supersaturated solution from which the crisaborole selectively crystallizes, leaving impurities in the mother liquor.

Analytical Method for Purity Assessment:

A robust analytical method is essential to confirm purity. While various methods exist, a stability-indicating UPLC method is highly recommended.[15][16]

HPLC/UPLC Method Parameters (Example)
Column:
Mobile Phase A:
Mobile Phase B:
Detection:
Gradient:
Flow Rate:

This type of method can resolve crisaborole from its key process impurities and degradation products formed under stress conditions (acid, base, oxidation).[16]

References

  • Crisaborole production process. (WO2018150327A1).
  • Crisaborole Impurities and Related Compound. Veeprho. [Link]

  • Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. (2023). ACS Omega. [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. (2023). ResearchGate. [Link]

  • A process for the preparation of crisaborole. (US20210070781A1).
  • A PROCESS FOR THE PURIFICATION OF CRISABOROLE. (EP 3851429 A1). European Patent Office. [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. (2023). Bentham Science. [Link]

  • Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole). (US10981939B2).
  • Crisaborole. DermNet. [Link]

  • A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. (2021). ResearchGate. [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. (2019). IJSDR. [Link]

  • Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. (2023). National Institutes of Health. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (2002). National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimization of LC-MS/MS Parameters for Crisaborole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of crisaborole and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for these compounds. As positional isomers, crisaborole (para-isomer) and its ortho- and meta- counterparts present a unique analytical challenge due to their identical mass and potentially similar physicochemical properties.

This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reliable method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the analysis of crisaborole isomers.

Q1: What are the primary challenges in analyzing crisaborole and its positional isomers?

A1: The main challenges stem from the fact that positional isomers (ortho, meta, para) have the same molecular weight (251.05 g/mol ) and formula (C₁₄H₁₀BNO₃).[1][2] Consequently:

  • Mass Spectrometry: They cannot be distinguished by mass alone. While fragmentation patterns are often similar, subtle differences in fragment ion ratios may exist, which can be exploited but requires careful optimization.[3][4]

  • Chromatography: Their structural similarity can lead to co-elution or poor resolution on standard reversed-phase columns (like C18). Achieving baseline separation is critical for accurate quantification and is the primary focus of method development.[5][6]

Q2: What is the official chemical structure of the active pharmaceutical ingredient (API) crisaborole?

A2: Crisaborole is the para-isomer, with the chemical name 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile.[2][7] Any ortho- or meta- versions are considered impurities or related compounds.

Q3: Why is it important to separate these isomers?

A3: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require that pharmaceutical impurities be identified and quantified to ensure the safety and efficacy of the drug product.[3][8] Positional isomers can have different pharmacological and toxicological profiles, making their separation and control a critical aspect of quality control.[5][8]

Q4: What is the recommended ionization mode for crisaborole analysis?

A4: Negative-mode electrospray ionization (ESI) is the most effective and commonly reported method for crisaborole.[5][9] The phenolic hydroxyl group on the benzoxaborole ring is readily deprotonated, leading to a strong [M-H]⁻ signal at m/z 250.0.

Part 2: Troubleshooting and Optimization Guide

This section provides detailed answers to specific problems you may encounter during method development.

Chromatography Issues

Q5: My crisaborole isomers are co-eluting on a standard C18 column. What should I do?

A5: Co-elution of positional isomers on C18 columns is common due to their similar hydrophobicity. To resolve this, you must introduce alternative separation mechanisms beyond simple hydrophobic interactions.

Troubleshooting Steps:

  • Switch to a Phenyl-based Column: This is the most critical first step. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl) are highly recommended for separating aromatic positional isomers.[5][10] These columns offer π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of your analytes, providing unique selectivity for isomers.[11]

  • Optimize the Organic Modifier: If you are using acetonitrile, try switching to or blending with methanol. Methanol is a hydrogen-bond donor and can alter selectivity for polar compounds like crisaborole. The difference in dipole moments between the ortho, meta, and para isomers can lead to differential interactions with methanol versus acetonitrile.[12]

  • Adjust Mobile Phase pH: The pH of the aqueous mobile phase can influence the ionization state of the phenolic group on the oxaborole ring. While negative ESI-MS requires conditions that favor deprotonation, subtle pH shifts around the pKa can alter the residual charge and hydrodynamic radius of the isomers, potentially improving chromatographic resolution. Start with a pH around 4-5 using ammonium formate or acetate as a buffer, which is compatible with ESI-MS.

  • Lower the Column Temperature: Reducing the column temperature (e.g., from 40°C to 25-30°C) can enhance the subtle intermolecular interactions (like π-π stacking and dipole-dipole forces) that are key to resolving isomers. This often increases retention time but can provide the necessary resolution.

  • Steepen the Gradient: A very shallow gradient may not be sufficient to resolve closely eluting peaks. Experiment with a steeper gradient across the elution window for your isomers to sharpen the peaks, followed by fine-tuning to optimize separation.

Workflow for Resolving Co-eluting Isomers ```dot graph TD { A[Start: Co-elution on C18] --> B{Switch to Phenyl or Biphenyl Column}; B --> C{Optimize Organic Modifier}; C --> D{Adjust Mobile Phase pH}; D --> E{Modify Column Temperature}; E --> F[Result: Isomers Resolved];

}

Caption: Decision tree for MS/MS optimization of isomers.

Q8: I am experiencing low sensitivity for crisaborole. How can I improve the signal?

A8: Low sensitivity in negative ESI mode for crisaborole can be due to suboptimal source conditions or mobile phase composition.

Troubleshooting Steps:

  • Optimize Source Parameters: Systematically optimize the key ESI source parameters, including:

    • Capillary Voltage: Ensure it is set to the optimal negative voltage for ion formation.

    • Gas Temperatures (Drying and Sheath): Proper desolvation is critical. High temperatures can sometimes cause degradation, while low temperatures result in insufficient desolvation and signal suppression.

    • Nebulizer and Gas Flows: Adjust to achieve a stable and fine spray.

  • Mobile Phase Additives: While formic acid is common, its acidity can suppress negative ionization. A better choice for negative mode is a weak base or a neutral salt buffer. 10mM ammonium acetate or ammonium formate, which buffers the mobile phase to a slightly acidic or neutral pH, is an excellent choice and is volatile. [13]3. Remove Competing Ions: Ensure your mobile phase solvents and additives are high-purity, LC-MS grade. Contaminants can compete with your analyte for ionization, suppressing its signal.

Part 3: Detailed Protocols & Data
Starting Point LC-MS/MS Methodology for Crisaborole Isomer Separation

This protocol is a robust starting point based on established principles for isomer separation. [5][14][15]It should be validated according to ICH guidelines. [3][8] 1. Chromatographic Conditions:

  • Column: Biphenyl or Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm (or similar core-shell/sub-2 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Gradient Program:

Time (min)%B
0.030
8.070
8.195
10.095
10.130
12.030

2. Mass Spectrometer Conditions:

  • Instrument: Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.5 kV

  • Drying Gas Temp: 325°C

  • Sheath Gas Temp: 350°C

  • Nebulizer Pressure: 45 psi

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

3. Optimized MRM Transitions:

The following table provides a starting point for MRM transitions for crisaborole and its deuterated internal standard (IS). The quantifier is the most intense, while the qualifier adds a layer of confirmation. Collision energies (CE) should be optimized on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)Use
Crisaborole250.0118.0100-25Quantifier [5]
Crisaborole250.0222.1100-20Qualifier [13]
Crisaborole-d4 (IS)254.0121.9100-25Quantifier [5]

Note: Since isomers share the same mass, this MRM table will apply to all of them. The chromatographic separation is what allows for their individual quantification.

References
  • Glen Jackson, W. V. U. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International. [Link]

  • Hess, C., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Journal of Chromatography B. [Link]

  • Hess, C., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. ResearchGate. [Link]

  • Rao, et al. (2019). A Sensitive and Validated UPLC-ESI-MS/MS Method for the Estimation of Crisaborole in Aqueous and Human Plasma. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023). PubMed Central. [Link]

  • Dolezal, P., et al. (2011). Recent developments in the HPLC separation of phenolic compounds. Journal of Separation Science. [Link]

  • Wikipedia. (n.d.). Crisaborole. Wikipedia. [Link]

  • PubChem. (n.d.). Crisaborole. National Center for Biotechnology Information. [Link]

  • Hess, C., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh. [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers. Nacalai Tesque. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Chromatography Forum. [Link]

  • IJSDR. (2019). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. International Journal of Scientific Development and Research. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • Zhang, J., et al. (2022). A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

"minimizing the formation of 4-descyano-2-cyano-crisaborole during synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing the Formation of 4-descyano-2-cyano-crisaborole

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing the formation of the critical isomeric impurity, this compound, during the synthesis of crisaborole. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to help you navigate the complexities of your synthesis and achieve high-purity crisaborole.

I. Understanding the Challenge: The Formation of this compound

What is this compound and why is it a concern?

This compound is a positional isomer of crisaborole where the cyano group is located at the 2-position (ortho) of the phenoxy ring instead of the desired 4-position (para). The presence of this impurity is a significant concern as it can be challenging to separate from the final active pharmaceutical ingredient (API) due to their similar physicochemical properties. Regulatory bodies require strict control of such isomeric impurities to ensure the safety and efficacy of the final drug product.[1]

At which synthetic step does this impurity typically form?

The formation of this compound predominantly occurs during the nucleophilic aromatic substitution (SNAr) reaction. This key step involves the coupling of a benzoxaborole precursor with a halobenzonitrile. The desired reaction utilizes a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile), while the formation of the impurity arises from the presence of a 2-halobenzonitrile isomer in the starting materials or from side reactions.

cluster_0 Desired Reaction Pathway cluster_1 Impurity Formation Pathway Benzoxaborole_Precursor_1 Benzoxaborole Precursor Crisaborole Crisaborole (Desired Product) Benzoxaborole_Precursor_1->Crisaborole Base, Solvent 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->Crisaborole Benzoxaborole_Precursor_2 Benzoxaborole Precursor Impurity This compound (Isomeric Impurity) Benzoxaborole_Precursor_2->Impurity Base, Solvent 2-Fluorobenzonitrile 2-Fluorobenzonitrile (Isomeric Impurity in Starting Material) 2-Fluorobenzonitrile->Impurity

Figure 1: Desired vs. Impurity reaction pathways.

II. Troubleshooting Guide: Minimizing Impurity Formation

This section provides a structured approach to troubleshoot and minimize the formation of this compound.

Question 1: My final product shows a significant peak corresponding to the this compound impurity. What is the most likely cause?

The most probable cause is the presence of the 2-halobenzonitrile isomer (e.g., 2-fluorobenzonitrile) in your 4-halobenzonitrile starting material. Even small amounts of this isomeric impurity can lead to the formation of the corresponding crisaborole isomer.

Actionable Steps:

  • Starting Material Purity Analysis:

    • Protocol: Analyze your 4-halobenzonitrile raw material using a high-resolution analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable column for isomer separation.

    • Rationale: This will definitively confirm the presence and quantify the level of the 2-halo isomer. The reactivity of 2-fluorobenzonitrile is well-documented, and it readily participates in SNAr reactions.[2][3]

  • Source a High-Purity Starting Material:

    • Recommendation: Procure 4-halobenzonitrile from a reputable supplier who can provide a certificate of analysis (CoA) with specified limits for isomeric purity.

Question 2: I have confirmed the purity of my starting materials, but I am still observing the formation of the isomeric impurity. What other factors could be at play?

While less common, it's theoretically possible for side reactions to contribute to the formation of the 2-cyano isomer. Reaction conditions play a critical role in directing the regioselectivity of the SNAr reaction.

Key Reaction Parameters to Investigate:

ParameterPotential IssueRecommended ActionRationale
Temperature High temperatures can sometimes lead to decreased selectivity and the formation of undesired byproducts.Optimize the reaction temperature. Start with lower temperatures and gradually increase while monitoring the reaction progress and impurity profile.Lowering the temperature can enhance the kinetic preference for the thermodynamically favored para-substitution.
Base The choice and stoichiometry of the base can influence the reaction pathway. A very strong or sterically hindered base might alter the regioselectivity.Screen different bases (e.g., K2CO3, Cs2CO3, KOtBu). Carefully control the stoichiometry.The nature of the base can affect the deprotonation of the benzoxaborole precursor and the overall reaction kinetics.[4]
Solvent The polarity and aprotic/protic nature of the solvent can impact the stability of the intermediates and transition states in an SNAr reaction.Evaluate a range of polar aprotic solvents such as DMF, DMSO, or NMP.The solvent plays a crucial role in solvating the charged intermediates of the SNAr mechanism.

Experimental Protocol for Optimization:

A Design of Experiments (DoE) approach is highly recommended to efficiently screen and optimize these parameters.

Figure 2: Workflow for optimizing reaction conditions.

III. Analytical Methodologies for Impurity Detection

Question 3: What is the best analytical method to detect and quantify the this compound impurity?

A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the gold standard for accurately detecting and quantifying isomeric impurities like this compound.[5][6][7][8]

Key Features of a Suitable UPLC-MS/MS Method:

  • Column: A high-resolution column, often a C18 or a phenyl-hexyl phase, is necessary to achieve baseline separation of the isomers.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity. The precursor and product ion transitions for crisaborole and its isomer will be identical, but their chromatographic separation is key.

Example UPLC Method Parameters (starting point for development):

ParameterValue
Column Acquity UPLC CSH C18 (100 x 2.1mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 25°C
Injection Vol. 1-5 µL
MS Detection ESI Positive or Negative Ion Mode

Note: This is a general guideline. Method development and validation are crucial for accurate quantification.[9]

IV. Frequently Asked Questions (FAQs)

Q1: Can I remove the this compound impurity by recrystallization?

Due to the similar structures and polarities of the two isomers, removal by simple recrystallization is often inefficient and can lead to significant yield loss. The most effective strategy is to prevent its formation in the first place.

Q2: Are there any known degradation pathways that can lead to the formation of this impurity?

Currently, there is no evidence to suggest that this compound is a degradation product. It is primarily considered a process-related impurity.[1]

Q3: Where can I obtain a reference standard for this compound?

Several specialized chemical suppliers offer reference standards for crisaborole impurities. Daicel Pharma, for instance, lists an "O-isomer of Crisaborole" which is likely the impurity .[10] It is crucial to obtain a certified reference standard for accurate identification and quantification.

Q4: Could the borylation step be a source of this isomeric impurity?

The borylation step typically precedes the SNAr reaction in most synthetic routes. Therefore, it is unlikely to be the direct cause of the formation of the 2-cyano-phenoxy moiety. However, impurities in the borylated intermediate could potentially carry through to the final product.

V. Conclusion

Minimizing the formation of this compound is a critical aspect of producing high-purity crisaborole. A proactive approach focused on stringent control of starting material purity, coupled with careful optimization of the SNAr reaction conditions, is paramount. This guide provides a framework for troubleshooting and controlling this specific impurity, enabling researchers to achieve their desired product quality.

VI. References

  • The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity. (n.d.). Retrieved from [Link]

  • A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. (n.d.). Retrieved from [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. (2023). Bentham Science. Retrieved from [Link]

  • Rao, N., et al. (2019). A validated UPLC-MS/MS method for the estimation of Crisaborole in human plasma. International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936.

  • Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002.

  • Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • Crisaborole Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. (2023). ACS Omega, 8(46), 44145-44153.

  • Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.

  • Rao, N., et al. (2019). A validated UPLC-MS/MS method for the estimation of Crisaborole in human plasma. International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936.

  • Synthesis of 2-fluorobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Crisaborole Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. (2018). International Journal of Scientific & Technology Research, 7(10).

Sources

Crisaborole & Isomer Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding crisaborole stability.

Q1: What is crisaborole and why is its benzoxaborole ring critical to its stability?

A1: Crisaborole is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis[1]. Its unique chemical structure features a benzoxaborole ring system. This five-membered ring, containing a boron atom, is not inherently unstable but exists in a dynamic equilibrium between a closed, cyclic form and an open, boronic acid form, especially in the presence of water[1]. This equilibrium is the primary reason for its susceptibility to hydrolytic degradation. The boron atom's Lewis acidity makes it susceptible to nucleophilic attack by water or hydroxide ions, which can initiate the ring-opening process[1].

Q2: What are the main factors that influence the stability of crisaborole in solution?

A2: The stability of crisaborole in solution is primarily dictated by the following factors:

  • pH: This is the most critical factor. Crisaborole is highly susceptible to degradation under basic (alkaline) conditions, which catalyze the hydrolysis of the benzoxaborole ring. Its chemical stability is reported to be highest at a slightly acidic pH of 5.5[2].

  • Oxidizing Agents: Crisaborole degrades rapidly in the presence of oxidizing agents, such as hydrogen peroxide (H₂O₂). This oxidative stress leads to complete conversion to degradation products, including the opening of the boron ring[3].

  • Solvent Choice: The presence of water is a prerequisite for hydrolysis. While crisaborole is insoluble in water, it is soluble in various organic solvents like propylene glycol, ethanol, and methanol. Using anhydrous organic solvents for stock solutions is a key strategy to mitigate degradation.

  • Temperature and Light: While studies show crisaborole is relatively stable under thermal (up to 120°C for 48 hours) and photolytic (UV light) stress, prolonged exposure should still be managed according to standard laboratory practice for sensitive compounds[3].

Q3: What are the known isomers of crisaborole? Do they matter in my experiments?

A3: Yes, positional isomers of crisaborole exist and are important to consider as potential impurities or degradants. The main isomers are:

  • Crisaborole m-Isomer: 3-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile (CAS: 906673-42-5)[4][5].

  • Crisaborole o-Isomer: 2-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile (CAS: 906673-30-1)[6].

These isomers have the same molecular formula and weight but differ in the substitution pattern on the cyanophenyl ring. It is crucial to use a validated, stability-indicating analytical method (like the HPLC method described below) that can separate crisaborole from these isomers and other degradation products to ensure you are quantifying the correct compound. While specific stability data for the isomers is not widely published, their structural similarity suggests they may be susceptible to similar degradation pathways.

Part 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This section is formatted to help you quickly diagnose and resolve common experimental problems related to crisaborole instability.

Problem 1: Rapid loss of crisaborole concentration in my aqueous buffer.
Potential Cause Explanation & Recommended Action
Incorrect pH The benzoxaborole ring is highly susceptible to base-catalyzed hydrolysis. If your buffer pH is neutral or alkaline (pH > 7), you will observe rapid degradation. Action: Prepare your aqueous solutions in a buffer system with a pH of approximately 5.5, where crisaborole exhibits maximum stability[2]. Verify the pH of your final solution after adding crisaborole.
Presence of Nucleophiles Buffers containing strong nucleophiles (e.g., Tris, phosphate) can potentially accelerate the cleavage of the benzoxaborole ring, even at an optimal pH. Action: Consider using a buffer with weaker nucleophilic character, such as a citrate or acetate buffer, to maintain the desired pH.
Microbial Contamination Bacterial or fungal growth in non-sterile buffers can alter the pH and introduce enzymes that may degrade the compound. Action: Use sterile-filtered buffers and follow aseptic techniques, especially for long-term experiments. Store buffered solutions at 2-8°C when not in use.
Problem 2: Appearance of unexpected peaks in my HPLC/UPLC chromatogram.
Potential Cause Explanation & Recommended Action
Hydrolytic Degradation This is the most common cause. The primary degradation pathway involves the opening of the benzoxaborole ring. The major hydrolytic product is 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol[1]. Action: Confirm the identity of the new peak by LC-MS if possible. Review your solution preparation and storage procedures, focusing on pH control and minimizing exposure to water.
Oxidative Degradation If your solution was exposed to air for extended periods, or if any reagents contained trace peroxides, oxidative degradation may have occurred. This can lead to 100% degradation of crisaborole[3]. The benzyl alcohol metabolite can be further oxidized to 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid[1]. Action: Prepare solutions fresh and consider purging with an inert gas (nitrogen or argon) before sealing for storage. Use high-purity, peroxide-free solvents.
Isomer Contamination The unexpected peak may be a positional isomer (o- or m-isomer) that was present in the starting material or formed under certain stress conditions. Action: Obtain certified reference standards for the known isomers to confirm retention times. Ensure your analytical method has sufficient resolution to separate all three compounds.
Problem 3: Inconsistent results between experiments.
Potential Cause Explanation & Recommended Action
Stock Solution Instability If stock solutions are prepared in solvents like DMSO or ethanol but stored improperly or for too long, degradation can occur, leading to a lower effective concentration in subsequent experiments. Action: Prepare fresh stock solutions frequently. For short-term storage (1-2 weeks), store anhydrous stock solutions at -20°C or -80°C in tightly sealed vials. Before use, allow the vial to equilibrate to room temperature before opening to prevent water condensation.
Freeze-Thaw Cycles Repeatedly freezing and thawing aqueous or even organic stock solutions can introduce moisture and accelerate degradation. Action: Aliquot your stock solution into single-use volumes upon initial preparation. This avoids the need for repeated freeze-thaw cycles of the primary stock.

Part 3: Experimental Protocols & Data

Forced Degradation Study Protocol (ICH Guideline Based)

This protocol provides a framework for assessing the intrinsic stability of crisaborole and developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis stock 1. Prepare Crisaborole Stock (e.g., 1 mg/mL in ACN:H2O) samples 2. Aliquot into separate reaction vessels stock->samples acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) base Base Hydrolysis (e.g., 0.1N NaOH, RT) oxid Oxidation (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 80°C in solution) photo Photolytic (e.g., ICH Option 1/2) neutralize 3. Neutralize/Quench/Dilute Samples acid->neutralize t = 0, 2, 4, 8, 24h base->neutralize t = 0, 1, 2, 4, 6h oxid->neutralize t = 0, 0.5, 1, 2h therm->neutralize t = 0, 24, 48h photo->neutralize Post-exposure hplc 4. Analyze by Stability-Indicating RP-HPLC-PDA/MS neutralize->hplc results 5. Assess Peak Purity & Mass Balance Identify Degradants hplc->results

Caption: Workflow for a typical forced degradation study of crisaborole.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve crisaborole in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50 v/v) to a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2N HCl (final: 0.1N HCl). Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2N NaOH (final: 0.1N NaOH). Keep at room temperature. Note: Degradation is rapid.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final: 3% H₂O₂). Keep at room temperature. Note: Degradation is very rapid.

    • Thermal Degradation: Keep 1 mL of stock solution in a sealed vial at 80°C.

    • Photolytic Degradation: Expose 1 mL of stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Collection & Preparation: At specified time points, withdraw an aliquot of the stressed solution. Immediately neutralize the acid/base samples with an equimolar amount of base/acid. Quench oxidative reactions if necessary. Dilute all samples to a suitable final concentration (e.g., 10-20 µg/mL) with the mobile phase for analysis.

  • HPLC Analysis: Analyze samples using a validated stability-indicating RP-HPLC method with PDA and/or MS detection to separate the parent drug from all degradation products.

Quantitative Degradation Data Summary

The following table summarizes quantitative results from a forced degradation study, demonstrating crisaborole's sensitivity to specific stress conditions[3].

Stress ConditionParametersTime% Degradation
Acidic Hydrolysis 2N HCl10 hNo Degradation
Basic Hydrolysis 0.5N NaOH6 h37.5%
Oxidative 1% H₂O₂1 h100%
Thermal 120 °C48 hNo Degradation
Photolytic (UV) ICH GuidelinesN/ANo Degradation

Data synthesized from IJSDR, 2021[3]. These results highlight the critical need to avoid basic and oxidative environments.

Crisaborole Degradation Pathway

The primary degradation pathway for crisaborole in aqueous solution is the hydrolysis of the benzoxaborole ring, followed by potential oxidation.

Degradation_Pathway Crisaborole Crisaborole (Closed Ring Form) OpenRing Ring-Opened Intermediate (2-formylphenylboronic acid derivative) Crisaborole->OpenRing H₂O / OH⁻ (Hydrolysis) OpenRing->Crisaborole Ring Closing (Equilibrium) Metabolite1 Metabolite 1 (5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol) OpenRing->Metabolite1 Reduction of Formyl Group Metabolite2 Metabolite 2 (5-(4-cyanophenoxy)-2-hydroxyl benzoic acid) Metabolite1->Metabolite2 [O] (Oxidation)

Caption: Proposed degradation pathway of crisaborole in solution.

This pathway is based on the established dynamic equilibrium of the benzoxaborole ring and identified in-vivo metabolites, which serve as a proxy for likely degradation products under hydrolytic and oxidative stress[1].

Part 4: Best Practices for Solution Handling

  • Solvent Selection: For preparing stock solutions, prioritize high-purity, anhydrous solvents in which crisaborole is freely soluble, such as propylene glycol, ethanol, or DMSO[7].

  • Aqueous Buffers: If aqueous buffers are required for your assay, prepare them at a pH of 5.5 using a non-nucleophilic buffer system (e.g., acetate)[2]. Add crisaborole from a concentrated organic stock solution to the buffer immediately before use to minimize the duration of aqueous exposure.

  • Storage: Store anhydrous organic stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Protect from light.

  • Validation: Always use a validated, stability-indicating analytical method to confirm the concentration and purity of your crisaborole solutions before and during your experiments.

References

  • PubChem. Crisaborole. National Center for Biotechnology Information. [Link]

  • Google Patents. (2020). WO2020025910A1 - Topical composition.
  • Haripriya, B., et al. (2023). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. ResearchGate. [Link]

  • IJSDR. (2021). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. International Journal of Scientific Development and Research. [Link]

  • Veeprho. Crisaborole Impurities and Related Compound. [Link]

  • Daicel Pharma Standards. Crisaborole Impurities Manufacturers & Suppliers. [Link]

  • ResearchGate. Chemical structure of crisaborole. [Link]

  • Global Substance Registration System. CRISABOROLE. [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. ResearchGate. [Link]

  • Mohd Jaafar, M. H., et al. (2024). Original Research Article Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. ResearchGate. [Link]

  • Waterhouse, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Daicel Pharma Standards. O-isomer of Crisaborole. [Link]

  • Therapeutic Goods Administration (TGA). AusPAR: Crisaborole. [Link]

  • Khairnar, G., et al. (2022). Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Fantini, A., et al. (2020). In Vitro Skin Retention of Crisaborole after Topical Application. PMC. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in Benzoxaborole Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for addressing the common chromatographic challenge of peak tailing when analyzing benzoxaboroles. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to diagnose, troubleshoot, and ultimately resolve this issue in your HPLC analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing peak tailing with benzoxaborole compounds?

Peak tailing with benzoxaboroles in reversed-phase HPLC is predominantly caused by two synergistic factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases are acidic. Basic compounds, including many benzoxaboroles, can interact with these ionized silanols, leading to a secondary retention mechanism that causes the peak to tail.[1][2][3]

  • Metal Chelation: The boronic acid moiety in benzoxaboroles can chelate with trace metal ions present in the HPLC system, such as those leached from stainless steel components (frits, tubing, etc.).[4][5] This interaction can also contribute to peak distortion and tailing.[6][7][8]

Q2: How can I quickly determine if metal chelation is the primary cause of my peak tailing?

A simple diagnostic test is to introduce a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into your mobile phase at a low concentration (e.g., 10 µM).[9] If the peak shape significantly improves, it strongly suggests that metal chelation is a major contributing factor.

Q3: Are there specific HPLC columns that are less prone to causing peak tailing with benzoxaboroles?

Yes, selecting the right column is a critical first step. Consider the following options:

  • High-Purity, End-Capped Columns: Modern columns manufactured with high-purity silica and subjected to thorough end-capping are designed to minimize residual silanol groups.[1]

  • Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain, which can help shield the analyte from interacting with residual silanols.[3][10]

  • Hybrid Organic/Silica Particles: Columns with hybrid particle technology often exhibit reduced silanol activity and are more resistant to challenging mobile phase conditions.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing

This guide provides a logical workflow to systematically identify and address the root cause of peak tailing.

Diagram: Troubleshooting Workflow for Benzoxaborole Peak Tailing

G start Peak Tailing Observed check_system 1. System & Column Check start->check_system mobile_phase 2. Mobile Phase Optimization check_system->mobile_phase If tailing persists resolved Peak Shape Acceptable check_system->resolved If resolved passivation 3. System Passivation mobile_phase->passivation If tailing persists mobile_phase->resolved If resolved column_select 4. Alternative Column Selection passivation->column_select If tailing persists passivation->resolved If resolved column_select->resolved If resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step 1: Initial System and Column Evaluation

Before making significant changes to your method, it's crucial to rule out common system-level issues.

  • Action:

    • Inspect for Leaks: Visually inspect all fittings and connections for any signs of leakage.

    • Check for Column Voids: Disconnect the column and inspect the inlet frit for any visible voids or discoloration. A void can cause peak distortion.[11]

    • Run a Blank Gradient: This can help identify any "ghost peaks" or baseline disturbances that might be contributing to the issue.[12]

    • Inject a Neutral Compound: Inject a well-behaved, neutral compound (e.g., toluene) to confirm the system is performing as expected. If this peak also tails, it points to a physical problem with the system or column.[13]

Step 2: Mobile Phase Optimization

The composition of your mobile phase can have a significant impact on peak shape.

  • Action:

    • Adjust Mobile Phase pH: For basic benzoxaboroles, lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of residual silanol groups, thereby reducing secondary interactions.[1][2] Orthophosphoric acid is a suitable choice for this purpose.[14]

    • Incorporate Mobile Phase Additives:

      • Buffers: The addition of a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and mask silanol interactions.[15][16]

      • Chelating Agents: As mentioned in the FAQs, adding a small amount of EDTA can sequester metal ions and improve peak shape if chelation is an issue.[9]

    • Evaluate Organic Modifier: Acetonitrile and methanol can have different effects on peak shape. If you are using one, try switching to the other to see if it improves the symmetry.[11]

Step 3: HPLC System Passivation

If metal chelation is suspected, passivating the HPLC system can create a protective layer that minimizes interaction between the analyte and the stainless steel components.[17]

  • Action:

    • Remove the Column: It is critical to remove the analytical column before starting the passivation process to avoid damaging it.[9]

    • Follow a Passivation Protocol: A common and effective method involves flushing the system with a series of solvents, including a strong acid like nitric acid.[4][18]

Table 1: Example HPLC System Passivation Protocol

StepReagentFlow Rate (mL/min)Duration (min)
1Distilled Water1-215
2Isopropanol110
3Distilled Water1-215
46N Nitric Acid130
5Distilled Water1-2Until Neutral pH

Note: Always consult your HPLC system's manual for specific recommendations and safety precautions before performing passivation.

Step 4: Consideration of Alternative Stationary Phases

If the above steps do not fully resolve the peak tailing, it may be necessary to consider a different stationary phase chemistry.

  • Action:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar benzoxaboroles that are poorly retained in reversed-phase, HILIC can be a viable alternative.[19][20] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content.[20]

    • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics and can offer unique selectivity for challenging compounds.[10]

Guide 2: Understanding the Mechanism of Peak Tailing in Benzoxaborole Analysis

A deeper understanding of the underlying chemical interactions can aid in developing robust analytical methods.

Diagram: Chemical Interactions Leading to Peak Tailing

G cluster_0 Primary Interaction (Desired) cluster_1 Secondary Interactions (Undesired) benzoxaborole_1 Benzoxaborole c18 C18 Stationary Phase benzoxaborole_1->c18 Hydrophobic Interaction benzoxaborole_2 Benzoxaborole silanol Residual Silanol Groups benzoxaborole_2->silanol Ionic Interaction metal_ions Metal Ions benzoxaborole_2->metal_ions Chelation

Caption: Desired vs. undesired interactions in benzoxaborole chromatography.

This diagram illustrates the intended hydrophobic interaction between the benzoxaborole analyte and the C18 stationary phase, which leads to retention and separation. However, the undesired secondary interactions with residual silanol groups and metal ions introduce alternative retention mechanisms that result in peak tailing. The troubleshooting steps outlined in this guide are designed to minimize these secondary interactions.

References

  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantification of Tavaborole. (2024). RSC Advances. Retrieved from [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2023). LCGC International. Retrieved from [Link]

  • TECH TIP: Passivation. (2024). GenTech Scientific. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Retrieved from [Link]

  • Help needed in troubleshooting the tailing peak. (2016). Chromatography Forum. Retrieved from [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved from [Link]

  • What is the Definition of Passivating and Purging in HPLC - FAQ. (2021). MicroSolv. Retrieved from [Link]

  • How to Improve Metal Passivation in Analytical and Process Systems. (n.d.). SilcoTek. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (n.d.). Restek. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech. Retrieved from [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023). LCGC International. Retrieved from [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. (2023). LCGC International. Retrieved from [Link]

  • Stationary phases based on the nanoparticles for pharmaceutical and biomolecule separations. (n.d.). Nanochemistry Research. Retrieved from [Link]

  • Effect of sample solvents on the peak shape of small polar compounds in hydrophilic interaction chromatography. (2017). Chemija. Retrieved from [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). Metabolites. Retrieved from [Link]

  • The effect of mobile phase additive on enantioseparation and peak shape... (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]

  • Chelation in metal intoxication. (n.d.). PubMed. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole, Hydrocortisone, and Clindamycin Phosphate in Pharmaceutical Dosage Forms. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019). Journal of Chromatography B. Retrieved from [Link]

  • Clawing Back: Broadening the Notion of Metal Chelators in Medicine. (2013). ACS Chemical Biology. Retrieved from [Link]

  • Development and validation of the RP-HPLC method for quantification of tavaborole. (2024). RSC Advances. Retrieved from [Link]

  • Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers. (n.d.). PubMed. Retrieved from [Link]

  • Chelating agents for the binding of metal ions to macromolecules. (n.d.). PubMed. Retrieved from [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Technical Support Center: Method Validation for Low-Level Crisaborole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for analytical scientists and researchers in drug development. This guide is designed to provide expert insights and practical solutions for the challenges encountered during the method validation for low-level impurities in crisaborole. Our focus is on providing a deep understanding of the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Troubleshooting Guide: Navigating Common Hurdles in Crisaborole Impurity Analysis

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing significant peak tailing for crisaborole and its polar impurities. What are the likely causes and how can I resolve this?

Peak tailing is a common issue when analyzing polar, ionizable compounds like crisaborole on reversed-phase HPLC columns. The primary cause is often secondary interactions between the analyte and the stationary phase.

Underlying Causes:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with the polar functional groups of crisaborole and its impurities, leading to peak tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can lead to inconsistent ionization and peak shape issues.

  • Metal Contamination: Trace metals in the HPLC system or column can chelate with the analytes, causing tailing.[2]

Troubleshooting Workflow:

start Peak Tailing Observed check_ph Adjust Mobile Phase pH (e.g., add 0.1% formic acid) start->check_ph use_endcapped Use a High-Purity, End-Capped Column check_ph->use_endcapped If tailing persists resolved Peak Shape Improved check_ph->resolved Issue Resolved check_metal Consider Metal Chelation (use inert hardware or additives) use_endcapped->check_metal If tailing persists use_endcapped->resolved Issue Resolved optimize_temp Optimize Column Temperature check_metal->optimize_temp If tailing persists check_metal->resolved Issue Resolved optimize_temp->resolved Issue Resolved

Troubleshooting Peak Tailing

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: A primary strategy is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For crisaborole, which has acidic properties, lowering the pH with an additive like 0.1% formic or trifluoroacetic acid can suppress the ionization of silanol groups and improve peak shape.[3][4]

  • Column Selection: Employ a high-purity, end-capped C18 or a phenyl column. Modern columns with advanced bonding and end-capping technologies minimize exposed silanol groups. For particularly challenging separations, consider columns with a slight positive charge on the stationary phase to repel basic impurities.[1]

  • Metal Passivation: If metal chelation is suspected, consider using PEEK or other metal-free tubing and fittings. Alternatively, adding a weak chelating agent like medronic acid to the mobile phase can sometimes help.[2]

  • Temperature Optimization: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer. However, be mindful of the potential for on-column degradation of thermally labile impurities.

Q2: I'm struggling to achieve the required Limit of Quantitation (LOQ) for a known genotoxic impurity. How can I improve my method's sensitivity?

Achieving low LOQs for genotoxic impurities is a critical and often challenging aspect of method validation. The International Council for Harmonisation (ICH) guidelines provide a framework for determining the LOQ, which is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[5][6][7]

Strategies for Enhancing Sensitivity:

  • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for the impurity of interest. If the impurity has a poor chromophore, derivatization to enhance its UV absorbance may be an option, though this adds complexity to the method.

  • Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, leading to a stronger signal. However, be cautious of potential peak distortion due to solvent effects, especially if the sample solvent is stronger than the mobile phase.[2]

  • Employ a More Sensitive Detector: If UV detection is insufficient, transitioning to a more sensitive technique like mass spectrometry (MS) is often necessary for trace-level impurity analysis.[3][8] UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for quantifying genotoxic impurities.[3][8][9]

  • Sample Pre-concentration: Solid-phase extraction (SPE) can be used to concentrate the impurities from a larger sample volume before analysis, effectively lowering the method's LOQ.

  • Reduce Baseline Noise: A high signal-to-noise (S/N) ratio is crucial for a low LOQ. Ensure the mobile phase is freshly prepared with high-purity solvents and is properly degassed. A stable column temperature and a clean flow path will also contribute to a lower baseline noise.[10]

LOQ Determination Workflow:

start Determine Target LOQ method_dev Method Development (HPLC-UV or LC-MS) start->method_dev prepare_spikes Prepare Spiked Samples at low concentrations method_dev->prepare_spikes analyze_spikes Analyze Spiked Samples (n ≥ 6) prepare_spikes->analyze_spikes calc_sn Calculate Signal-to-Noise Ratio (S/N ≥ 10 for LOQ) analyze_spikes->calc_sn calc_precision Calculate Precision (%RSD) analyze_spikes->calc_precision evaluate Evaluate S/N and Precision against acceptance criteria calc_sn->evaluate calc_precision->evaluate loq_confirmed LOQ Confirmed evaluate->loq_confirmed Criteria Met optimize Optimize Method for Higher Sensitivity evaluate->optimize Criteria Not Met optimize->method_dev

Limit of Quantitation Confirmation

Q3: I'm observing "ghost peaks" in my chromatograms, which are interfering with the detection of low-level impurities. What is their origin and how can I eliminate them?

Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample. They can be a significant source of interference in trace analysis.

Common Sources of Ghost Peaks:

  • Mobile Phase Contamination: Impurities in the solvents or water used to prepare the mobile phase can accumulate on the column during equilibration and elute as ghost peaks during the gradient.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials.

  • Carryover from Previous Injections: Inadequate needle wash or carryover from a previous, more concentrated sample can result in ghost peaks in subsequent runs.

Troubleshooting Steps:

  • Blank Injections: Run a blank injection (injecting only the mobile phase) to confirm that the ghost peaks are not coming from the sample.

  • Mobile Phase Purity: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and freshly deionized water. Filter the mobile phase before use.

  • System Cleaning: Flush the entire HPLC system with a strong solvent (e.g., a high percentage of organic solvent) to remove any accumulated contaminants.

  • Injector Cleaning: Ensure the injector needle and loop are thoroughly washed between injections. Most modern autosamplers have programmable wash cycles.

  • Identify the Source: To pinpoint the source of contamination, systematically bypass different components of the HPLC system (e.g., run the pump directly to the detector) and observe if the ghost peaks disappear.

Frequently Asked Questions (FAQs)

Q: What are the key validation parameters I need to consider for an impurity method according to ICH Q2(R1)?

A: For a quantitative impurity method, the key validation parameters according to ICH Q2(R1) are:

  • Specificity: The ability to detect the impurities in the presence of the active pharmaceutical ingredient (API), other impurities, and excipients. This is often demonstrated through forced degradation studies.[6][11][12]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a defined range.

  • Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples with known amounts of the impurity (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to be accurate, precise, and linear.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate.[4][13]

Q: How do I perform a forced degradation study for crisaborole?

A: A forced degradation study is essential for demonstrating the stability-indicating nature of your analytical method. Crisaborole should be subjected to various stress conditions to generate potential degradation products.[11][12] A typical forced degradation study for crisaborole would involve:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose a solution of the drug substance to UV and visible light.

The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are formed and can be separated from the parent drug and from each other.[11] The chromatograms from these studies will demonstrate the specificity of your method.

Q: What are the specific challenges associated with the boron atom in crisaborole during analysis?

A: The presence of a boron atom in the crisaborole structure can present unique analytical challenges:

  • Chelation: Boronic acids are known to interact with diols. While this is part of its therapeutic mechanism, it can also lead to interactions with residual silanols on the column or other components in the system, potentially affecting peak shape.

  • Adsorption: Boron-containing compounds can sometimes exhibit non-specific adsorption to metal surfaces in the HPLC system. Using columns with MaxPeak™ Premier technology or other inert surfaces can mitigate this issue.

  • MS Ionization: While crisaborole can be analyzed by mass spectrometry, the boron atom can influence its ionization behavior. Method development may require careful optimization of the ion source parameters.

Detailed Experimental Protocol: Stability-Indicating UPLC-MS/MS Method for Low-Level Crisaborole Impurities

This protocol provides a starting point for developing and validating a sensitive and specific method for the analysis of crisaborole and its potential genotoxic impurities.

1. Instrumentation and Materials:

  • UPLC System: A high-performance UPLC system with a binary solvent pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution reversed-phase column, such as a ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 µm) or similar.[3]

  • Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid and/or trifluoroacetic acid.

  • Standards: Reference standards for crisaborole and its known impurities.

2. Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to improve peak shape and promote ionization.[3][8]
Mobile Phase B 0.1% Trifluoroacetic Acid in AcetonitrileStrong organic solvent for elution. Trifluoroacetic acid can act as an ion-pairing agent to further improve peak shape.[4]
Gradient Program 5% to 95% B over 10 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 0.4 mL/minA typical flow rate for a UPLC system to ensure optimal efficiency.[4]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce run times.[14]
Injection Volume 5 µLA small injection volume is used to minimize solvent effects and prevent column overload.
Detection MS/MS in MRM modeProvides the highest sensitivity and selectivity for trace-level impurity analysis.[3][8]

3. Mass Spectrometer Settings (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for crisaborole and each impurity using individual standard solutions.

4. Sample and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of crisaborole and each impurity in a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standards: Prepare a series of working standards by diluting the stock solutions to cover the desired calibration range.

  • Sample Preparation: The sample preparation method will depend on the matrix (e.g., drug substance, drug product). For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a drug product, an extraction step may be necessary.

5. Method Validation:

Validate the method according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, range, and robustness.[5][6][7][15][16]

References

  • Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Original Research Article Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. (2024, November 21). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (n.d.). MicroSolv. Retrieved January 19, 2026, from [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). Drug Delivery Technology. Retrieved January 19, 2026, from [Link]

  • Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. (n.d.). Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Retrieved January 19, 2026, from [Link]

  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520. [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 19, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (2018, May 14). SlideShare. Retrieved January 19, 2026, from [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved January 19, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Washington State University. Retrieved January 19, 2026, from [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. (n.d.). IJSDR. Retrieved January 19, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved January 19, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 19, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved January 19, 2026, from [Link]

  • Determination of Two Potential Genotoxic Impurities in Cr... (2023, June 30). ResearchHub. Retrieved January 19, 2026, from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

    • How to Obtain Good Peak Shapes. (n.d.). GL Sciences. Retrieved January 19, 2026, from [Link]

  • How to fix peak shape in hplc? (2023, March 9). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (n.d.). MicroSolv. Retrieved January 19, 2026, from [Link]

  • Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-Descyano-2-Cyano-Crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-descyano-2-cyano-crisaborole, a potential impurity or degradation product of the active pharmaceutical ingredient (API), Crisaborole. We will explore the rationale behind the methodological choices, present a complete validation protocol with supporting data, and compare the performance of the proposed HPLC method against an Ultra-Performance Liquid Chromatography (UPLC) alternative.

Introduction: The Critical Role of Impurity Profiling

Crisaborole is a non-steroidal phosphodiesterase 4 (PDE-4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities, which can arise from the manufacturing process or degradation of the drug substance over time, must be meticulously monitored and controlled.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification and quantification of such impurities.[3][4]

The subject of this guide, this compound, represents a hypothetical but plausible process-related impurity or degradant of Crisaborole. A validated, stability-indicating analytical method is therefore essential to ensure that this impurity can be reliably detected and quantified, guaranteeing the quality and safety of the final drug product. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[5][6]

Method Development Rationale: Selecting the Right Tool for the Job

The primary objective is to develop a selective, sensitive, and accurate method for quantifying this compound. Given the structural similarities between the impurity and the parent API, a high-resolution chromatographic technique is required.

Why HPLC with UV Detection?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse of pharmaceutical quality control for several reasons:

  • Robustness and Reliability: HPLC is a well-established, highly reliable technique.

  • Versatility: A wide range of stationary phases (columns) and mobile phases can be employed to achieve optimal separation for a vast array of compounds.

  • Cost-Effectiveness: Compared to more complex techniques like mass spectrometry, HPLC-UV systems have lower acquisition and operational costs.

  • Sufficient Sensitivity: For quantifying impurities, which are typically present at levels of 0.1% or higher, UV detection offers adequate sensitivity.

The selection of a reversed-phase C18 column is a logical starting point, as it effectively separates compounds based on their hydrophobicity, a common characteristic of small-molecule drugs and their impurities.

Proposed Stability-Indicating HPLC Method

This section details the optimized and validated HPLC method for the determination of this compound.

Experimental Protocol: Step-by-Step

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with a Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD).
Column Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 252 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Preparation of Solutions:

  • Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Crisaborole Stock Solution: Accurately weigh and dissolve 25 mg of Crisaborole reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Spiked Sample Solution (for Specificity & Accuracy): Add a known volume of the impurity stock solution to the Crisaborole stock solution to achieve a final impurity concentration at a relevant level (e.g., 0.15% relative to Crisaborole).

Method Validation: A Rigorous Assessment of Performance

The developed method was validated according to the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[7][8][9]

Validation Workflow

The following diagram illustrates the systematic approach taken for method validation.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Final Output Dev Initial Method Scouting Opt Parameter Optimization (Mobile Phase, Gradient, etc.) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Finalized Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report & SOP Rob->Report

Caption: Workflow for analytical method validation.

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][10] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11][12]

Protocol: Crisaborole API was subjected to stress conditions (Acid, Base, Oxidative, Thermal, and Photolytic) to induce degradation of approximately 10-20%.[12]

Results: The chromatograms of the stressed samples showed that the peak for this compound was well-resolved from the main Crisaborole peak and other degradation products, with a resolution factor >2.0 in all cases. This confirms the method's specificity and stability-indicating capability.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol: A series of solutions were prepared from the impurity stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05 µg/mL to 2.5 µg/mL).

Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9997R² ≥ 0.999
Range 0.1 µg/mL - 2.5 µg/mLAs per requirement
Y-intercept Minimal, close to zeroShould not be statistically different from zero

The excellent correlation coefficient confirms the method's linearity across the defined range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

Protocol: The impurity was spiked into the Crisaborole API sample at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
50% 99.2%0.8%98.0% - 102.0%
100% 100.5%0.6%98.0% - 102.0%
150% 101.1%0.5%98.0% - 102.0%

The high recovery values demonstrate the excellent accuracy of the method.[13]

Precision

Precision is the measure of the method's variability when performed on the same sample multiple times. It is assessed at two levels: Repeatability and Intermediate Precision.

Protocol:

  • Repeatability: Six replicate injections of a spiked sample at 100% of the target concentration were analyzed on the same day, by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day, by a different analyst, using a different instrument.

Results:

Precision Level% RSDAcceptance Criteria
Repeatability 0.7%% RSD ≤ 2.0%
Intermediate Precision 1.2%% RSD ≤ 2.0%

The low relative standard deviation (RSD) values confirm that the method is highly precise.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol: Determined based on the signal-to-noise ratio method (S/N of 3:1 for LOD and 10:1 for LOQ).

Results:

ParameterResult
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

These values indicate the method is sensitive enough to detect and quantify the impurity at very low levels.[14]

Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: Method parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units) were slightly varied.

Results: No significant changes in peak area, retention time, or resolution were observed, demonstrating the method's robustness for routine use in a QC environment.[15]

Comparative Analysis: HPLC vs. UPLC

While the validated HPLC method is robust and fit for its intended purpose, Ultra-Performance Liquid Chromatography (UPLC) offers several advantages.[16][17] UPLC systems use columns with smaller particle sizes (<2 µm), which requires higher operating pressures but results in significant performance gains.[18]

G cluster_hplc HPLC Method cluster_uplc UPLC Method hplc_run Run Time: ~25 min uplc_run Run Time: ~6 min hplc_run->uplc_run Faster hplc_res Resolution: Good uplc_res Resolution: Excellent hplc_res->uplc_res Higher hplc_sol Solvent Use: ~25 mL/run uplc_sol Solvent Use: ~4 mL/run hplc_sol->uplc_sol Lower

Caption: Key performance differences between HPLC and UPLC.

Performance Comparison Table:

ParameterValidated HPLC MethodAlternative UPLC MethodAdvantage
Analysis Time ~25 minutes~6 minutes[13]UPLC (Higher Throughput)
Resolution Good (Baseline separation)Excellent (Sharper peaks)UPLC (Better for complex mixtures)
Sensitivity Adequate (LOQ ~0.1 µg/mL)Higher (Lower LOQ possible)UPLC (Better for trace analysis)
Solvent Consumption ~25 mL per run~4 mL per runUPLC (Greener, Lower Cost)
System Pressure ~1500 psi~9000 psiHPLC (Less demanding on hardware)
Initial Cost LowerHigherHPLC

Expert Insight: The choice between HPLC and UPLC often depends on the specific needs of the laboratory.[18][19] For high-throughput QC environments, the speed and efficiency of UPLC provide a significant return on investment.[20] However, the validated HPLC method presented here is perfectly suitable, reliable, and cost-effective for routine quality control and stability testing of Crisaborole, meeting all regulatory requirements.

Conclusion

This guide has detailed a comprehensive, robust, and reliable stability-indicating HPLC method for the quantification of this compound. The method has been thoroughly validated in accordance with ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. The data presented confirms its suitability for routine use in quality control laboratories to ensure the purity, safety, and stability of Crisaborole API. While UPLC technology offers enhancements in speed and resolution, the validated HPLC method stands as a proven and effective tool for its intended purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods . Biosciences Biotechnology Research Asia. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product . Pharmaceutical Outsourcing. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing . MUI. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Crisaborole Impurities and Related Compound . Veeprho. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS . ResearchGate. [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS . Bentham Science. [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS . Ingenta Connect. [Link]

  • HPLC vs UPLC - What's the Difference? . Chromatography Today. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC . Pharmacy Practice & Research. [Link]

  • A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS . International Journal of Pharmaceutical Research and Applications. [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters . ResearchGate. [Link]

  • Crisaborole Impurities Manufacturers & Suppliers . Daicel Pharma Standards. [Link]

  • Crisaborole-impurities . Pharmaffiliates. [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC . International Journal for Scientific Research and Development. [Link]

  • Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) and quantitation of crisaborole in nanoemulsion formulation for its application in ex vivo transdermal permeation study . UiTM Institutional Repository. [Link]

  • Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) . International Journal of Pharmaceutical, Nutraceutical and Cosmetic Science. [Link]

  • A selective and sensitive UPLC-ESI-MS/MS method for the determination of Crisaborole in K2EDTA human plasma . International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development and validation of a simple method for the extraction and quantification of crisaborole in skin layers . PubMed. [Link]

Sources

A Comparative Analysis of Crisaborole and its Ortho-Isomer: A Proposed Investigational Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Comparative Investigation

Crisaborole, a novel boron-containing phosphodiesterase-4 (PDE4) inhibitor, has emerged as a significant non-steroidal topical treatment for mild-to-moderate atopic dermatitis.[1][2][3] Its unique chemical structure, featuring a benzoxaborole ring, facilitates skin penetration and effective inhibition of PDE4, a key enzyme in the inflammatory cascade associated with atopic dermatitis.[4][5][6] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the production of pro-inflammatory cytokines.[7][8][9]

The approved and clinically utilized form of crisaborole is the para-isomer, chemically known as 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile.[10] However, as with many multi-substituted aromatic compounds, the synthesis of crisaborole can potentially yield positional isomers. Of particular interest is the ortho-isomer, 2-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile, which is recognized as a potential impurity or related substance.[11][12] While the pharmacological and physicochemical properties of crisaborole are well-documented, a comprehensive comparative analysis with its o-isomer is notably absent in the current scientific literature.

This guide provides a proposed framework for a rigorous comparative analysis of crisaborole and its o-isomer. The objective is to furnish researchers, scientists, and drug development professionals with a detailed roadmap for elucidating the potential differences in their physicochemical properties, pharmacological activity, and skin permeation characteristics. Such an investigation is crucial for a deeper understanding of the structure-activity relationship within this class of compounds and for ensuring the quality and safety of the final drug product.

Chemical Structures

The fundamental difference between crisaborole and its o-isomer lies in the substitution pattern of the cyanophenoxy group on the benzoxaborole core.

G cluster_crisaborole Crisaborole (p-isomer) cluster_oisomer Crisaborole o-isomer crisaborole oisomer

Caption: Chemical structures of Crisaborole and its o-isomer.

Proposed Comparative Experimental Workflows

The following sections outline detailed, side-by-side experimental protocols to characterize and compare crisaborole and its o-isomer.

Part 1: Synthesis and Isolation

While crisaborole synthesis is well-documented, the isolation of the pure o-isomer for analytical and biological testing is the first critical step.[13] The o-isomer is likely a byproduct of the nucleophilic aromatic substitution (SNAr) reaction between a protected 5-hydroxybenzoxaborole intermediate and a fluorobenzonitrile precursor.

Proposed Synthetic and Purification Workflow:

G start SNAr Reaction: Protected 5-hydroxybenzoxaborole + 2-fluorobenzonitrile & 4-fluorobenzonitrile mixture reaction_mixture Crude Reaction Mixture (p- and o-isomers) start->reaction_mixture chromatography Preparative HPLC Separation reaction_mixture->chromatography p_isomer Pure Crisaborole (p-isomer) chromatography->p_isomer o_isomer Pure o-isomer chromatography->o_isomer analysis Structural Confirmation: NMR, MS, IR p_isomer->analysis o_isomer->analysis

Caption: Proposed workflow for the synthesis and purification of crisaborole and its o-isomer.

Part 2: Physicochemical Characterization

Understanding the fundamental physicochemical properties is essential for predicting the behavior of each isomer in formulation and biological systems.

Table 1: Proposed Physicochemical Properties for Comparative Analysis

PropertyCrisaborole (p-isomer)o-isomerProposed Analytical MethodRationale
Molecular Formula C₁₄H₁₀BNO₃[14]C₁₄H₁₀BNO₃[14]Mass SpectrometryConfirmation of elemental composition.
Molecular Weight 251.05 g/mol [14]251.05 g/mol [14]Mass SpectrometryConfirmation of molecular mass.
Melting Point ~135°C[15]To be determinedDifferential Scanning Calorimetry (DSC)Assessment of purity and solid-state stability.
Aqueous Solubility To be determinedTo be determinedShake-flask method followed by HPLC quantificationPredicts dissolution behavior and bioavailability.
Log P (Octanol/Water) To be determinedTo be determinedShake-flask method or validated in silico predictionIndicates lipophilicity and potential for skin penetration.
pKa To be determinedTo be determinedPotentiometric titration or UV-spectrophotometryDetermines the ionization state at physiological pH, affecting solubility and receptor binding.
Chemical Stability To be determinedTo be determinedStress testing (pH, oxidative, photolytic) with HPLC analysisAssesses degradation pathways and informs on storage and formulation requirements.[16]

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

  • Preparation: Prepare saturated solutions of each isomer in phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute appropriately, and quantify the concentration of the dissolved isomer using a validated HPLC-UV method.[17][18]

  • Causality: The shake-flask method is a gold-standard technique for determining thermodynamic solubility, providing a fundamental parameter for assessing oral bioavailability and the driving force for passive diffusion across membranes.

Part 3: In Vitro Pharmacological Evaluation

The primary mechanism of action for crisaborole is the inhibition of PDE4. A direct comparison of the inhibitory potency of the two isomers against PDE4 is paramount.

Proposed In Vitro PDE4 Inhibition Assay Workflow:

G start Prepare serial dilutions of Crisaborole and o-isomer reaction Incubate isomers with PDE4B and cAMP substrate start->reaction reagents Recombinant human PDE4B enzyme reagents->reaction stop_reaction Stop reaction reaction->stop_reaction quantification Quantify remaining cAMP (e.g., using a competitive immunoassay) stop_reaction->quantification ic50 Calculate IC50 values quantification->ic50

Caption: Workflow for the in vitro PDE4 inhibition assay.

Experimental Protocol: PDE4 Inhibition Assay

  • Enzyme and Substrate: Utilize a commercially available recombinant human PDE4B enzyme, the predominant isoform involved in skin inflammation.[10] The substrate will be cAMP.

  • Inhibitor Preparation: Prepare a range of concentrations for both crisaborole and its o-isomer.

  • Reaction: In a microplate format, incubate the enzyme with the substrate in the presence of varying concentrations of each isomer. Include appropriate controls (no inhibitor, no enzyme).

  • Detection: After a defined incubation period, terminate the reaction and measure the amount of remaining cAMP. This can be achieved using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence polarization-based assays.

  • Data Analysis: Plot the percentage of PDE4 inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.

  • Causality: This assay directly measures the potency of each isomer against the therapeutic target. A significant difference in IC₅₀ values would indicate that the position of the cyano group critically influences the binding affinity to the PDE4 active site.

Table 2: Anticipated Outcomes of Pharmacological Comparison

ParameterCrisaborole (p-isomer)o-isomerSignificance
PDE4B IC₅₀ Expected to be in the nanomolar range[19]To be determinedA higher IC₅₀ for the o-isomer would suggest it is a less potent inhibitor, potentially impacting its therapeutic efficacy.
Part 4: In Vitro Skin Permeation and Retention

For a topically applied drug, the ability to penetrate the stratum corneum and be retained in the epidermis and dermis is critical for efficacy.

Experimental Protocol: In Vitro Franz Diffusion Cell Study

  • Skin Model: Utilize excised human or porcine skin, which are well-established models for in vitro permeation studies.[20]

  • Formulation: Prepare simple ointment formulations (e.g., in petrolatum) containing 2% of each isomer.

  • Franz Cell Setup: Mount the skin sections in Franz diffusion cells, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid (PBS at 37°C).

  • Dosing: Apply a finite dose of each formulation to the skin surface.

  • Sampling: At predetermined time points, collect samples from the receptor fluid to assess permeation.

  • Skin Analysis: At the end of the experiment, dismount the skin. Separate the epidermis and dermis. Extract each isomer from the skin layers and the formulation remaining on the surface using a suitable solvent.

  • Quantification: Analyze the concentrations of each isomer in the receptor fluid and skin extracts by HPLC-UV or LC-MS/MS.[21]

  • Causality: This experiment provides crucial data on the rate and extent of skin penetration (flux) and the biodistribution within the skin layers. Differences in these parameters, likely influenced by the physicochemical properties determined earlier, will directly inform the potential for topical therapeutic activity.

Table 3: Key Parameters for Skin Permeation and Retention Comparison

ParameterCrisaborole (p-isomer)o-isomerSignificance
Steady-State Flux (Jss) To be determinedTo be determinedIndicates the rate of drug delivery through the skin.
Permeability Coefficient (Kp) To be determinedTo be determinedA normalized measure of skin penetration.
Amount Retained in Epidermis To be determinedTo be determinedReflects the concentration at the site of action for atopic dermatitis.
Amount Retained in Dermis To be determinedTo be determinedAlso relevant for targeting dermal inflammation.

Concluding Remarks and Future Directions

This guide outlines a comprehensive, albeit proposed, comparative analysis of crisaborole and its o-isomer. The execution of these experiments would provide invaluable data for the scientific community and the pharmaceutical industry. The results would not only establish a detailed profile of a key potential impurity of a clinically significant drug but also contribute to a more profound understanding of the structure-activity relationships of benzoxaborole-based PDE4 inhibitors.

Should the o-isomer demonstrate significant PDE4 inhibitory activity and favorable skin permeation properties, further investigation into its own therapeutic potential could be warranted. Conversely, if it is found to be significantly less active or possess an unfavorable safety profile, the data would underscore the importance of stringent control over its presence in crisaborole drug substance and product. The proposed workflows, grounded in established scientific principles and methodologies, provide a robust and self-validating system for this critical investigation.

References

  • ChemBK. CRISABOROLE O-ISOMER - Physico-chemical Properties. Available from: [Link]

  • Paller AS, Tom WL, Lebwohl MG, et al. Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults.
  • Tom WL, Van Syoc M, Chanda S, Zane LT. Pharmacokinetic Profile, Safety, and Tolerability of Crisaborole Topical Ointment, 2% in Adolescents with Atopic Dermatitis: An Open-Label Phase 2a Study.
  • Draelos ZD, Stein Gold LF, Murrell DF, et al. Expert consensus on the use of crisaborole ointment, 2%, for the treatment of mild-to-moderate atopic dermatitis.
  • US Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s) for Eucrisa (crisaborole). Available from: [Link]

  • Hebert AA, Eichenfield LF, Paller AS, et al. Safety and efficacy of crisaborole ointment, 2%, for the treatment of mild-to-moderate atopic dermatitis in infants aged 3 to <24 months: A phase 4 open-label study.
  • Rao, B. M., et al. (2019). A validated stability indicating UPLC-ESI-MS/MS method for the estimation of crisaborole in human plasma and its application to a pharmacokinetic study. International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936.
  • Jarnagin K, Chanda S, Coronado D, et al. Crisaborole topical ointment, 2%: a nonsteroidal, topical, anti-inflammatory phosphodiesterase 4 inhibitor in clinical development for the treatment of atopic dermatitis.
  • Daicel Pharma Standards. Crisaborole Impurities. Available from: [Link]

  • Zhang, Y., et al. (2025). Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development.
  • Tom, W. L., et al. (2016). Pharmacokinetic Profile, Safety, and Tolerability of Crisaborole Topical Ointment, 2% in Adolescents with Atopic Dermatitis: An Open-Label Phase 2a Study.
  • Taylor & Francis Online. Crisaborole – Knowledge and References. Available from: [Link]

  • PubChem. Crisaborole. Available from: [Link]

  • Google Patents. CN106928264A - A kind of synthetic method of crisaborole.
  • IJSDR. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. Available from: [Link]

  • ResearchGate. Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). Available from: [Link]

  • ResearchGate. Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. Available from: [Link]

  • Google Patents. WO2017203514A1 - Polymorphs of crisaborole and production processes therefor.
  • ResearchGate. Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Available from: [Link]

  • Daicel Pharma Standards. O-isomer of Crisaborole. Available from: [Link]

  • Scientific Research Publishing. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions. Available from: [Link]

  • Eucrisa. What Is PDE4? Available from: [Link]

  • PubMed Central. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Available from: [Link]

  • Google Patents. US20210246150A1 - Process for the preparation of crisaborole and its intermediates.
  • BEPLS. Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis. Available from: [Link]

  • ResearchGate. Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. Available from: [Link]

  • JDDonline. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Available from: [Link]

  • DermNet. Crisaborole. Available from: [Link]

  • Wikipedia. Crisaborole. Available from: [Link]

  • European Patent Office. A PROCESS FOR THE PURIFICATION OF CRISABOROLE. Available from: [Link]

  • US Food and Drug Administration. Crisaborole Topical Ointment. Available from: [Link]

  • Scientific Research Publishing. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory. Available from: [Link]

  • a special feature from Mediately. Study assesses efficacy of crisaborole vs. topical calcineurin inhibitors for atopic dermatitis management. Available from: [Link]

  • SpringerLink. Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Methods for Crisaborole Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of crisaborole, a novel phosphodiesterase-4 (PDE4) inhibitor for the treatment of atopic dermatitis.[1][2] As with any pharmaceutical active ingredient, a thorough understanding and control of impurities are paramount for ensuring patient safety and regulatory compliance. Impurities can arise from various stages, including synthesis, degradation, and storage, making robust analytical methods essential for their detection and quantification.[3] This document will explore and compare High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals.

The Criticality of Impurity Profiling for Crisaborole

Crisaborole's unique boron-containing structure presents specific analytical challenges. Its susceptibility to degradation through pathways such as hydrolysis and oxidation necessitates the development of stability-indicating methods that can effectively separate the active pharmaceutical ingredient (API) from its potential degradation products.[1][4] Furthermore, the potential for genotoxic impurities, which can pose significant safety risks even at trace levels, requires highly sensitive and specific analytical techniques.[5][6][7]

This guide will delve into the cross-validation of analytical methods, a critical process to ensure the reliability and consistency of results across different analytical platforms. We will examine the strengths and limitations of each technique in the context of crisaborole's chemical properties and the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the drug development process. For crisaborole impurity profiling, the choice primarily revolves around the required sensitivity, resolution, and speed of analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC has long been the gold standard for pharmaceutical impurity analysis due to its robustness and reliability.[7][8] For crisaborole, a reverse-phase HPLC (RP-HPLC) method is typically employed to separate the non-polar API from more polar impurities.

Principle of HPLC: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The separation is driven by the relative affinities of the analytes for the two phases.

Advantages for Crisaborole Analysis:

  • Robustness and Reliability: HPLC is a well-established technique with a vast body of literature and regulatory acceptance.

  • Cost-Effectiveness: Compared to more advanced techniques, HPLC systems and consumables are generally more affordable.

Limitations:

  • Longer Analysis Times: Typical HPLC run times can be lengthy, impacting sample throughput.[9][10]

  • Lower Resolution: Compared to UPLC, the larger particle size of the stationary phase in HPLC columns can result in broader peaks and lower resolution, potentially masking co-eluting impurities.[9]

  • Higher Solvent Consumption: The longer run times and larger column dimensions of HPLC lead to higher solvent consumption, which has both cost and environmental implications.[9]

Ultra-Performance Liquid Chromatography (UPLC): A Leap in Efficiency and Resolution

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations.[9][11][12]

Principle of UPLC: UPLC operates on the same principles as HPLC but at much higher pressures. The smaller particle size of the stationary phase provides a greater surface area for interaction, leading to significantly improved resolution and speed.[9][12]

Advantages for Crisaborole Analysis:

  • Increased Speed and Throughput: UPLC methods can be up to ten times faster than traditional HPLC methods, dramatically increasing laboratory productivity.[10]

  • Enhanced Resolution and Peak Capacity: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities, which is crucial for complex impurity profiles.[9][10]

  • Improved Sensitivity: The sharper and narrower peaks generated by UPLC result in a better signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ).[9][11]

  • Reduced Solvent Consumption: The shorter analysis times and smaller column dimensions translate to significant reductions in solvent usage.[9][11]

Limitations:

  • Higher Initial Investment: UPLC systems operate at higher pressures and require more sophisticated instrumentation, leading to a higher initial capital cost.

  • Increased Sensitivity to Sample Matrix: The smaller particle size of UPLC columns can make them more susceptible to clogging from complex sample matrices if not properly prepared.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification and Trace Analysis

When coupled with mass spectrometry, liquid chromatography becomes a powerful tool for both the separation and identification of unknown impurities. For potentially genotoxic impurities that require detection at parts-per-million (ppm) levels, LC-MS/MS is often the method of choice.[5][6][7][8]

Principle of LC-MS: After separation by LC, the eluent is introduced into a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the analytes.

Advantages for Crisaborole Analysis:

  • Unambiguous Identification: MS provides molecular weight information, which is invaluable for identifying unknown degradation products and process impurities.[8]

  • Exceptional Sensitivity and Selectivity: Techniques like tandem mass spectrometry (MS/MS) offer unparalleled sensitivity and selectivity, enabling the detection and quantification of trace-level impurities, including genotoxic ones.[5]

  • Structural Elucidation: Fragmentation patterns in MS/MS can provide structural information about the impurities, aiding in their characterization.

Limitations:

  • Complexity and Cost: LC-MS systems are complex to operate and maintain, and the initial investment is significantly higher than for HPLC or UPLC systems.

  • Matrix Effects: The ionization process in MS can be suppressed or enhanced by components in the sample matrix, potentially affecting the accuracy of quantification.

Quantitative Performance Comparison

To provide a clear comparison of the three techniques, the following table summarizes typical performance parameters for the analysis of crisaborole impurities. The data is a synthesis of information from various studies and represents realistic expectations for well-developed methods.

ParameterHPLCUPLCLC-MS/MS
Analysis Time 20 - 40 minutes5 - 10 minutes5 - 15 minutes
Resolution GoodExcellentExcellent
Sensitivity (LOD) ~0.01%~0.005%< 1 ppm
Precision (%RSD) < 2%< 1.5%< 5% (at trace levels)
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105% (at trace levels)
Solvent Consumption HighLowLow
Cost LowMediumHigh

Experimental Protocols

The following are representative step-by-step methodologies for the analysis of crisaborole impurities using HPLC, UPLC, and LC-MS. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.

Sample Preparation from Crisaborole Ointment

A critical first step in the analysis of crisaborole from its topical formulation is the efficient extraction of the API and its impurities from the ointment base.

  • Weighing: Accurately weigh a sample of the crisaborole ointment.

  • Dissolution: Dissolve the ointment in a suitable organic solvent that solubilizes the API and impurities while being compatible with the chromatographic system. Acetonitrile or a mixture of acetonitrile and methanol is often a good starting point.[13] The use of gentle heating and shaking can aid in the dissolution process.[13]

  • Precipitation of Excipients: Cool the solution to precipitate the fatty components of the ointment base.

  • Centrifugation: Centrifuge the sample to pellet the precipitated excipients.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before injection into the chromatographic system.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is designed to separate crisaborole from its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 2: High-Throughput UPLC Method

This protocol is optimized for speed and resolution, making it suitable for routine quality control.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-4.5 min: 30-90% B

    • 4.5-5.0 min: 90% B

    • 5.0-5.1 min: 90-30% B

    • 5.1-6.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

Protocol 3: Sensitive UPLC-MS/MS Method for Genotoxic Impurities

This protocol is designed for the trace-level detection and quantification of potential genotoxic impurities.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 5 mM Ammonium formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM) for specific impurities

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes involved in crisaborole impurity profiling, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis weigh Weigh Ointment dissolve Dissolve in Organic Solvent weigh->dissolve precipitate Cool to Precipitate Excipients dissolve->precipitate centrifuge Centrifuge precipitate->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC filter->hplc Inject uplc UPLC filter->uplc Inject lcms LC-MS/MS filter->lcms Inject peak_integration Peak Integration & Quantification hplc->peak_integration uplc->peak_integration impurity_identification Impurity Identification lcms->impurity_identification reporting Reporting & Compliance Check peak_integration->reporting impurity_identification->reporting

Caption: Experimental workflow for crisaborole impurity profiling.

validation_logic start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Method robustness->validated

Caption: Logical flow for analytical method validation.

Conclusion and Future Perspectives

The choice of analytical methodology for crisaborole impurity profiling is a balance between the desired speed, resolution, sensitivity, and cost. While HPLC remains a reliable workhorse, UPLC offers significant advantages in terms of throughput and efficiency, making it an ideal choice for quality control environments. For the identification of unknown impurities and the ultra-sensitive detection of genotoxic compounds, LC-MS is an indispensable tool.

A cross-validation approach, where results from different methods are compared, provides the highest level of confidence in the impurity profile of crisaborole. As regulatory expectations for impurity control continue to evolve, the adoption of advanced analytical technologies like UPLC and LC-MS will be crucial for ensuring the safety and efficacy of this important therapeutic agent. Future developments may include the use of high-resolution mass spectrometry (HRMS) for even more comprehensive impurity characterization and the implementation of automated sample preparation techniques to further enhance laboratory efficiency.

References

  • Crisaborole Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. (2020). Retrieved January 19, 2026, from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). Retrieved January 19, 2026, from [Link]

  • Stress testing of crisaborole by a novel stability indicating RP-HPLC method - ResearchGate. (2020). Retrieved January 19, 2026, from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Retrieved January 19, 2026, from [Link]

  • Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC - NIH. (2019). Retrieved January 19, 2026, from [Link]

  • (PDF) Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form - ResearchGate. (2023). Retrieved January 19, 2026, from [Link]

  • Rao, T. M., et al. (2019). A Novel Validated Bio-Analytical Method Development for the Estimation of Crisaborole by UPLC-ESI-MS/MS in Aqueous and Human Plasma Samples. International Journal of Pharmaceutical Sciences and Research, 10(8), 3928-3936.
  • Sample Preparation and Extraction Techniques for Evaluation of Semisolid Formulations. (2022). Retrieved January 19, 2026, from [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2023). Retrieved January 19, 2026, from [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC - IJSDR. (2021). Retrieved January 19, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2023). Retrieved January 19, 2026, from [Link]

  • Crisaborole - DermNet. (n.d.). Retrieved January 19, 2026, from [Link]

  • hplc – high performance liquid chromatography & uplc - iajps. (2018). Retrieved January 19, 2026, from [Link]

  • Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC - PubMed Central. (2021). Retrieved January 19, 2026, from [Link]

  • 8 Types of Extraction for Sample Preparation - Chromatography Today. (n.d.). Retrieved January 19, 2026, from [Link]

  • Analytical strategies for genotoxic impurities in the pharmaceutical industry - ResearchGate. (2012). Retrieved January 19, 2026, from [Link]

  • Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). - IJIRT. (2025). Retrieved January 19, 2026, from [Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals | LCGC International. (2008). Retrieved January 19, 2026, from [Link]

  • Extracting an API from a topical cream/lotion - Chromatography Forum. (2008). Retrieved January 19, 2026, from [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023). Retrieved January 19, 2026, from [Link]

  • Sample Preparation Perspectives - Orochem Technologies. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

A Comparative Analysis of the Biological Activities of Crisaborole and its Positional Isomer, 4-Descyano-2-cyano-crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Inflammation and Drug Discovery

In the landscape of topical anti-inflammatory therapeutics, crisaborole has carved a significant niche as a non-steroidal phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis.[1][2][3] Its unique benzoxaborole structure and mechanism of action have spurred further investigation into the structure-activity relationships (SAR) of this class of molecules. This guide provides a detailed comparison of the biological activities of crisaborole and its positional isomer, 4-descyano-2-cyano-crisaborole, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for the 2-cyano isomer is not extensively available in peer-reviewed literature, this guide will leverage established SAR principles to infer its biological activity relative to the clinically approved 4-cyano isomer, crisaborole.

Introduction: The Significance of the Cyano Group Position

Crisaborole, chemically known as 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is a potent PDE4 inhibitor.[4] The molecule consists of a benzoxaborole core linked to a cyanophenoxy moiety via an ether linkage. The cyano group, an electron-withdrawing substituent, plays a pivotal role in the molecule's interaction with the PDE4 enzyme.[5] The subject of this guide, this compound, is the ortho-isomer of crisaborole, with the cyano group positioned at the 2-position of the phenoxy ring instead of the 4-position.[6] This seemingly subtle structural change is predicted to have a profound impact on the molecule's biological activity.

Chemical Structures:

CompoundStructureIUPAC Name
Crisaborole [Insert Image of Crisaborole Structure]4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile
This compound [Insert Image of this compound Structure]2-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile[6]

Mechanism of Action: Targeting the Inflammatory Cascade through PDE4 Inhibition

Both crisaborole and its ortho-isomer are anticipated to exert their anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that modulates the activity of numerous immune and inflammatory cells.[3]

By inhibiting PDE4, these compounds lead to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which subsequently phosphorylates and inactivates key transcription factors, such as NF-κB. This cascade of events ultimately leads to a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and interferon-gamma (IFN-γ).[3][7]

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Degrades cAMP to PKA_active PKA (active) PKA_inactive->PKA_active NFkB_active NF-κB (active) PKA_active->NFkB_active Inhibits DNA DNA NFkB_active->DNA Translocates to nucleus and binds to NFkB_inactive NF-κB (inactive) Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) DNA->Pro_inflammatory_Cytokines Promotes transcription of Crisaborole / Analog Crisaborole / Analog Crisaborole / Analog->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Comparative Biological Activity: An SAR-Based Inference

While direct experimental data for this compound is scarce, SAR studies on benzoxaborole analogs provide a strong foundation for inferring its biological activity in comparison to crisaborole.

Key SAR Insights:

  • Importance of the Phenoxy Group: The presence of a 5-phenoxy group is crucial for potent PDE4 inhibition.[5]

  • Role of the Electron-Withdrawing Group: An electron-withdrawing group at the para position of the phenoxy ring is critical for high inhibitory potency.[5] This is exemplified by the cyano group in crisaborole.

  • Impact of Substituent Position: The position of the electron-withdrawing group significantly influences activity. Studies on related chemical series have shown that moving a key substituent from the para to the ortho or meta position can lead to a substantial decrease in activity.

Based on these principles, it is highly probable that This compound is a significantly less potent PDE4 inhibitor than crisaborole. The shift of the electron-withdrawing cyano group from the optimal para position to the ortho position likely disrupts the key interactions within the PDE4 active site that are responsible for crisaborole's high affinity and inhibitory activity.

Inferred Comparative Activity:

Biological ActivityCrisaborole (4-cyano)This compound (2-cyano)Rationale
PDE4 Inhibition (IC50) Potent (in the nM range)Predicted to be significantly less potentThe para position of the cyano group is optimal for binding to the PDE4 active site.
Inhibition of Cytokine Release Strong inhibition of TNF-α, IL-2, IL-4, IL-5, etc.[3]Predicted to have weaker inhibitory effectsReduced PDE4 inhibition will lead to a smaller increase in cAMP and consequently less suppression of pro-inflammatory cytokine production.
In Vivo Anti-inflammatory Activity Effective in animal models of skin inflammationPredicted to be less effectiveThe reduced cellular potency is expected to translate to lower efficacy in a complex biological system.

Experimental Protocols for Comparative Evaluation

To definitively determine the relative biological activities of crisaborole and its ortho-isomer, a series of in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.

In Vitro PDE4 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Workflow Diagram:

PDE4_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant human PDE4B enzyme - FAM-cAMP substrate - Test compounds (Crisaborole & Analog) - Assay buffer start->prepare_reagents dispense_compounds Dispense test compounds and controls into a 384-well plate prepare_reagents->dispense_compounds add_enzyme Add PDE4B enzyme to each well dispense_compounds->add_enzyme incubate1 Incubate at room temperature add_enzyme->incubate1 add_substrate Add FAM-cAMP substrate to initiate reaction incubate1->add_substrate incubate2 Incubate to allow for enzymatic reaction add_substrate->incubate2 stop_reaction Add stop solution incubate2->stop_reaction read_plate Read fluorescence polarization on a plate reader stop_reaction->read_plate analyze_data Analyze data to determine IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for PDE4 Inhibition Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Reconstitute recombinant human PDE4B enzyme in assay buffer.

    • Prepare a stock solution of the fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

    • Prepare serial dilutions of crisaborole and this compound in DMSO, followed by dilution in assay buffer.

  • Assay Procedure:

    • Dispense a small volume of the diluted compounds into the wells of a low-volume 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

    • Add the PDE4B enzyme solution to all wells except the negative controls.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

    • Terminate the reaction by adding a stop solution containing a high-affinity binding agent for the linearized FAM-AMP product.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines from human immune cells.

Step-by-Step Protocol:

  • Isolation of PBMCs:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells and resuspend them in complete RPMI-1640 medium.

  • Cell Treatment:

    • Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-treat the cells with various concentrations of crisaborole and this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

    • Centrifuge the plate and collect the cell-free supernatants.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α and other relevant cytokines in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of each cytokine.

In Vivo Mouse Model of Oxazolone-Induced Contact Hypersensitivity

This animal model is used to evaluate the topical anti-inflammatory efficacy of the compounds.

Step-by-Step Protocol:

  • Sensitization:

    • Sensitize mice by applying a solution of oxazolone to a shaved area of their abdomen.

  • Challenge and Treatment:

    • After a set number of days (e.g., 5-7 days), challenge the mice by applying a lower concentration of oxazolone to one ear.

    • Topically apply a vehicle control, crisaborole, or this compound in a suitable ointment base to the challenged ear at specified time points post-challenge.

  • Evaluation of Inflammation:

    • Measure ear thickness using a digital caliper at various time points after the challenge (e.g., 24, 48, and 72 hours) to quantify ear swelling, a primary indicator of inflammation.

  • Histological Analysis:

    • At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis.

    • Stain tissue sections with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and edema.

  • Data Analysis:

    • Calculate the percentage of reduction in ear swelling for each treatment group compared to the vehicle control group.

    • Score the histological sections for the severity of inflammation.

Conclusion and Future Directions

Based on established structure-activity relationships for benzoxaborole PDE4 inhibitors, it is highly probable that this compound is a substantially less potent anti-inflammatory agent than crisaborole. The para-position of the cyano group in crisaborole appears to be a critical determinant of its high-affinity binding to the PDE4 enzyme and its subsequent potent biological activity.

For researchers in the field, this comparative guide underscores the importance of precise substituent positioning in drug design and provides a framework for the experimental validation of these predictions. Future studies should focus on the direct synthesis and biological evaluation of this compound to confirm these SAR-based inferences. Such studies would not only provide a definitive comparison with crisaborole but also further enrich our understanding of the intricate molecular interactions that govern the activity of this important class of anti-inflammatory agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • JCAD. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. [Link]

  • ResearchGate. The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

  • Google Patents. Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[6][8]-benzoxaborole and polymorphs thereof.

  • PubChem. Crisaborole. National Center for Biotechnology Information. [Link]

  • ACS Publications. Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. [Link]

  • Wikipedia. Crisaborole. [Link]

  • Frontiers. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. [Link]

  • PubMed. Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent. [Link]

  • ACS Publications. Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. [Link]

  • PharmaCompass. Crisaborole. [Link]

  • JDD Online. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. [Link]

  • PubMed. Synthesis and structure-activity relationships of novel benzoxaboroles as a new class of antimalarial agents. [Link]

  • PubMed. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. [Link]

  • PubMed. Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. [Link]

  • NIH. Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. [Link]

  • PubMed. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. [Link]

  • GSRS. CRISABOROLE. [Link]

  • Semantic Scholar. The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]

  • NIH. Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis. [Link]

  • MDPI. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. [Link]

Sources

A Comparative Guide to the Determination of the Relative Response Factor for 4-Descyano-2-Cyano-Crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, scientifically grounded protocol for determining the Relative Response Factor (RRF) of 4-descyano-2-cyano-crisaborole, a potential impurity or related compound of the API crisaborole. The accurate quantification of such impurities is a critical aspect of quality control in drug development and manufacturing.

Crisaborole, marketed as Eucrisa, is a nonsteroidal topical medication used for the treatment of mild-to-moderate atopic dermatitis (eczema).[1] It is a phosphodiesterase 4 (PDE-4) inhibitor, which helps to reduce inflammation in the skin.[1][2] The synthesis and degradation of crisaborole can lead to the formation of related substances, such as this compound, which must be monitored and controlled.[3][4]

This guide will delve into the principles of RRF, provide a detailed experimental workflow for its determination using High-Performance Liquid Chromatography (HPLC), and compare this methodology with other potential analytical approaches, supported by established regulatory guidelines.

The Critical Role of the Relative Response Factor (RRF) in Impurity Quantification

The RRF is a measure of the detector response of an impurity relative to the response of the API.[5] By establishing the RRF, the concentration of the impurity can be accurately calculated using the peak area of the API as a reference. This approach is endorsed by major regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8][9]

The formula for calculating RRF is as follows:

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

A known concentration of both the impurity and the API are analyzed under the same chromatographic conditions to determine their respective response factors (Response/Concentration). The ratio of these response factors gives the RRF.

Experimental Protocol: RRF Determination of this compound by RP-HPLC

This section outlines a detailed, step-by-step protocol for determining the RRF of this compound relative to crisaborole using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The principles of this protocol are based on established analytical method validation guidelines.[10][11][12][13][14][15]

  • Crisaborole Reference Standard (API)

  • This compound Reference Standard (Impurity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Purified)

  • Formic Acid or Phosphoric Acid (for pH adjustment)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

A robust HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is essential.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse XDB-Phenyl (4.6 mm × 75 mm, 3.5 µm) or equivalent.[16] A C18 column, such as a Phenomenex® C18 Gemini (150 x 4.6 mm), can also be effective.[17]

  • Mobile Phase: A gradient elution is often necessary to achieve good separation between the API and its impurities. A typical mobile phase could consist of:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for crisaborole is approximately 241-252 nm.[13][17] A PDA detector is recommended to assess peak purity and to select the optimal wavelength for both the API and the impurity.

  • Injection Volume: 10 µL

Accurate preparation of standard solutions is critical for a reliable RRF determination.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common diluent.

  • API Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Crisaborole Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Solution for RRF Determination (e.g., 100 µg/mL of API and Impurity): Prepare a solution containing a known concentration of both the API and the impurity. For example, pipette 2.5 mL of the API stock solution and 2.5 mL of the impurity stock solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution will have a concentration of 100 µg/mL for both components.

  • System Suitability: Before sample analysis, inject the standard solution for RRF determination multiple times (e.g., five or six injections) to ensure the chromatographic system is performing adequately. Key system suitability parameters include:

    • Tailing Factor: Should be ≤ 2.0 for both peaks.

    • Theoretical Plates: Should be ≥ 2000 for both peaks.

    • Resolution: The resolution between the crisaborole and this compound peaks should be ≥ 2.0.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0% for both peaks.

  • Analysis: Inject the Standard Solution for RRF Determination in triplicate.

  • Data Processing: Integrate the peak areas for both crisaborole and this compound in each chromatogram.

The RRF is calculated using the following formula:

RRF = (AreaImpurity / ConcentrationImpurity) / (AreaAPI / ConcentrationAPI)

Where:

  • AreaImpurity = Average peak area of this compound

  • ConcentrationImpurity = Known concentration of this compound in the standard solution

  • AreaAPI = Average peak area of crisaborole

  • ConcentrationAPI = Known concentration of crisaborole in the standard solution

Since the concentrations of the API and the impurity in the standard solution are the same in this example, the formula simplifies to:

RRF = AreaImpurity / AreaAPI

Workflow for RRF Determination

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation prep_standards Prepare API & Impurity Reference Standards prep_solutions Prepare Stock & Working Standard Solutions prep_standards->prep_solutions system_suitability Perform System Suitability Testing prep_solutions->system_suitability hplc_analysis Inject Standard Solution (in triplicate) system_suitability->hplc_analysis integrate_peaks Integrate Peak Areas of API & Impurity hplc_analysis->integrate_peaks calculate_rrf Calculate Relative Response Factor integrate_peaks->calculate_rrf

Caption: Experimental workflow for the determination of the Relative Response Factor (RRF).

Data Presentation and Interpretation

The results of the RRF determination should be clearly summarized. Below is an example of how the data could be presented.

ParameterCrisaborole (API)This compound (Impurity)
Concentration (µg/mL)100100
Average Peak Area (n=3)1,250,0001,100,000
Response Factor12,50011,000
Relative Response Factor (RRF) - 0.88

In this example, the calculated RRF of 0.88 indicates that the detector response for this compound is slightly lower than that of crisaborole under the specified chromatographic conditions. This RRF value would then be used to accurately quantify this impurity in routine quality control testing of crisaborole samples.

Comparison with Alternative Methodologies

While HPLC with UV detection is the most common and recommended method for RRF determination, other techniques can be employed, particularly when a reference standard for the impurity is not available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and confirm the structure of unknown impurities.[18] While not typically used for primary RRF determination due to variations in ionization efficiency, it can provide valuable information for impurity profiling.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not rely on a reference standard of the analyte. It can be used to determine the concentration of an impurity in a sample, which can then be used in conjunction with HPLC data to calculate the RRF.[18] This approach is particularly useful when an impurity standard cannot be isolated or synthesized.

However, for routine quality control in a regulated environment, the use of a well-characterized reference standard and a validated HPLC method for RRF determination remains the gold standard.

Trustworthiness and Self-Validating Systems

The protocol described in this guide is designed to be a self-validating system. The inclusion of rigorous system suitability criteria ensures that the chromatographic system is performing as expected before any sample analysis. The use of a well-characterized reference standard for both the API and the impurity provides a direct and reliable means of determining the RRF. Furthermore, the principles outlined are in alignment with international regulatory guidelines, ensuring the scientific validity and acceptability of the results.[7][9][19]

Conclusion

The determination of the Relative Response Factor is a fundamental aspect of impurity control in pharmaceutical development. This guide provides a comprehensive and scientifically rigorous framework for determining the RRF of this compound, a potential impurity of crisaborole. By following the detailed experimental protocol and adhering to the principles of scientific integrity, researchers and drug development professionals can ensure the accurate quantification of impurities, thereby contributing to the overall safety and quality of the final drug product.

References

  • BA Sciences. USP <1225> Method Validation. [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Development and validation of an rp-hplc method for analysis of crisaborole. [Link]

  • ACS Omega. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. [Link]

  • Veeprho. Crisaborole Impurities and Related Compound. [Link]

  • Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. [Link]

  • ResearchGate. Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Extranet Systems. Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bentham Science. Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • International Journal of Research in Pharmaceutical Sciences. A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Pharmaceutical, Nutraceutical and Cosmetical Sciences. Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). [Link]

  • ResearchGate. Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. [Link]

  • Pharmaguideline. Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]

  • Syngene International Ltd. Complimentary techniques for determining relative response factor of non-isolated impurities. [Link]

  • Veeprho. Determination of Response factors of Impurities in Drugs by HPLC. [Link]

  • Google Patents.
  • Wikipedia. Crisaborole. [Link]

  • ResearchGate. Chemical structure of Crisaborole. [Link]

  • PubChem. Crisaborole. [Link]

Sources

A Senior Application Scientist's Guide to Impurity Profiling of Crisaborole Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Crisaborole, a novel boron-containing phosphodiesterase-4 (PDE4) inhibitor, has emerged as a significant non-steroidal topical treatment for atopic dermatitis.[1] The journey of an active pharmaceutical ingredient (API) like crisaborole from synthesis to a patient-ready formulation is governed by stringent quality control, with impurity profiling standing as a cornerstone of this process. The synthetic pathway chosen for an API directly dictates the landscape of potential impurities, each carrying implications for the drug's safety, efficacy, and stability. This guide provides a comparative analysis of impurities arising from different crisaborole synthesis routes, offering field-proven insights and detailed experimental protocols for their effective profiling.

The Imperative of Impurity Profiling in Pharmaceutical Development

The control of impurities in new drug substances is not merely a matter of best practice but a strict regulatory mandate outlined by bodies like the International Council for Harmonisation (ICH). Impurities can originate from a multitude of sources including raw materials, intermediates, side reactions, catalysts, and degradation.[2] Even at trace levels, certain impurities, particularly genotoxic ones, can pose significant health risks, leading to mutagenesis or carcinogenesis.[3][4][5] Therefore, a robust impurity profiling program is a self-validating system; it is essential for ensuring the quality and safety of the final drug product and is a critical component of any regulatory submission.

Comparative Analysis of Crisaborole Synthesis Routes and Associated Impurities

The synthesis of crisaborole's unique benzoxaborole structure can be approached through several strategic disconnections.[6][7] Here, we will compare two common strategies and their resultant impurity profiles.

Route 1: Late-Stage Borylation Strategy

This route typically involves the synthesis of a key phenoxy-benzonitrile intermediate, followed by a late-stage introduction of the boron functionality. A common approach involves organolithium chemistry.[8]

Crisaborole_Synthesis_Route_1 A 4-(4-Bromo-3-(methoxymethoxy)phenoxy)benzonitrile D Lithiation & Borylation A->D B n-BuLi or t-BuLi B->D C Triisopropyl borate C->D E Acidic Workup (Deprotection & Cyclization) D->E Boronate Intermediate F Crisaborole E->F Crisaborole_Synthesis_Route_2 A 5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole C Suzuki-Miyaura or Ullmann Coupling A->C B 4-Cyanophenol B->C E Crisaborole C->E D Pd or Cu Catalyst, Base D->C

Caption: A convergent coupling strategy for crisaborole synthesis.

This route is often more amenable to large-scale production. However, the impurity profile is now dictated by the coupling reaction's efficiency and the purity of the starting fragments.

Table 2: Potential Impurities in a Convergent Coupling Route

Impurity Name/ClassPotential SourceClassification
4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrileImpurity in starting material or by-productProcess-Related
O-isomer of Crisaborole / m-CrisaboroleIsomeric starting materialIsomeric Impurity
4-Halogenated benzonitrilesUnreacted starting materialStarting Material
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaboroleUnreacted starting materialStarting Material
Deboronated speciesSide reaction during couplingBy-product
Residual Palladium/CopperCatalyst carryoverCatalyst Residue
Residual Solvents (e.g., DMF, Toluene)Reaction/purification solventsResidual Solvent

The formation of impurities like 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile highlights the importance of controlling the purity of precursors. [3][5][9]Isomeric impurities, such as the meta-substituted Crisaborole, can arise if the initial halogenation steps lack regioselectivity. [9]

Experimental Protocols for Impurity Profiling

A multi-faceted analytical approach is required to detect, identify, and quantify the diverse range of potential impurities.

Workflow for Comprehensive Impurity Analysis

Impurity_Profiling_Workflow A Crisaborole Bulk Drug Sample B Sample Preparation (Dilution in appropriate solvent) A->B E Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->E C UPLC-UV/PDA (Quantification & Routine Analysis) B->C D LC-MS/MS (Identification of Unknowns & Genotoxic Impurities) B->D G Impurity Profile Report (Identity, Quantity, Classification) C->G D->G F Characterization of Degradants E->F Degradants Observed F->D Structure Elucidation

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Impurity Genotoxicity Assessment

Crisaborole is a non-steroidal phosphodiesterase-4 (PDE-4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis.[1] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process can introduce impurities.[2][3] These may include starting materials, intermediates, by-products, or degradation products.[1][2][3][4] While most impurities are controlled based on standard quality guidelines like ICH Q3A/B, a special class of impurities—those with the potential to damage DNA—requires a far more stringent assessment.[2][4]

Genotoxic impurities (GTIs) are chemical agents that can damage genetic information within a cell, potentially leading to mutations and carcinogenesis, even at very low levels of exposure.[2][3][5] Therefore, regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a rigorous framework for their assessment and control, as outlined in the International Council for Harmonisation (ICH) M7 guideline.[4][6][7]

This guide provides a comparative analysis of the methodologies used to assess the genotoxicity of potential impurities related to the synthesis of crisaborole. We will explore the tiered, evidence-based approach that integrates computational and experimental models to ensure patient safety, moving from predictive in silico assessments to definitive in vitro assays.

The Regulatory Framework: A Tiered Approach to Hazard Assessment

The ICH M7 guideline provides a practical framework for identifying, categorizing, qualifying, and controlling DNA reactive impurities to limit potential carcinogenic risk.[4][6] This framework is not a simple checklist but a risk-based decision tree that prioritizes resources on impurities that pose a credible threat.

The process begins with an analysis of the synthetic route to identify all potential and actual impurities. For crisaborole, this includes intermediates and by-products such as 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy) benzonitrile.[8][9][10] Once identified, each impurity undergoes a hazard assessment to classify its genotoxic potential.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: ICH M7 Decision Tree for Genotoxic Impurity Assessment.

Comparative Analysis of Genotoxicity Assessment Methods

The core of the ICH M7 approach involves a two-tiered assessment strategy: an initial in silico (computational) analysis followed, if necessary, by an in vitro experimental assay.

Tier 1: In Silico (Q)SAR Assessment

The first step is a computational analysis using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models.[11][12] This approach uses the chemical structure of an impurity to predict its mutagenic potential based on established knowledge of DNA-reactive structural motifs (structural alerts).

Causality Behind the Choice: In silico assessment is a rapid, cost-effective, and animal-free method to screen impurities.[13][14] It allows for the early prioritization of impurities that require further testing, streamlining the drug development process. The ICH M7 guideline requires the use of two complementary (Q)SAR methodologies to provide a robust prediction: one expert rule-based and one statistical-based.[11][12]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These models contain a knowledge base of structural alerts manually curated by toxicology experts. They identify substructures known to be associated with genotoxicity.

  • Statistical-Based Systems (e.g., Sarah Nexus, CASE Ultra): These models learn from large datasets of experimental results and use statistical algorithms to predict the probability that a chemical with a given structure will be mutagenic.[11][14]

Trustworthiness: The validity of a (Q)SAR prediction is paramount. A negative prediction from both an expert rule-based and a statistical system is sufficient to conclude that an impurity is non-mutagenic (Class 5), provided it is within the model's applicability domain and the daily intake is below 1.5 mg/day.[12] A positive or equivocal result from either system triggers the need for experimental testing, as the in vitro result will ultimately overrule the in silico prediction.[12]

Tier 2: The Bacterial Reverse Mutation (Ames) Assay

When in silico analysis raises a concern, the gold-standard follow-up is the bacterial reverse mutation assay, commonly known as the Ames test.[15][16][17] This assay is the cornerstone of genotoxicity testing and is explicitly required by ICH M7 to confirm or refute a computational alert.[4][12]

Principle of the Assay: The Ames test uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid like histidine or tryptophan.[15][16][18] These auxotrophic bacteria cannot grow on a medium lacking this amino acid. The assay measures the ability of a test chemical to cause a "reverse" mutation, restoring the gene's function and allowing the bacteria to grow into visible colonies on the deficient medium.[16][18][19]

Causality Behind the Choice: The Ames test is highly valued for its sensitivity in detecting point mutations (base-pair substitutions and frameshifts), which are a primary mechanism of DNA damage leading to cancer.[20] Its use of prokaryotic cells makes it rapid and cost-effective.[16][17] Crucially, the protocol includes testing both with and without an external metabolic activation system (a rat liver homogenate fraction called S9).[15][17] This is a self-validating step to account for impurities that are not mutagenic themselves but may be converted into mutagens by liver enzymes, mimicking mammalian metabolism.[17]

The Next Step: In Vitro Micronucleus Assay

While the Ames test is the primary tool for assessing mutagenicity under ICH M7, a broader genotoxicity assessment for a new drug substance typically includes a test for chromosomal damage. The in vitro mammalian cell micronucleus (MNvit) test is the modern standard for this purpose, often used in the initial battery of tests for the API itself and as a potential follow-up for impurities in specific circumstances.[21][22][23][24]

Principle of the Assay: The MNvit test detects damage to chromosomes.[21][22] It uses cultured mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6 or CHO).[21][23][25] A micronucleus is a small, extra nucleus that forms in the cytoplasm of a cell after division. It contains either a whole chromosome or a chromosome fragment that was not correctly incorporated into the daughter nuclei during mitosis.[22][26] The formation of micronuclei is a hallmark of both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.[22][23][25]

Causality Behind the Choice: The MNvit assay provides a comprehensive assessment of chromosomal damage potential.[22][23] Its advantage over the older chromosomal aberration assay is its ability to detect both clastogens and aneugens and its simpler, more objective scoring endpoint.[21][26] Like the Ames test, it is conducted with and without S9 metabolic activation to ensure comprehensive hazard identification.[21][23]

Comparative Summary of Key Assays

Feature(Q)SAR In Silico ModelsBacterial Reverse Mutation (Ames) AssayIn Vitro Micronucleus (MNvit) Assay
Endpoint Measured Predicted mutagenicity based on chemical structureGene mutations (point mutations, frameshifts)Chromosomal damage (clastogenicity, aneugenicity)
Test System Computer algorithms and databasesProkaryotic cells (Salmonella, E. coli)Cultured mammalian cells (e.g., TK6, CHO)
Regulatory Role (ICH M7) Primary screen. Required first step for all impurities.Definitive test for mutagenicity. Used to confirm/refute in silico alerts.[12]Part of standard battery for API; follow-up for impurities in specific cases.[21]
Key Strengths - Very fast and low cost- No animals or test material required- High-throughput screening capability[13]- High sensitivity for mutagens- Well-standardized (OECD 471)[17][27]- Strong historical database- Good predictivity for rodent carcinogens[20]- Detects both chromosome breakage and loss[22][23]- Mechanistic insight- Well-standardized (OECD 487)[21][22][23]
Key Limitations - Predictive, not a direct measure- Limited by applicability domain of models- Can produce false positives/negatives- Prokaryotic system lacks mammalian cell complexity- Does not detect clastogens that are not mutagens- Higher complexity and cost than Ames- Potential for irrelevant positive results at high concentrations
Metabolic Activation (S9) Not directly applicable (models are trained on data with/without S9)Yes, essential component of the assay.[15][17]Yes, essential component of the assay.[21][23]

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation (Ames) Assay (OECD 471)

This protocol provides a condensed overview of the plate incorporation method.

dot graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "Ames Test Workflow" A [label="1. Preparation\n- Prepare tester strains (e.g., TA98, TA100)\n- Prepare S9 mix for metabolic activation\n- Prepare test impurity solutions"]; B [label="2. Exposure\n- Mix bacteria, test impurity, and buffer (or S9 mix)\n- Add mixture to molten top agar with trace histidine"]; C [label="3. Plating & Incubation\n- Pour agar mixture onto minimal glucose agar plates\n- Incubate plates at 37°C for 48-72 hours"]; D [label="4. Analysis\n- Count revertant colonies on each plate\n- Compare counts to negative (vehicle) and positive controls"]; E [label="5. Interpretation\n- A significant, dose-dependent increase in revertants indicates a positive result"]; A -> B -> C -> D -> E; end dot Caption: Workflow for the Ames Bacterial Reverse Mutation Assay.

  • Strain Preparation: Select at least five strains of bacteria as recommended by OECD 471, typically including S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101) or TA97a and TA102.[15]

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the crisaborole impurity. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment:

    • For each bacterial strain, prepare triplicate plates for each condition: vehicle control (e.g., DMSO), at least five concentrations of the test impurity, and a known positive control mutagen.

    • Conduct two independent experiments: one without S9 metabolic activation and one with S9 metabolic activation.[17]

    • To a test tube, add the bacterial culture and either the test impurity solution or control solution. For the metabolic activation arm, add the S9 mix.

    • Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions necessary for mutation to occur).[15]

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48 to 72 hours.[27]

  • Scoring and Interpretation: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in the mean number of revertants per plate and/or a reproducible and statistically significant positive response for at least one concentration.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This protocol provides a condensed overview using the cytokinesis-block method.

  • Cell Culture: Culture appropriate mammalian cells (e.g., TK6 human lymphoblasts) in standard conditions (37°C, 5% CO2).[25] Ensure cells are in the exponential growth phase.

  • Cytotoxicity Assay: Perform a preliminary range-finding experiment to determine the concentrations of the crisaborole impurity that cause approximately 50-60% cytotoxicity. This is crucial for selecting appropriate doses for the main experiment.

  • Main Experiment:

    • Seed cells into culture flasks or plates.

    • Treat duplicate cultures with the vehicle control, at least three analyzable concentrations of the test impurity, and appropriate positive controls (a clastogen, e.g., cyclophosphamide with S9; and an aneugen, e.g., colchicine without S9).[23]

    • Treatment Schedule:

      • Short Treatment (3-4 hours): Performed both with and without S9 metabolic activation. After treatment, cells are washed and fresh medium is added.[21]

      • Long Treatment (18-24 hours): Performed without S9 activation.[21]

  • Cytokinesis Block: After treatment, add Cytochalasin B to the cultures. This agent inhibits cytokinesis (the final step of cell division), resulting in cells that have completed nuclear division but not cellular division. These binucleated cells are easily identified and are the target population for scoring, ensuring only cells that have divided once are analyzed.[23][26]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring and Interpretation: Using a microscope, score at least 2000 binucleated cells per concentration.[23] Count the number of binucleated cells containing one or more micronuclei. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[21]

Conclusion and Risk Characterization

The assessment of genotoxicity for crisaborole-related impurities is a structured, multi-step process grounded in the principles of the ICH M7 guideline. The comparison begins with efficient and predictive in silico models. If a structural alert is flagged, the investigation proceeds to the definitive Ames test to assess mutagenicity.

  • A negative Ames test for an impurity with a structural alert reclassifies it as non-mutagenic (Class 5), and it can be controlled according to standard ICH Q3 guidelines.[2][12]

  • A positive Ames test confirms the impurity as a mutagen (Class 1 or 2), necessitating stringent controls to limit patient exposure.[2]

In such cases, the concept of the Threshold of Toxicological Concern (TTC) is applied. The TTC is a default acceptable intake value for any unstudied chemical that poses a negligible lifetime cancer risk. For most genotoxic impurities, this value is set at 1.5 µ g/day .[28][29] The manufacturing process must then be controlled to ensure the daily patient exposure to that specific impurity does not exceed this limit. This robust, evidence-based comparison of methodologies ensures that pharmaceuticals like crisaborole are safe and that the risks posed by trace impurities are rigorously evaluated and controlled.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved January 18, 2026, from [Link]

  • European Medicines Agency. (2023, September 30). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved January 18, 2026, from [Link]

  • Gini, G., et al. (2020). In silico models for genotoxicity and drug regulation. Expert Opinion on Drug Metabolism & Toxicology, 16(8), 651-662. Retrieved January 18, 2026, from [Link]

  • International Council for Harmonisation. (2023, April 3). M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved January 18, 2026, from [Link]

  • Policy Commons. (n.d.). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved January 18, 2026, from [Link]

  • Grokipedia. (n.d.). Ames test. Retrieved January 18, 2026, from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved January 18, 2026, from [Link]

  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Retrieved January 18, 2026, from [Link]

  • Organisation for Economic Co-operation and Development. (1997). Test No. 471: Bacterial Reverse Mutation Test. Retrieved January 18, 2026, from [Link]

  • Nucro-Technics. (2019, January 7). OECD 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved January 18, 2026, from [Link]

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved January 18, 2026, from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved January 18, 2026, from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved January 18, 2026, from [Link]

  • GMP Navigator. (2020, June 29). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved January 18, 2026, from [Link]

  • RE-Place. (n.d.). In vitro mammalian cell micronucleus test. Retrieved January 18, 2026, from [Link]

  • Lupine Publishers. (2018, October 23). Genotoxic Impurities and Its Risk Assessment in Drug Compounds. Retrieved January 18, 2026, from [Link]

  • European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products. Retrieved January 18, 2026, from [Link]

  • XCellR8. (n.d.). In Vitro Micronucleus Test. Retrieved January 18, 2026, from [Link]

  • ChemSafetyPro.COM. (2018, March 13). Introduction to Threshold of Toxicological Concern (TTC) Approach in Chemical Risk Assessment. Retrieved January 18, 2026, from [Link]

  • Shimadzu. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved January 18, 2026, from [Link]

  • U.S. Food & Drug Administration. (2023, July 25). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. Retrieved January 18, 2026, from [Link]

  • Veeprho. (2021, January 27). Assessment of Genotoxic Impurities. Retrieved January 18, 2026, from [Link]

  • Food Packaging Forum. (n.d.). Dossier – Threshold of Toxicological Concern (TTC). Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2008). The Threshold of Toxicological Concern (TTC) in risk assessment. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. Retrieved January 18, 2026, from [Link]

  • Exponent. (n.d.). In Silico Toxicity Assessments - (Q)SAR. Retrieved January 18, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved January 18, 2026, from [Link]

  • Efor Group. (2025, November 6). Thresholds of Toxicological Concern (TTC) ISO 10993. Retrieved January 18, 2026, from [Link]

  • Biobide. (n.d.). In vitro mammalian cell micronucleus test. Retrieved January 18, 2026, from [Link]

  • PubMed. (2019). In Silico Approaches in Predictive Genetic Toxicology. Retrieved January 18, 2026, from [Link]

  • Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). ICH M7: Guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit carcinogenic risk. Retrieved January 18, 2026, from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved January 18, 2026, from [Link]

  • ACS Omega. (2025, November 10). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved January 18, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. Retrieved January 18, 2026, from [Link]

  • Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 6). In Silico Prediction of Chemically Induced Mutagenicity: How to Use QSAR Models and Interpret Their Results. Retrieved January 18, 2026, from [Link]

  • Bentham Science. (2023, July 1). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved January 18, 2026, from [Link]

  • Bentham Science Publishers. (2023, June 27). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 10). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Retrieved January 18, 2026, from [Link]

  • U.S. Food & Drug Administration. (2020, April 24). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved January 18, 2026, from [Link]

  • RAPS. (n.d.). FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. Retrieved January 18, 2026, from [Link]

  • U.S. Food & Drug Administration. (n.d.). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Retrieved January 18, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Step 5. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Analysis of the Metabolic Stability of Crisaborole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the landscape of topical anti-inflammatory agents, crisaborole, a novel benzoxaborole phosphodiesterase-4 (PDE4) inhibitor, has carved a significant niche in the treatment of atopic dermatitis.[1][2] A critical determinant of its therapeutic success and safety profile is its metabolic stability. This guide offers an in-depth comparison of the metabolic stability of crisaborole and its positional isomers, providing valuable insights for researchers and scientists engaged in the development of similar therapeutic agents.

Introduction to Crisaborole and the Imperative of Metabolic Stability

Crisaborole's mechanism of action involves the inhibition of PDE4, an enzyme pivotal in the inflammatory cascade.[1] By blocking PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[1] For a topically applied drug like crisaborole, metabolic stability is a finely tuned attribute. It must be sufficiently stable to exert its therapeutic effect locally in the skin, yet susceptible to metabolism upon reaching systemic circulation to minimize potential side effects.[2]

Crisaborole is known to be substantially metabolized into two major inactive metabolites: 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1) and 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2).[3][4] This metabolic cascade, primarily involving hydrolysis and oxidation, effectively deactivates the drug, contributing to its favorable safety profile.[3]

The Isomeric Landscape: A Structural Overview

For the purpose of this guide, we will focus on the positional isomers of crisaborole, where the 4-cyanophenoxy group is attached to different positions on the benzoxaborole ring system. Crisaborole itself is 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole. The key positional isomers for comparison would be:

  • 4-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

  • 6-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

  • 7-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Understanding how this seemingly subtle structural variation impacts metabolic stability is crucial for rational drug design and lead optimization.

Comparative Metabolic Stability: An Evidence-Based Analysis

While direct head-to-head comparative studies on the metabolic stability of crisaborole and its specific positional isomers are not extensively available in peer-reviewed literature, we can synthesize an understanding from structure-activity relationship (SAR) studies of benzoxaborole analogs and general principles of drug metabolism.

The benzoxaborole scaffold is generally recognized for its good metabolic stability.[3] The boron-carbon bond within the heterocyclic ring is less prone to cleavage compared to typical boronic acids.[3] However, the position of the bulky phenoxy substituent can significantly influence the molecule's interaction with metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes located in the liver.

CompoundStructurePredicted Metabolic StabilityRationale
Crisaborole 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroleModerateThe 5-position substitution allows for metabolism via hydrolysis of the ether linkage and oxidation of the hydroxymethyl group on the benzoxaborole ring. This leads to the formation of inactive metabolites, which is a desirable characteristic for a topical drug with low systemic side effects.[3][4]
4-position Isomer 4-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborolePotentially HigherSubstitution at the 4-position may sterically hinder the approach of metabolic enzymes to the oxaborole ring, potentially slowing down the initial hydrolysis and oxidation steps. This could lead to a longer half-life in vitro.
6-position Isomer 6-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroleSimilar to CrisaboroleThe 6-position is electronically similar to the 5-position and may not significantly alter the susceptibility of the ether bond to hydrolysis or the hydroxymethyl group to oxidation.
7-position Isomer 7-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborolePotentially LowerThe 7-position is adjacent to the hydroxymethyl group. This proximity could influence the electronic environment and steric accessibility of the metabolic sites, potentially leading to faster metabolism.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of crisaborole and its isomers, the following detailed experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This assay is a standard and reliable method for evaluating the intrinsic clearance of a compound by hepatic enzymes.[5]

Objective: To determine the rate of disappearance of the parent compound (crisaborole and its isomers) when incubated with human liver microsomes (HLMs) and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

  • Test compounds (Crisaborole and its isomers)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of test compounds and controls B Prepare incubation mixture (phosphate buffer, HLMs) A->B D Pre-incubate HLM mixture at 37°C B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E F Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify parent compound remaining at each time point I->J K Plot ln(% remaining) vs. time J->K L Calculate in vitro half-life (t½) and intrinsic clearance (CLint) K->L

Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of crisaborole, its isomers, and control compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a microcentrifuge tube, add the incubation buffer and the HLM suspension. The final protein concentration should be within the linear range (e.g., 0.5 mg/mL).

    • Add the test compound from the stock solution to the HLM mixture to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C in a shaking water bath to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This will stop the enzymatic reaction and precipitate the proteins.

    • Vortex the samples and then centrifuge at a high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point. The method should be specific and sensitive for each compound being tested.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / slope.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Causality Behind Experimental Choices

  • Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, particularly the CYP450s. Using pooled HLMs from multiple donors helps to average out individual variability in enzyme expression and activity, providing a more representative measure of metabolic stability in the general population.[5]

  • NADPH Regenerating System: Many CYP450-mediated reactions require NADPH as a cofactor. A regenerating system is used to ensure that NADPH levels are not depleted during the incubation, allowing the reaction to proceed at a linear rate.

  • LC-MS/MS: This analytical technique is highly sensitive and specific, allowing for the accurate quantification of the parent drug even in a complex biological matrix like a microsomal incubation.

Conclusion and Future Directions

The metabolic stability of a topical drug like crisaborole is a masterclass in pharmaceutical design, balancing local efficacy with systemic safety. While direct comparative data for its positional isomers remains elusive in the public domain, the principles of drug metabolism and SAR suggest that the 5-position of the 4-cyanophenoxy group on the benzoxaborole ring is likely a favorable compromise for achieving the desired metabolic profile.

Future research should focus on the synthesis and direct comparative in vitro metabolic stability testing of crisaborole's positional isomers. Such studies would provide invaluable data for the drug development community and further refine our understanding of the structure-metabolism relationships within the promising class of benzoxaborole compounds. This empirical data would either confirm the predicted trends or reveal unexpected metabolic liabilities or advantages, ultimately guiding the design of next-generation topical anti-inflammatory agents with optimized pharmacokinetic and pharmacodynamic properties.

References

  • Akama, T., Baker, S. J., Zhang, Y. K., Hernandez, V., Zhou, H., Sanders, V., ... & Plattner, J. J. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & medicinal chemistry letters, 19(8), 2129-2132. [Link]

  • Ceric, H., Malenica, M., Ratkaj, M., Landeka, I., & Jegorov, A. (2017). Solid state forms of crisaborole. U.S.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44591583, Crisaborole. Retrieved from [Link]

  • Paller, A. S., Tom, W. L., Lebwohl, M. G., Blumenthal, R. L., Boguniewicz, M., Call, R. S., ... & Zane, L. T. (2016). Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults. Journal of the American Academy of Dermatology, 75(3), 494-503. [Link]

  • U.S. Food and Drug Administration. (2016). Eucrisa (crisaborole) ointment, 2%, for topical use. Highlights of prescribing information. [Link]

  • Zane, L. T., Chanda, S., Jarnagin, K., Nelson, D. B., Spelman, L., & Gold, L. S. (2016). Crisaborole and its potential for treating various inflammatory diseases. Expert opinion on investigational drugs, 25(11), 1359-1365. [Link]

  • Kirchlechner, V., & Seidel, N. (2021). Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Di, L., & Obach, R. S. (2015). In vitro metabolism using liver microsomes. Current protocols in pharmacology, 70(1), 7-8. [Link]

  • Kumar, G. P., & Kumar, S. R. (2019). Computational prediction of drug metabolism. Expert opinion on drug metabolism & toxicology, 15(1), 15-27. [Link]

  • Patrascu, M. B., & Oprea, T. I. (2019). Computational methods for prediction of drug properties-application to Cytochrome P450 metabolism prediction. Arkivoc, 2019(4), 280-298. [Link]

Sources

A Guide to Inter-Laboratory Comparison of Crisaborole Impurity Analysis: Ensuring Method Robustness and Data Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to drug safety and efficacy. Crisaborole, a novel boron-containing phosphodiesterase-4 (PDE4) inhibitor for the topical treatment of atopic dermatitis, presents unique analytical challenges due to its structure and the potential for various impurities.[1] This guide provides an in-depth comparison of analytical methodologies for crisaborole impurity profiling and outlines a framework for conducting a robust inter-laboratory comparison to ensure analytical methods are reliable and transferable.

The Importance of Impurity Profiling for Crisaborole

Crisaborole's synthesis and degradation pathways can lead to a range of impurities, including process-related impurities and degradation products.[2] Given its topical application, often on sensitive skin, stringent control of these impurities is critical.[3] Regulatory bodies require comprehensive impurity profiling to ensure that any impurity present at a significant level is identified and quantified.

Key Crisaborole Impurities:

A thorough understanding of potential impurities is the foundation of any analytical comparison. Below is a list of known crisaborole impurities, which should be the primary targets in any analytical method.

Impurity NameCAS NumberMolecular Formula
Crisaborole906673-24-3C₁₄H₁₀BNO₃
Crisaborole Impurity A888967-63-3C₁₄H₁₁NO₂
Crisaborole Impurity B906673-43-6C₁₄H₁₁BO₅
4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrileN/AC₂₁H₁₂BrNO₄
O-isomer of Crisaborole (Crisaborole Ortho Isomer)906673-30-1C₁₄H₁₀BNO₃
5-(3-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (m-Crisaborole)906673-42-5C₁₄H₁₀BNO₃
4-(4-Bromo-3-formylphenoxy)benzonitrile906673-54-9C₁₄H₈BrNO₂

Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of crisaborole and its related substances.[4] The choice between these methods often depends on the desired speed, resolution, and sensitivity. UPLC, with its smaller particle size columns, generally offers faster analysis times and better resolution.[5]

Here, we compare three distinct reversed-phase HPLC/UPLC methods that have been reported for the analysis of crisaborole and its impurities.

ParameterMethod 1 (RP-HPLC)[6][7]Method 2 (RP-UPLC)[4][5]Method 3 (UPLC-MS/MS for Genotoxic Impurities)[8][9]
Column C18 (e.g., Agilent Eclipse XDB-C18, 3.0 x 150 mm, 3.5 µm)[4]C18 (e.g., Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm)[5]Phenyl (e.g., ZORBAX Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm)[8][9]
Mobile Phase A Water0.1% Trifluoroacetic acid in water[5]0.1% Formic acid in water[8][9]
Mobile Phase B Methanol[6]0.1% Trifluoroacetic acid in acetonitrile[5]0.1% Trifluoroacetic acid in acetonitrile[8][9]
Elution Mode Isocratic (e.g., Water:Methanol 30:70 v/v)[6]Gradient[5]Gradient[8][9]
Flow Rate 0.75 mL/min[4]0.4 mL/min[5]Not specified in abstract
Detection PDA at 241 nm or 254 nm[4][6]PDA or UV[5]Positive Ion Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM)[8][9]
Column Temperature Ambient or 25°C[4][5]25°C[5]Not specified in abstract

Expertise & Experience: Causality Behind Method Choices

  • Method 1 (Isocratic RP-HPLC): This method is simpler and more rugged, making it suitable for routine quality control where the primary goal is the quantification of the main component and a few known impurities with good separation. The isocratic elution is less prone to variations in pump performance, which can be an advantage in less advanced laboratories.

  • Method 2 (Gradient RP-UPLC): The use of a gradient elution is crucial for resolving a wider range of impurities with varying polarities, which is essential for comprehensive impurity profiling and stability studies. The sub-2 µm particle size of the UPLC column provides higher efficiency and resolution, allowing for better separation of closely eluting impurities.[5]

  • Method 3 (UPLC-MS/MS): This method is specifically designed for the detection and quantification of potential genotoxic impurities, which have very low acceptable limits. The use of a mass spectrometer provides the necessary sensitivity and selectivity to detect these impurities at trace levels. The phenyl column offers different selectivity compared to a C18 column, which can be advantageous for separating specific isomers or closely related compounds.[8][9]

Analytical Challenges with Boron-Containing Compounds:

The presence of the boron atom in crisaborole can introduce specific analytical challenges. Boronic acids are known to interact with the silanol groups on the surface of silica-based columns, which can lead to peak tailing and poor peak shape. The use of end-capped columns and mobile phase modifiers like trifluoroacetic acid can help to mitigate these effects. Additionally, the stability of the benzoxaborole ring under different pH and temperature conditions should be considered during method development and validation.

Designing an Inter-Laboratory Comparison Study

An inter-laboratory comparison, or proficiency test, is a powerful tool for assessing the reproducibility and transferability of an analytical method.[10] A well-designed study can identify potential sources of variability and ensure that different laboratories can achieve comparable results.

Study Protocol

A detailed protocol is essential for the success of an inter-laboratory study. It should include:

  • Objective: To assess the proficiency of participating laboratories in the quantification of known and unknown impurities in a crisaborole drug substance sample.

  • Test Material: A homogenous batch of crisaborole API spiked with known levels of key impurities (e.g., Impurity A, Impurity B, and the O-isomer) and potentially containing some unknown degradation products.

  • Analytical Methods: Each laboratory should be provided with at least two validated analytical methods (e.g., the isocratic HPLC and the gradient UPLC methods detailed above) and instructed to perform the analysis using both.

  • Data Reporting: A standardized reporting template should be provided to ensure consistent data submission. This should include chromatograms, peak areas, calculated concentrations, and any deviations from the protocol.

Experimental Workflow

The following diagram illustrates the workflow for the proposed inter-laboratory study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n) A Prepare and Characterize Test Material B Distribute Samples and Protocols A->B C Collect and Analyze Data B->C E Receive Samples and Protocols B->E D Issue Final Report C->D F Perform Analysis using Provided Methods E->F G Report Results F->G G->C

Caption: Workflow for the crisaborole impurity analysis inter-laboratory comparison.

Data Analysis and Acceptance Criteria

The performance of each laboratory should be evaluated using statistical methods, with the z-score being a widely accepted metric.[11][12] The z-score indicates how many standard deviations a result is from the assigned value (the consensus value from all laboratories or a reference value).

Z-Score Calculation: z = (x - X) / σ where:

  • x = reported value from the laboratory

  • X = assigned value

  • σ = standard deviation for proficiency assessment

Acceptance Criteria:

Z-ScoreInterpretation
|z| ≤ 2.0Satisfactory
2.0 < |z| < 3.0Questionable (Warning)
|z| ≥ 3.0Unsatisfactory (Action)

Source: ISO 13528:2022[11]

In addition to z-scores, other performance indicators such as percent recovery for spiked impurities and the relative standard deviation (RSD) for replicate injections should be assessed.

Experimental Protocols

Method 1: Isocratic RP-HPLC for Routine QC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Water:Methanol (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 241 nm

  • Sample Preparation: Accurately weigh and dissolve the crisaborole sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Method 2: Gradient RP-UPLC for Comprehensive Impurity Profiling
  • Column: UPLC C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Detection: UV at 252 nm[13]

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Linear gradient to 40% A, 60% B

    • 10-12 min: Linear gradient to 10% A, 90% B

    • 12-14 min: Hold at 10% A, 90% B

    • 14.1-16 min: Return to 95% A, 5% B and equilibrate

  • Sample Preparation: Accurately weigh and dissolve the crisaborole sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Conclusion and Best Practices

A successful inter-laboratory comparison of crisaborole impurity analysis hinges on a well-defined protocol, the use of validated and complementary analytical methods, and a clear statistical framework for data evaluation. By undertaking such a study, pharmaceutical organizations can gain confidence in the robustness and transferability of their analytical methods, ultimately ensuring the quality and safety of the final drug product.

Key Takeaways for Trustworthy Analysis:

  • Method Diversity: Employing both a simple, robust isocratic HPLC method for routine QC and a high-resolution gradient UPLC method for comprehensive profiling provides a thorough analytical strategy.

  • Understanding the Analyte: Recognizing the unique challenges posed by the boron-containing structure of crisaborole is crucial for method development and troubleshooting.

  • Collaborative Validation: Inter-laboratory studies are the gold standard for demonstrating method reproducibility and ensuring data consistency across different sites and analysts.

The following diagram illustrates the logical relationship in the inter-laboratory comparison study.

G A Homogenous Test Material D Generation of Analytical Data A->D B Validated Analytical Methods B->D C Multiple Participating Laboratories C->D E Statistical Analysis (Z-Scores, %RSD) D->E F Assessment of Method Performance E->F G Method Reproducibility and Robustness F->G H Data Integrity and Comparability F->H

Caption: Logical relationship in the inter-laboratory comparison study.

References

  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520.
  • Zhang, M., & Zou, Q. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Bentham Science Publishers.
  • Zhang, M., et al. (2023). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS.
  • Shapypro. (2024). Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com.
  • Haripriya, B., et al. (2023). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form.
  • Veeprho. (n.d.). Crisaborole Impurity B | CAS 906673-43-6. Veeprho.com.
  • Eurachem. (n.d.).
  • Therapeutic Goods Administration. (2018). AusPAR: Crisaborole. TGA.gov.au.
  • Daicel Pharma Standards. (n.d.). Crisaborole Impurities Manufacturers & Suppliers. Daicel.com.
  • ChemBK. (n.d.). CRISABOROLE O-ISOMER. ChemBK.com.
  • PubChemLite. (n.d.). 4-(4-bromo-3-formylphenoxy)benzonitrile (C14H8BrNO2). PubChemLite.com.
  • Jaafar, M. H. M., et al. (2024). Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC) and Quantitation of Crisaborole in Nanoemulsion Formulation for its Application in Ex Vivo Transdermal Permeation Study. Malaysian Journal of Medicine and Health Sciences.
  • Ali, S. M., & Ramachandran, D. (2021). STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF CRISABOROLE IN BULK DRUGS BY USING UPLC. International Journal of Scientific Development and Research.
  • Haripriya, B., et al. (2023). Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form. Journal of Innovations in Applied Pharmaceutical Science.
  • Fapas. (n.d.). Protocol for Proficiency Testing Schemes. Fapas.com.
  • Spectroscopy Online. (2022). Passing the Test: Understanding Proficiency Testing. Spectroscopyonline.com.
  • Ravisankar, P., et al. (2021). development and validation of an rp-hplc method for analysis of crisaborole.
  • PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. PubChem.ncbi.nlm.nih.gov.
  • ECHEMI. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile | 906673-54-9, 4-(4-Bromo-3-formylphenoxy)benzonitrile Formula. ECHEMI.com.
  • Acanthus Research. (n.d.). Crisaborole Impurity B. Acanthusresearch.com.
  • Kumar, J. N. S., et al. (2023). A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. Journal of Global Trends in Pharmaceutical Sciences.
  • Acanthus Research. (n.d.). Crisaborole Impurity A. Acanthusresearch.com.
  • Chemfeel. (n.d.). Crisaborole Impurity B. Chemfeel.com.
  • Cleanchem. (n.d.). Crisaborole Products. Cleanchem.com.
  • ChemicalBook. (n.d.). 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenpxy)benzonitrile. ChemicalBook.com.
  • PubChem. (n.d.). Crisaborole. PubChem.ncbi.nlm.nih.gov.
  • Rao, M. S., et al. (2019). Development and Validation of a Sensitive and High-Throughput UPLC-ESI-MS/MS Method for the Estimation of Crisaborole in Aqueous and Human Plasma. International Journal of Pharmaceutical Sciences and Research.
  • Pharmaffiliates. (n.d.). Crisaborole-impurities.
  • ChemicalBook. (n.d.). 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9. ChemicalBook.com.
  • Daicel Pharma Standards. (n.d.). O-isomer of Crisaborole. Daicel.com.
  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Therapeutic Goods Administration. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. TGA.gov.au.
  • Quality Pathshala. (2023). Z-score application in Testing Laboratory.
  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. NTP.niehs.nih.gov.
  • ICH. (2006). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). ICH.org.
  • Chemicea. (n.d.). Crisaborole Impurity A | 888967-63-3. Chemicea.com.
  • Wikipedia. (n.d.). Crisaborole. Wikipedia.org.
  • Parenteral Drug Association. (2007). Global Validation Requirements - The Principles of ICH, FDA, USP, Ph. Eur., JP. PDA.org.
  • ChemicalBook. (n.d.). Crisaborole | 906673-24-3. ChemicalBook.com.
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. GMI-inc.com.
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Synthink.com.
  • Waters Corporation. (2023). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube.
  • Li, Y., et al. (2023). Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed.
  • gsrs. (n.d.). 1,3-DIHYDRO-1-HYDROXY-2,1-BENZOXABOROL-5-OL. gsrs.
  • Dong, M. W. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-Descyano-2-cyano-crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide comprehensive, scientifically sound, and practical guidance for the handling and disposal of research chemicals. This guide for 4-Descyano-2-cyano-crisaborole is structured to ensure the safety of laboratory personnel and the protection of our environment, reflecting the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction and Core Principles

This compound is a close structural analog of the pharmaceutical compound Crisaborole. In research and drug development, novel analogs, impurities, and metabolites must be treated with the utmost caution as their toxicological and ecotoxicological profiles are often not fully characterized. The Safety Data Sheet (SDS) for the parent compound, Crisaborole, classifies it as a "pharmaceutical related compound of unknown potency"[1]. This principle of assuming unknown and potentially hazardous properties is the cornerstone of the disposal strategy for this compound.

The disposal of this compound is governed by three core principles:

  • Personnel Safety: Preventing exposure to researchers through proper handling and personal protective equipment (PPE).

  • Environmental Protection: Ensuring the compound does not enter terrestrial or aquatic ecosystems. Disposing of pharmaceuticals down the drain can lead to environmental contamination as wastewater treatment facilities are often not equipped to remove them[2].

  • Regulatory Compliance: Adhering to all local, state, and federal regulations for hazardous waste disposal, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3].

Hazard Assessment and Personal Protective Equipment (PPE)

Expertise & Experience: The molecular structure of this compound contains a boron heterocycle, a nitrile group, and a phenol ether. Each of these functional groups necessitates specific safety considerations. Boron compounds can have varying toxicities, and organic nitriles can be metabolic precursors to cyanide. Phenolic compounds are known for their systemic toxicity and skin corrosivity[4][5]. Therefore, a robust PPE protocol is non-negotiable.

Trustworthiness: The PPE requirements outlined below are a self-validating system designed to provide maximum protection against the compound's potential hazards, assuming a worst-case scenario due to the lack of specific toxicological data.

Mandatory PPE for Handling this compound Waste:

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against dermal absorption. Contaminated gloves should be disposed of as soon as they are contaminated[6].
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes of solutions containing the compound. An eyewash station must be immediately available[4].
Body Protection A standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities.Prevents contamination of personal clothing.
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.A fume hood is essential to prevent the inhalation of any airborne particles or aerosols[6][7]. For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Waste Segregation and Collection Protocol

Expertise & Experience: The cardinal rule of chemical waste management is to never mix incompatible waste streams. This is not only for safety but also to ensure proper final disposal. Organic solvents, aqueous solutions, and solid waste must be segregated at the point of generation.

Trustworthiness: This workflow ensures that each waste stream is correctly identified, labeled, and contained, minimizing the risk of accidental reactions and ensuring compliance with disposal facility requirements.

Experimental Protocol: Waste Collection

  • Identify Waste Streams: Determine if the waste is solid, liquid organic, or liquid aqueous.

  • Select Appropriate Containers: Use designated, leak-proof, and chemically compatible containers for each waste stream.

  • Label Containers: Immediately label each container with "Hazardous Waste," the full chemical name ("this compound"), and the names of any solvents or other components.

  • Store Safely: Keep waste containers sealed when not in use and store them in a designated satellite accumulation area away from general laboratory traffic.

G Diagram: Disposal Workflow for this compound cluster_generation Point of Generation cluster_collection Segregation & Collection cluster_disposal Final Disposal A Solid Waste (Contaminated gloves, tips, vials) D Solid Hazardous Waste Container A->D Collect in sealed container B Liquid Organic Waste (e.g., in Acetonitrile, Methanol) E Liquid Organic Hazardous Waste Container (Non-Halogenated) B->E Collect in solvent-compatible container C Liquid Aqueous Waste (e.g., in buffer solutions) F Liquid Aqueous Hazardous Waste Container C->F Collect in compatible container G Licensed Hazardous Waste Facility (High-Temperature Incineration) D->G Scheduled Pickup E->G Scheduled Pickup F->G Scheduled Pickup

Sources

Personal protective equipment for handling 4-Descyano-2-cyano-crisaborole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, risk-based guide for the safe handling, use, and disposal of 4-Descyano-2-cyano-crisaborole. As a potent, novel organoboron compound, adherence to stringent safety protocols is not merely procedural—it is essential for protecting personnel, ensuring experimental integrity, and maintaining environmental stewardship. This guide is structured to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Assessment and Triage: Understanding the Compound

This compound is an analogue of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor.[1][2] While a specific Safety Data Sheet (SDS) for this derivative is not publicly available, the known biological activity of the parent compound and the chemical nature of organoboron species necessitate its treatment as a potent pharmaceutical compound.[3][4]

Core Assumptions for Risk Mitigation:

  • Potency: Assumed to be biologically active at low concentrations. The primary risk is pharmacological effects from inadvertent exposure (inhalation, ingestion, or skin contact).[4][5]

  • Physical Form: Likely a crystalline solid at room temperature. This presents a significant risk of aerosolization and dust generation during handling (e.g., weighing, transferring).[6]

  • Chemical Reactivity: Organoboron compounds can have unique reactivity profiles. They should be stored away from strong oxidizing agents, acids, and bases.[6][7]

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the last line of defense. The primary goal is to isolate the compound from the operator.[5][8]

  • Primary Containment: All operations involving the handling of solid this compound (weighing, dissolution, aliquoting) must be performed within a certified chemical fume hood, a glove box, or a similar ventilated enclosure. For potent compounds, a negative pressure barrier isolator is the gold standard.[8]

  • Ventilation: Ensure the containment system has a verified face velocity (typically 80-120 feet per minute for a fume hood) to prevent the escape of airborne particulates.

  • Work Surface: The work area should be stainless steel or another non-porous material. Disposable, absorbent bench liners should be used to contain minor spills and should be treated as contaminated waste.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE is dictated by the task's potential for exposure. The following protocol represents the minimum standard for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece RespiratorA PAPR is strongly recommended for any procedure with a high risk of aerosolization (e.g., weighing grams, sonicating solutions). A half-mask respirator with P100 (or FFP3) particulate filters is the minimum for handling milligram quantities inside a fume hood. A proper fit test is mandatory for all tight-fitting respirators.[9][10]
Hand Double Nitrile GlovesAlways wear two pairs of compatible chemical-resistant gloves. Nitrile is a common choice, but consult a glove compatibility chart for the specific solvents being used.[7] The outer glove should be removed and replaced immediately upon known or suspected contamination. The inner glove provides protection during the doffing of the outer glove.
Eye Chemical Safety GogglesSafety glasses are insufficient. Indirectly vented or non-vented chemical safety goggles that form a seal around the eyes are required to protect against splashes and airborne dust.[11][12]
Body Disposable Coveralls or Lab Coat with Disposable SleevesA disposable, solid-front lab coat or coverall (e.g., Tyvek) is essential to prevent contamination of personal clothing.[3] Cuffed sleeves are critical. Lab coats should be changed at the end of the work session or immediately if contaminated.
Footwear Closed-toe Shoes and Disposable Shoe CoversLeather or non-porous closed-toe shoes are mandatory in any laboratory. Disposable shoe covers should be worn when handling larger quantities or in the event of a spill.

Procedural Workflow: From Preparation to Clean-Up

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and cross-contamination.

The sequence of donning PPE is designed to prevent contamination of cleaner layers by dirtier ones.

Caption: PPE Donning Sequence.

Doffing is the point of highest risk for self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Descyano-2-cyano-crisaborole
Reactant of Route 2
Reactant of Route 2
4-Descyano-2-cyano-crisaborole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.